2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Description
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Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-8-13(17)12(9-16)7-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMNPRIKROPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454374 | |
| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-57-1 | |
| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide
This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a valuable substituted benzonitrile intermediate in medicinal chemistry and drug discovery. The synthetic pathway is presented as a multi-step process commencing from the readily available starting material, vanillin. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic molecule. The presence of an amino group ortho to the nitrile, a methoxy group, and a benzyloxy protecting group makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The strategic approach to its synthesis involves a four-step sequence designed for efficiency and control over the introduction of each functional group.
The overall synthetic transformation can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Protection of Vanillin)
The synthesis begins with the protection of the phenolic hydroxyl group of vanillin as a benzyl ether. This is a crucial step to prevent unwanted side reactions in the subsequent transformations. The Williamson ether synthesis is a classic and reliable method for this purpose.[1]
-
Reaction Principle: The phenolic proton of vanillin is first abstracted by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl bromide in an SN2 reaction to form the benzyl ether.
Protocol:
-
To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Benzyloxy)-3-methoxybenzaldehyde as a solid.[2]
| Reagent/Parameter | Molar Ratio/Value |
| Vanillin | 1.0 eq |
| Potassium Carbonate | 1.5 eq |
| Benzyl Bromide | 1.2 eq |
| Solvent | DMF or Acetone |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
Step 2: Synthesis of 4-(Benzyloxy)-3-methoxybenzonitrile (Nitrile Formation)
The conversion of the aldehyde functional group to a nitrile is a key transformation. A highly effective and mild method for this conversion is the reaction with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous acidic medium.[3][4][5]
-
Reaction Principle: The aldehyde reacts with HOSA to form an oxime-O-sulfonic acid intermediate. Subsequent elimination of sulfuric acid under the reaction conditions leads to the formation of the nitrile.[6] This one-pot reaction is advantageous due to its high yields and tolerance for various functional groups.[4]
Protocol:
-
In a round-bottom flask, dissolve 4-(Benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in a mixture of water and a suitable acid (e.g., formic acid or acetic acid).
-
Add hydroxylamine-O-sulfonic acid (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude 4-(Benzyloxy)-3-methoxybenzonitrile can be purified by recrystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | 1.0 eq |
| Hydroxylamine-O-sulfonic acid | 1.1-1.5 eq |
| Solvent | Acidic Water |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Step 3: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (Nitration)
The introduction of the nitro group is achieved through electrophilic aromatic substitution. The directing effects of the benzyloxy (ortho, para-directing) and methoxy (ortho, para-directing) groups, and the meta-directing nitrile group, favor nitration at the 2-position of the benzonitrile.
-
Reaction Principle: The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7][8] The electron-rich aromatic ring of the benzonitrile attacks the nitronium ion, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the nitro-substituted product.
Protocol:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), dissolve 4-(Benzyloxy)-3-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid, while maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the benzonitrile, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.
-
The crude product, a mixture of isomers, is then purified by column chromatography to isolate the desired 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile.[2]
| Reagent/Parameter | Molar Ratio/Value |
| 4-(Benzyloxy)-3-methoxybenzonitrile | 1.0 eq |
| Fuming Nitric Acid | 1.1 eq |
| Concentrated Sulfuric Acid | Solvent/Catalyst |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
Step 4: Synthesis of this compound (Nitro Reduction)
The final step is the selective reduction of the nitro group to an amine. Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice for this transformation as it is highly effective and chemoselective, leaving other functional groups such as the nitrile and the benzyl ether intact.[3][9][10]
-
Reaction Principle: Tin(II) chloride acts as a reducing agent, transferring electrons to the nitro group in a stepwise manner. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine. The acidic environment is crucial for the reaction mechanism.[3]
Protocol:
-
To a solution of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.00 g, 3.52 mmol) in acetic acid (14 mL), add a solution of SnCl₂ (2.00 g, 10.55 mmol) in concentrated hydrochloric acid (4 mL).[11]
-
Stir the resulting solution at 60 °C for 1 hour.[11] Monitor the reaction by TLC.
-
After cooling to room temperature, adjust the pH to approximately 10 with a 2 M NaOH solution.[11]
-
Extract the mixture with dichloromethane.[11]
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.[11]
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield this compound.[11]
| Reagent/Parameter | Molar Ratio/Value |
| 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | 1.0 eq |
| Tin(II) Chloride (SnCl₂) | 3.0 eq |
| Solvents | Acetic Acid, Conc. HCl |
| Temperature | 60 °C |
| Reaction Time | 1 hour |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Published spectroscopic data for this compound is available for comparison.[11][12]
-
¹H NMR (400 MHz, CDCl₃, δ): 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H).[11]
-
¹³C NMR (100.6 MHz, CDCl₃, δ): 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9.[11]
-
IR (KBr): 3359, 2202, 1508 cm⁻¹.[11]
-
MS m/z: 254.2 (M⁺, 18.5), 163.1 (100.0), 135.1 (21.8), 91.1 (59.3), 77.1 (3.7).[11]
-
HRMS-EI (m/z): [M]⁺ calcd for C₁₅H₁₄N₂O₂, 254.1055; found, 254.1061.[11]
Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.
-
Solvents: Organic solvents such as DMF, acetone, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Reagents: Benzyl bromide is a lachrymator. Hydroxylamine-O-sulfonic acid and tin(II) chloride can be irritants.
-
Intermediates and Product: While specific toxicity data for all intermediates may not be available, aromatic nitro and amino compounds, as well as nitriles, should be handled as potentially toxic.[6][13][14][15][16]
Conclusion
The synthetic protocol detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound. By understanding the chemical principles behind each transformation and adhering to the experimental procedures, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and organic synthesis.
References
- Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016).
- BenchChem. (2025).
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2. [Link]
- Echemi. (2019). 2-AMINO-4-(BENZYLOXY)
- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Wikipedia. Reduction of nitro compounds. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Fisher Scientific. (2013). Safety Data Sheet - 2-Amino-5-methoxybenzonitrile.
- BenchChem. (2025).
- Fisher Scientific. (2013). Safety Data Sheet - 2-Amino-5-methoxybenzonitrile.
- Moura-Letts, G. et al. (n.d.).
- Biosynth. (2023).
- Thermo Fisher Scientific. (2025).
- The Royal Society of Chemistry.
- Dewan, S. K., Singh, R., & Kumar, A. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media.
-
ResearchGate. Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water. [Link]
- Methylamine Supplier. 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W.-Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, E65, o572.
-
PubChem. 2-Amino-5-methoxybenzonitrile. [Link]
- University of Minnesota.
-
ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.
- ECHEMI.
-
Chemistry Steps. Nitration of Benzene. [Link]
- Taheri, S., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.
- Jackson, C. A., et al. (2017). Isolation and characterization of Rhizobium sp. strain YS-1r that degrades lignin in plant biomass. Journal of Applied Microbiology, 122(4), 940-952.
- Google Patents. EP0080700B1 - A process for producing nitrile compounds.
- ChemicalBook. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum.
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Royal Society of Chemistry. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]
- Chemsrc. CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
- Santa Cruz Biotechnology. 4-Benzyloxy-3-methoxyphenylacetonitrile.
Sources
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.ca [fishersci.ca]
- 15. biosynth.com [biosynth.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical properties of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Abstract: This technical guide provides a comprehensive physicochemical profile of this compound (CAS No. 192869-57-1), a key substituted benzonitrile intermediate in medicinal chemistry and drug discovery. This document is structured to provide not only foundational data but also the scientific rationale behind the observed properties, targeting researchers, synthetic chemists, and drug development professionals. We will delve into the compound's structural, spectroscopic, and thermal characteristics, supported by established experimental data and predictive insights. The guide includes detailed protocols and workflows to empower scientists in the practical application and analysis of this versatile molecule.
Introduction: Strategic Importance in Synthesis
Substituted benzonitriles are a cornerstone of modern pharmaceutical development, acting as versatile scaffolds and key intermediates. This compound is of particular interest due to its unique array of functional groups: a nucleophilic primary amine, a nitrile group that can participate in various cyclization reactions, and bulky ether groups that influence solubility and molecular interactions. A granular understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing robust purification strategies, ensuring batch-to-batch consistency, and predicting its behavior in biological systems. This guide serves as a centralized repository of this critical information.
Molecular and Core Physical Properties
The fundamental identity of a compound is defined by its structure and basic physical constants. These properties are the primary determinants of its chemical behavior.
Chemical Structure: The molecule features a highly substituted benzene ring. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group creates a unique electronic environment that governs its reactivity.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 192869-57-1 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | Solid powder (expected) | [2] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Decomposes prior to boiling (expected) | N/A |
Spectroscopic Signature: The Fingerprint of Identity
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. The data presented here is based on published experimental findings, offering a reliable benchmark for quality control.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃) Data: [1]
-
δ 7.42-7.28 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).
-
δ 6.81 (s, 1H): Aromatic proton on the main benzonitrile ring.
-
δ 6.23 (s, 1H): Aromatic proton on the main benzonitrile ring.
-
δ 5.01 (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyloxy group.
-
δ 4.19 (br s, 2H): Protons of the primary amine (-NH₂). The broad singlet is characteristic and results from quadrupole effects and potential hydrogen exchange.
-
δ 3.85 (s, 3H): Protons of the methoxy group (-OCH₃).
¹³C NMR (100.6 MHz, CDCl₃) Data: [1]
-
δ 155.5, 146.6, 140.6, 136.5: Aromatic carbons, including those attached to oxygen and nitrogen.
-
δ 128.6, 128.1, 127.5: Aromatic carbons of the benzyl group.
-
δ 118.1, 117.0: Quaternary carbon of the nitrile group and other aromatic carbons.
-
δ 99.0, 86.3: Aromatic carbons of the main ring.
-
δ 72.1: Methylene carbon (-O-CH₂-Ph).
-
δ 55.9: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups via their vibrational frequencies.
Key IR Absorptions (KBr, cm⁻¹): [1]
-
3359 cm⁻¹: N-H stretching vibration, characteristic of the primary amine.
-
2202 cm⁻¹: Strong, sharp C≡N stretching of the nitrile group.
-
1508 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
MS provides the exact molecular weight and a fragmentation pattern that serves as a secondary confirmation of the structure.
High-Resolution MS (HRMS-EI): [1]
-
Calculated [M]⁺ for C₁₅H₁₄N₂O₂: 254.1055
-
Found: 254.1061
Key Fragmentation Peaks (m/z): [1]
-
254.2 (M⁺): Molecular ion peak.
-
163.1 (100%): Base peak, likely corresponding to the loss of the benzyl group.
-
91.1: Tropylium cation (C₇H₇⁺), a classic fragment from a benzyl group.
-
135.1, 77.1: Other significant fragments.
Caption: Integrated workflow for spectroscopic characterization.
Solubility, Lipophilicity, and Ionization
These interconnected properties are critical for predicting how the molecule will behave in both reaction mixtures and biological environments.
Solubility Profile
The molecule's large, nonpolar surface area, dominated by the two aromatic rings, predicts poor aqueous solubility. However, the presence of polar functional groups allows for solubility in various organic solvents.
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar amine, nitrile, and ether groups prevent dissolution in highly nonpolar media. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Freely Soluble | These solvents effectively solvate the molecule without interfering with the amine's hydrogen-donating ability.[3] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The solvent can hydrogen bond with the molecule, but the large nonpolar backbone limits high solubility. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has an intermediate polarity that is well-suited for dissolving molecules of this type.[4] |
| Aqueous | Water, Buffers | Insoluble | The molecule's high lipophilicity and lack of significant ionization at neutral pH preclude aqueous solubility. |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP indicates a preference for a lipidic environment over an aqueous one.
-
Predicted logP: While no experimental value is published, predictive models based on fragment contributions suggest a logP value > 3.0 .[5][6] This is driven by the large benzyloxy group and the core aromatic structure. Such a value is significant in drug design, as it suggests good membrane permeability but may also correlate with metabolic instability and low aqueous solubility.[7]
Ionization Constant (pKa)
The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the primary site of ionization is the aromatic amine.
-
Predicted pKa: The pKa of the conjugate acid (R-NH₃⁺) of the aromatic amine is estimated to be in the range of 2.0 - 4.0 . Aniline itself has a pKa of 4.6, but the electron-withdrawing effect of the nitrile group on the same ring is expected to significantly reduce the basicity of the amine, lowering the pKa.[8][9][10] This low basicity means the compound will be predominantly in its neutral, un-ionized form at physiological pH (7.4).
Thermal Stability Analysis
Understanding a compound's response to heat is crucial for safe handling, storage, and for defining the operational limits of heated reactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[11][12]
-
Expected TGA Profile: A TGA scan would show the mass of the sample as a function of temperature. It is expected that this compound would be stable up to a high temperature, likely >200 °C, after which a sharp loss of mass would indicate thermal decomposition.[13]
-
Expected DSC Profile: A DSC scan measures the heat flow into or out of a sample during a temperature ramp. This would reveal the compound's melting point as a sharp endothermic peak. The absence of other thermal events before the melting peak would indicate a lack of polymorphism or solvent loss under the tested conditions.
Caption: Relationship between TGA/DSC and measured properties.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol provides a robust method for quantifying the solubility of the title compound in an organic solvent like ethyl acetate, a common solvent in synthesis and chromatography.
Objective: To determine the equilibrium solubility of this compound in ethyl acetate at 25 °C using the shake-flask method followed by HPLC quantification.
Materials:
-
This compound (high purity)
-
Ethyl Acetate (HPLC grade)
-
20 mL glass vials with PTFE-lined caps
-
Temperature-controlled orbital shaker
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with a UV detector (e.g., monitoring at 254 nm)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess of the solid compound (approx. 100 mg) to a 20 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation. b. Accurately add 10.0 mL of ethyl acetate to the vial. c. Securely cap the vial and place it in an orbital shaker set to 25 °C and 200 rpm. d. Equilibrate for at least 24 hours to ensure the solution has reached equilibrium.[14]
-
Sample Collection and Preparation: a. Stop the shaker and allow the vial to sit undisturbed for 2 hours to allow excess solid to settle. b. Carefully withdraw 1.0 mL of the clear supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any microscopic solid particles.
-
Quantification by HPLC: a. Prepare a series of calibration standards of the compound in ethyl acetate with known concentrations. b. Perform a validated dilution of the filtered sample to ensure its concentration falls within the linear range of the calibration curve. c. Inject the standards and the diluted sample onto the HPLC system. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
Conclusion
This guide has synthesized experimental and predictive data to create a detailed physicochemical portrait of this compound. The provided spectroscopic data serves as a definitive reference for identity and quality control. The analysis of its solubility, lipophilicity, and ionization provides a strong foundation for its rational use in synthetic chemistry and for predicting its behavior in downstream drug development processes. By understanding these core properties, researchers can more effectively and efficiently utilize this valuable chemical intermediate.
References
-
Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available at: [Link]
-
Scribd. pKa Prediction for Anilines. Available at: [Link]
- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. (n.d.).
- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
ChemAxon. LogP and logD calculations. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]
- EXPERIMENT 1 DETERMIN
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
Fiveable. Principles of thermal analysis. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available at: [Link]
-
ChemAxon. LogP and logD calculations. Available at: [Link]
- BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
-
ResearchGate. (2025). Substructure and whole molecule approaches for calculating log P. Available at: [Link]
- Solubility of Organic Compounds. (2023).
- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Instrument Specialists Inc. Thermal Analysis Applications. Available at: [Link]
-
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Available at: [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 5. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 6. dl.chemaxon.com [dl.chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mt.com [mt.com]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. chem.ws [chem.ws]
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile CAS number lookup
An In-depth Technical Guide to 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of this compound. This highly functionalized benzonitrile derivative is a valuable intermediate in the synthesis of complex heterocyclic molecules and serves as a key building block for various bioactive compounds.
Core Identification and Properties
This compound is a polysubstituted aromatic compound. The strategic placement of its amino, benzyloxy, methoxy, and nitrile functional groups provides multiple reactive sites, making it a versatile precursor in multi-step organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 192869-57-1 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][3] |
| Appearance | Solid (expected) | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility is expected in water.[3] |
Table 2: Predicted Spectroscopic Data Note: Experimental data for this specific compound is not widely published. The following data is based on the characterization of closely related structures and serves as a predictive template.[4]
| Spectroscopic Method | Expected Signatures |
| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons (CH₂), methoxy protons (OCH₃), and amino protons (NH₂). |
| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon (C≡N), benzylic carbon, and methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), C-O stretching (ether linkages), and aromatic C-H stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step pathway starting from a more readily available precursor. A plausible and efficient route involves the selective reduction of a nitro group precursor, which is a common and reliable transformation in organic synthesis.
The causality behind this choice of strategy lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution (i.e., nitration) and the reliability of nitro group reduction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol is adapted from established methods for the reduction of aromatic nitro groups on analogous substrates.[5] The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation, often favored for its high yield and tolerance of other functional groups like nitriles and ethers.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent), in a mixture of acetic acid and concentrated hydrochloric acid.
-
Reagent Addition: Add tin(II) chloride (SnCl₂, 3-4 equivalents) to the suspension in portions. The reaction is exothermic and may require external cooling to maintain control.
-
Reaction: Heat the reaction mixture to 60°C and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly in the field of medicinal chemistry. The amino and nitrile groups can participate in cyclization reactions to form heterocyclic systems, which are foundational scaffolds in many approved drugs.
The workflow below illustrates how a building block like this is utilized in a typical drug discovery pipeline. The presence of multiple functional groups allows for the creation of a diverse library of novel derivatives for biological screening.
Caption: Role of the title compound in a drug discovery workflow.
Key Chemical Transformations:
-
Hydrogenolysis: The benzyloxy group serves as a protecting group for a phenol. It can be selectively removed via catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere) to yield 2-amino-5-hydroxy-4-methoxybenzonitrile.[6] This unmasks a reactive hydroxyl group for further derivatization.
-
Reactions of the Amino Group: The nucleophilic amino group can undergo a wide range of reactions, including acylation, alkylation, and participation in cyclization reactions to form quinazolines, a privileged scaffold in kinase inhibitor design.
-
Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. Understanding its synthesis, reactivity, and proper handling is crucial for leveraging its full potential in research and development settings.
References
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4]. Chemsigma.
- This compound synthesis. ChemicalBook.
- 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Methylamine Supplier.
- An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
- 2-Amino-5-methoxybenzonitrile Safety and Hazards. PubChem.
- SAFETY D
- SAFETY D
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4] | Chemsigma [chemsigma.com]
- 3. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
Spectroscopic Data for 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. As a Senior Application Scientist, the following sections will not only present the core data but also delve into the underlying principles, experimental design, and data interpretation, offering a holistic understanding for its application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic compound with the molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[1] Its structure, characterized by an aminobenzonitrile core with methoxy and benzyloxy substituents, makes it a valuable intermediate in medicinal chemistry. The strategic placement of these functional groups offers multiple avenues for further chemical modification.
| Property | Value | Source |
| CAS Number | 192869-57-1 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
Synthesis and Structural Context
A clear understanding of the synthetic route to this compound is crucial for interpreting its spectroscopic data, as residual starting materials, intermediates, or byproducts may be present. A common synthesis involves a multi-step process, which provides context for potential impurities.
A plausible synthetic pathway begins with the protection of a hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine. The benzyloxy group is typically introduced via Williamson ether synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can induce a transition from the lower to the higher energy state, a phenomenon known as resonance. The precise RF frequency required for resonance is influenced by the local electronic environment of the nucleus, an effect known as chemical shift. This allows for the differentiation of non-equivalent nuclei within a molecule.[2]
Experimental Protocol for ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for obtaining high-resolution spectra.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is generally adequate.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A longer relaxation delay may be necessary for quaternary carbons.
Caption: Workflow for NMR data acquisition and processing.
Spectroscopic Data and Interpretation
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.42-7.28 | m | 5H | Ar-H (benzyl) |
| 6.81 | s | 1H | Ar-H |
| 6.23 | s | 1H | Ar-H |
| 5.01 | s | 2H | -O-CH₂ -Ph |
| 4.19 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
-
Interpretation: The multiplet between 7.42 and 7.28 ppm is characteristic of the five protons on the benzyl ring. The two singlets at 6.81 and 6.23 ppm correspond to the two aromatic protons on the benzonitrile ring. The singlet at 5.01 ppm integrates to two protons and is assigned to the benzylic methylene group. The broad singlet at 4.19 ppm is indicative of the two amine protons. The sharp singlet at 3.85 ppm, integrating to three protons, is assigned to the methoxy group.
¹³C NMR (100.6 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 151.1 | C -O (methoxy) |
| 141.2 | C -NH₂ |
| 137.4 | Quaternary C (benzyl) |
| 136.9 | C -O (benzyloxy) |
| 128.6 | Ar-C H (benzyl) |
| 128.0 | Ar-C H (benzyl) |
| 127.3 | Ar-C H (benzyl) |
| 118.9 | C ≡N |
| 113.8 | Ar-C H |
| 98.7 | Ar-C H |
| 95.8 | Quaternary C |
| 71.1 | -O-C H₂-Ph |
| 56.1 | -OC H₃ |
-
Interpretation: The ¹³C NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule. The downfield signals correspond to the aromatic carbons, with the carbon attached to the electron-donating oxygen and nitrogen atoms appearing at lower field. The nitrile carbon appears around 118.9 ppm. The benzylic and methoxy carbons are observed at 71.1 and 56.1 ppm, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles of FT-IR Spectroscopy
Molecular bonds can vibrate in various modes (stretching, bending, etc.) at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. The position of the absorption peak is characteristic of the bond type and its chemical environment.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid, dry this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
Caption: Workflow for ATR-FTIR analysis.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~2225 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1280 - 1200 | Strong | Aryl C-O stretch (asymmetric) |
| 1150 - 1050 | Medium | C-N stretch (amine) |
| 1050 - 1000 | Strong | Aryl C-O stretch (symmetric) |
-
Interpretation: The presence of a primary amine will be indicated by a characteristic doublet in the 3450-3300 cm⁻¹ region. A strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The aromatic and aliphatic C-H stretches will appear in their respective regions. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be due to C-O and C-N stretching vibrations, as well as various bending modes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from other components on a capillary column. The oven temperature is programmed to ramp up to ensure efficient separation.
-
MS Analysis: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and their mass spectra are recorded.
Caption: Workflow for GC-MS analysis.
Predicted Mass Spectrometry Data and Interpretation
The mass spectrum of this compound (MW = 254.28) would be expected to show a molecular ion peak ([M]⁺) at m/z 254.
Predicted Fragmentation Pattern (EI):
-
[M]⁺ at m/z 254: The molecular ion.
-
[M - 91]⁺ at m/z 163: Loss of a benzyl radical (C₇H₇•), a common fragmentation for benzylic ethers.
-
[M - 107]⁺ at m/z 147: Loss of a benzyloxy radical (C₇H₇O•).
-
[M - 28]⁺ at m/z 226: Potential loss of CO from the aromatic ring.
-
[M - 27]⁺ at m/z 227: Loss of HCN from the nitrile group.
-
m/z 91: The tropylium ion (C₇H₇⁺), a very stable and common fragment from benzyl groups.
The exact fragmentation pattern will depend on the ionization energy and the specific instrumentation used.
Safety Information
This compound should be handled with appropriate safety precautions. Aromatic amines and nitriles can be toxic and may be absorbed through the skin.[3] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms within the molecule. FT-IR spectroscopy can be used to verify the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the structural fragments. This collection of data and methodologies serves as a valuable resource for researchers in the synthesis, purification, and application of this compound in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a highly functionalized aromatic molecule that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its strategic substitution pattern, featuring an amino, a benzyloxy, a methoxy, and a nitrile group, makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a focus on the scientific rationale behind the experimental methodologies and its application in the development of targeted therapeutics.
This compound is a key building block in the synthesis of various biologically active molecules, most notably as a precursor to potent kinase inhibitors.[1][2] Understanding its molecular architecture and reactivity is paramount for its effective utilization in multi-step synthetic campaigns.
There appears to be a discrepancy in the CAS registry numbers for this compound, with both 192869-57-1 [3][4][5][6] and 385785-02-4 [7][8][9][10][11] being cited in various chemical databases. Researchers should exercise caution and verify the specific isomer required for their application.
Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound are dictated by the interplay of its constituent functional groups. The electron-donating nature of the amino and methoxy groups, coupled with the electron-withdrawing character of the nitrile and the bulky benzyloxy group, creates a unique electronic and steric environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [4][7][9] |
| Molecular Weight | 254.28 g/mol | [3][8] |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. | [12] |
The structural elucidation of this molecule relies on a combination of spectroscopic techniques that provide a detailed fingerprint of its atomic arrangement and electronic environment.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H) | [5] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9 | [5] |
| Infrared (IR) (KBr) | ν (cm⁻¹): 3359, 2202, 1508 | [5] |
| Mass Spectrometry (MS) (EI) | m/z: 254.2 (M⁺, 18.5%), 163.1 (100.0%), 135.1 (21.8%), 91.1 (59.3%), 77.1 (3.7%) | [5] |
| High-Resolution Mass Spectrometry (HRMS-EI) | [M]⁺ calcd for C₁₅H₁₄N₂O₂: 254.1055; found: 254.1061 | [5] |
Molecular Structure and Crystallography
The definitive three-dimensional arrangement of atoms in a molecule is best determined by single-crystal X-ray diffraction. As of the date of this guide, a publicly available crystal structure for this compound has not been reported. However, based on the known structures of analogous benzonitrile derivatives, we can infer key structural features.
The core of the molecule is a planar benzene ring. The nitrile group is linear, and the amino and methoxy groups will lie in or close to the plane of the ring. The benzyloxy group, with its rotatable bonds, will adopt a conformation that minimizes steric hindrance.
// Nodes for the benzonitrile core C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Nodes for the substituents O1 [label="O"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];
// Edges for the benzonitrile core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1 [label=""]; C2 -- N2; N2 -- H1; N2 -- H2; C3 -- H3; C4 -- O1; O1 -- C8; C8 -- H4; C8 -- H5; C8 -- H6; C5 -- O2; O2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- H7; C11 -- H8; C12 -- H9; C13 -- H10; C14 -- H11; C6 -- H12; } Caption: 2D representation of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is adapted from a procedure reported in the scientific literature.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of tin(II) chloride (SnCl₂) (3.0 equivalents) in a mixture of concentrated hydrochloric acid and acetic acid, add 4-Methoxy-2-nitro-5-(phenylmethoxy)benzonitrile (1.0 equivalent).
-
Reaction Execution: Stir the resulting solution at 60°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: After cooling the reaction mixture to room temperature, the pH is adjusted to approximately 10 by the addition of a 2M sodium hydroxide solution. The aqueous solution is then extracted with dichloromethane.
-
Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines.[13] It is a relatively mild and selective reagent, which is important given the presence of other functional groups in the molecule.
-
Acidic Conditions: The acidic environment is crucial for the mechanism of the tin(II) chloride reduction.
-
Aqueous Workup: The basic workup is necessary to neutralize the acidic reaction mixture and to deprotonate the newly formed amine, facilitating its extraction into an organic solvent.
-
Chromatographic Purification: Column chromatography is a standard and effective technique for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting material or byproducts.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is governed by its array of functional groups. The amino group is a nucleophile and can participate in a variety of coupling and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring itself can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.
A primary application of this molecule is as a key intermediate in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The specific substitution pattern of this compound is crucial for its utility in this context. The amino and nitrile groups are often utilized to construct a quinazoline or a similar heterocyclic core, which is a common scaffold in many kinase inhibitors. The methoxy and benzyloxy groups can provide important interactions with the target kinase's binding site, contributing to the potency and selectivity of the final drug candidate. The benzyloxy group, in particular, can be deprotected to reveal a hydroxyl group, providing a handle for further derivatization or a key hydrogen bonding interaction.
Conclusion
This compound is a molecule of significant synthetic utility, particularly in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a unique arrangement of functional groups, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel therapeutic agents. Further studies, including the determination of its single-crystal X-ray structure, would provide even greater insight into its conformational preferences and intermolecular interactions, further aiding in the rational design of next-generation pharmaceuticals.
References
-
EON Biotech. (n.d.). Benzonitrile, 2-amino-4-methoxy-5-(phenylmethoxy)- – (192869-57-1). Retrieved from [Link]
-
Good Scents Company. (n.d.). 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile. Retrieved from [Link]
-
AccelaChem. (n.d.). 385785-02-4,2-Amino-4-(benzyloxy)-5-methoxybenzonitrile. Retrieved from [Link]
-
Chemsigma. (n.d.). 2-amino-4-(benzyloxy)-5-methoxybenzonitrile [ 385785-02-4 ]. Retrieved from [Link]
-
Chemsigma. (n.d.). 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4]. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). CAS NO. 385785-02-4 | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE. Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eontrading.uk [eontrading.uk]
- 4. labfind.co.kr [labfind.co.kr]
- 5. 192869-57-1 this compound AKSci 4055CS [aksci.com]
- 6. 192869-57-1(this compound) | Kuujia.com [pt.kuujia.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 385785-02-4,2-Amino-4-(benzyloxy)-5-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 385785-02-4 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [chemsigma.com]
- 10. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4] | Chemsigma [chemsigma.com]
- 11. CAS NO. 385785-02-4 | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | C15H14N2O2 [localpharmaguide.com]
- 12. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Starting materials for 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic route to this compound, a key intermediate in the development of various pharmacologically active molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, step-by-step experimental protocols, and the underlying chemical principles. The guide emphasizes safety, efficiency, and reproducibility, providing a self-validating framework for the synthesis of this highly functionalized benzonitrile derivative.
Introduction
Substituted benzonitriles are a critical class of intermediates in medicinal chemistry, prized for their versatile reactivity and their presence in a wide array of therapeutic agents. The target molecule, this compound, incorporates a unique substitution pattern of electron-donating and -withdrawing groups, making it a valuable scaffold for further chemical elaboration. This guide details a reliable and well-documented synthetic pathway, commencing from the readily available starting material, isovanillin. Each synthetic step is meticulously detailed, with a focus on the rationale behind the choice of reagents and reaction conditions, ensuring both clarity and scientific rigor.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy that leads to commercially available starting materials. The primary disconnections involve the amino and benzyloxy groups, as well as the nitrile functionality.
Figure 1: Retrosynthetic analysis of this compound.
This analysis leads to a four-step synthetic sequence starting from isovanillin, a cost-effective and readily available phenolic aldehyde. The forward synthesis is outlined as follows:
-
Benzylation: Protection of the phenolic hydroxyl group of isovanillin as a benzyl ether.
-
Nitrile Formation: Conversion of the benzaldehyde functionality to a benzonitrile via an aldoxime intermediate.
-
Nitration: Regioselective introduction of a nitro group at the C2 position of the benzene ring.
-
Reduction: Reduction of the nitro group to the corresponding primary amine to yield the final product.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound from isovanillin.
Starting Materials and Reagents
The following table summarizes the key starting materials and reagents required for the synthesis. It is imperative to consult the Safety Data Sheet (SDS) for each chemical prior to use and to handle all reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Chemical Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Isovanillin | C₈H₈O₃ | 152.15 | Skin and eye irritant[1][2] | |
| Benzyl Bromide | C₇H₇Br | 171.03 | Lachrymator, corrosive, toxic[3][4][5][6] | |
| Potassium Carbonate | K₂CO₃ | 138.21 | Irritant | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reproductive toxin, irritant | |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Corrosive, skin sensitizer, toxic[7][8][9][10][11] | |
| Sodium Hydroxide | NaOH | 40.00 | Corrosive | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Corrosive, flammable | |
| Fuming Nitric Acid | HNO₃ | 63.01 | Oxidizer, corrosive, toxic | |
| Sulfuric Acid | H₂SO₄ | 98.08 | Corrosive | |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Corrosive, harmful if swallowed[12][13][14][15][16] | |
| Hydrochloric Acid | HCl | 36.46 | Corrosive | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Flammable, irritant | |
| Ethanol | C₂H₆O | 46.07 | Flammable |
Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde
This step involves the protection of the phenolic hydroxyl group of isovanillin via a Williamson ether synthesis.
Figure 2: Step 1 - Benzylation of Isovanillin.
Protocol:
-
To a stirred solution of isovanillin (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-4-methoxybenzaldehyde as a white solid.
Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is the active nucleophile. The reaction is heated to ensure a reasonable reaction rate.
Step 2: Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile
This transformation converts the aldehyde to a nitrile, a key functional group for many subsequent reactions. The most common method proceeds through an oxime intermediate.
Figure 3: Step 2 - Nitrile formation from benzaldehyde.
Protocol:
Part A: Formation of the Aldoxime
-
Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add water to the concentrated mixture to precipitate the 3-(benzyloxy)-4-methoxybenzaldehyde oxime.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude oxime is typically used in the next step without further purification.
Part B: Dehydration of the Aldoxime
-
Suspend the crude 3-(benzyloxy)-4-methoxybenzaldehyde oxime in acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(benzyloxy)-4-methoxybenzonitrile.
Causality and Insights: The formation of the oxime is a straightforward condensation reaction. The subsequent dehydration with acetic anhydride is a classic method for converting aldoximes to nitriles. Acetic anhydride acts as both the solvent and the dehydrating agent.
Step 3: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
This step introduces the nitro group, which will be the precursor to the final amino group.
Figure 4: Step 3 - Nitration of the benzonitrile intermediate.
Protocol:
-
Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted completely.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
The crude product will likely be a mixture of nitro isomers. Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomers by column chromatography on silica gel.
Causality and Insights: The benzyloxy and methoxy groups are ortho-, para-directing. The nitration is expected to occur at the positions ortho and para to these activating groups. The desired 2-position is ortho to the benzyloxy group and meta to the methoxy group. Careful control of the reaction temperature is crucial to minimize side reactions and improve selectivity.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine.
Figure 5: Step 4 - Reduction of the nitro group.
Protocol:
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality and Insights: Tin(II) chloride in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups.[17] It is generally selective for the nitro group in the presence of other reducible functionalities like nitriles.
Alternative Synthetic Strategies
While the route from isovanillin is robust, other starting materials and synthetic methodologies can be considered.
-
Starting from Vanillin: A similar synthetic sequence could be envisioned starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). However, the regioselectivity of the nitration step might be more challenging to control.
-
Late-stage Cyanation: An alternative approach could involve the introduction of the nitrile group at a later stage, for example, via a Sandmeyer reaction on a corresponding aniline precursor.
The choice of the synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound. By starting from the readily available and cost-effective isovanillin, a reliable four-step synthesis has been outlined with comprehensive protocols and explanations of the underlying chemical principles. The provided information on starting materials, reaction conditions, and safety precautions is intended to enable researchers to successfully and safely synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
-
Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Link
-
What You Need to Know About Tin (II) Chloride. (2018, December 3). Noah Chemicals. Link
-
Benzyl bromide - SAFETY DATA SHEET. Link
-
SAFETY DATA SHEET - Isovanillin. TCI Chemicals. Link
-
Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). Link
-
Isovanillin - Safety Data Sheet. (2025, September 13). ChemicalBook. Link
-
Tin(II) chloride dihydrate - SAFETY DATA SHEET. (2009, December 8). Link
-
SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific. Link
-
Material Safety Data Sheet (MSDS) - Isovanillin. (2025, November 28). Chemical Bull. Link
-
Tin(II) Chloride SDS (Safety Data Sheet). (2014, March 21). Flinn Scientific. Link
-
ICSC 1225 - BENZYL BROMIDE. Inchem.org. Link
-
Tin(II) chloride dihydrate. (2023, April 24). Penta chemicals. Link
-
TIN(II) CHLORIDE, dihydrate. (2015, October 26). Gelest, Inc. Link
-
Hydroxylamine hydrochloride MSDS. (2010, June 10). Actylis Lab Solutions. Link
-
Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Link
-
Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Link
-
BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No. (2013, August 6). Loba Chemie. Link
-
Isovanillin|621-59-0|MSDS. DC Chemicals. Link
-
Hydroxylamine hydrochloride. Szabo-Scandic. Link
-
Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. Link
-
Hydroxylamine hydrochloride. (2025, March 17). Penta chemicals. Link
-
Isovanillin. Camlinfs. Link
-
Buy Isovanillin Food Grade from Wolfa. (2024, February 2). ECHEMI. Link
-
Isovanillin, 250 g, CAS No. 621-59-0. Carl ROTH. Link
-
Isovanillin = 95.0 621-59-0. Sigma-Aldrich. Link
-
Isovanillin Supplier | CAS 621-59-0. ChemFarm. Link
-
An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Link
-
3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0. Sigma-Aldrich. Link
-
Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. PrepChem.com. Link
-
Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Benchchem. Link
-
Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). Glycoscience Protocols (GlycoPODv2). Link
-
Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. Benchchem. Link
-
Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers. Benchchem. Link
-
A Simple Synthesis of Nitriles from Aldoximes. PMC - NIH. Link
-
Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. Link
-
CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents. Link
-
Technical Support Center: Isovanillin Synthesis. Benchchem. Link
-
Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Link
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Link
-
(PDF) Dehydration of oxime to nitriles. ResearchGate. Link
-
Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. Link
-
EP0080700B1 - A process for producing nitrile compounds. Google Patents. Link
-
Process for preparing isovanillin. Patent 0758639. Link
-
4-(Benzyloxy)-5-Methoxy-2-Nitrobenzonitrile. Methylamine Supplier. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. westliberty.edu [westliberty.edu]
- 4. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. actylislab.com [actylislab.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. noahchemicals.com [noahchemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. gelest.com [gelest.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 2-amino-5-hydroxy-4-methoxybenzonitrile: A Key Pharmaceutical Intermediate
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 2-amino-5-hydroxy-4-methoxybenzonitrile, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis, offering a detailed exploration of the chemical transformations, mechanistic underpinnings, and practical considerations for the successful synthesis of this target molecule.
Introduction: The Significance of a Multifunctional Scaffold
2-amino-5-hydroxy-4-methoxybenzonitrile is a highly functionalized aromatic compound featuring amino, hydroxyl, methoxy, and cyano groups. This unique arrangement of electron-donating and electron-withdrawing substituents imparts a rich chemical reactivity, making it a versatile building block for the synthesis of a wide array of complex heterocyclic molecules. Its importance is underscored by its role as a key precursor in the synthesis of targeted cancer therapeutics, where the strategic placement of its functional groups allows for the construction of elaborate molecular architectures that can interact with specific biological targets.
This guide will delineate a multi-step synthetic route commencing from the readily available starting material, isovanillin. Each step will be discussed in detail, elucidating the rationale behind the chosen reagents and reaction conditions, and providing a comprehensive experimental protocol.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 2-amino-5-hydroxy-4-methoxybenzonitrile is not widely available in public databases, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs.[1][2]
| Property | Predicted Value |
| IUPAC Name | 2-amino-5-hydroxy-4-methoxybenzonitrile |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Expected to be a solid powder |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF |
| Predicted ¹H NMR (DMSO-d₆) | δ 9.0-9.5 (s, 1H, -OH), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 1H, Ar-H), 5.5-6.0 (s, 2H, -NH₂), 3.7-3.9 (s, 3H, -OCH₃) |
| Predicted ¹³C NMR (DMSO-d₆) | δ 145-150 (C-O), 140-145 (C-O), 135-140 (C-NH₂), 115-120 (C≡N), 110-115 (Ar-C), 100-105 (Ar-C), 95-100 (Ar-C), 55-60 (-OCH₃) |
| Predicted IR (KBr, cm⁻¹) | 3500-3300 (O-H, N-H stretch), 2220-2240 (C≡N stretch), 1600-1650 (N-H bend), 1500-1550 (aromatic C=C stretch), 1200-1300 (C-O stretch) |
| Predicted Mass Spec (m/z) | [M]⁺ calculated for C₈H₈N₂O₂: 164.0586 |
Overall Synthetic Strategy
The proposed synthesis of 2-amino-5-hydroxy-4-methoxybenzonitrile is a multi-step sequence that begins with the conversion of isovanillin to 3-hydroxy-4-methoxybenzonitrile. This intermediate then undergoes a series of transformations including protection of the hydroxyl group, nitration, reduction of the nitro group, and finally, deprotection to yield the target molecule. This strategy is designed to control the regioselectivity of the reactions and to ensure the stability of the functional groups throughout the synthesis.
Caption: Proposed synthetic pathway for 2-amino-5-hydroxy-4-methoxybenzonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile from Isovanillin
The initial step involves the conversion of the aldehyde group of isovanillin into a nitrile. This transformation is crucial for establishing the benzonitrile core of the target molecule.
Causality: The use of hydroxylamine sulfate in formic acid provides a one-pot method for the conversion of the aldehyde to the nitrile via an oxime intermediate.[3] Formic acid acts as both a solvent and a dehydrating agent in the final step of the transformation.
Protocol:
-
To a 100 mL three-necked flask, add 24.0 mL of formic acid (96%), 5.0 g (32.9 mmol) of isovanillin, and 4.2 g (61.8 mmol) of sodium formate.
-
Heat the mixture to approximately 85°C with stirring.
-
Slowly add 3.0 g (18.3 mmol) of hydroxylamine sulfate in portions.
-
Continue to stir the reaction mixture at 85°C for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add 100 mL of a saturated NaCl solution.
-
Filter the resulting precipitate, wash with water, and dry over anhydrous MgSO₄ to obtain 3-hydroxy-4-methoxybenzonitrile as a white solid.[3]
Step 2: Protection of the Hydroxyl Group
To prevent unwanted side reactions during the subsequent nitration step, the phenolic hydroxyl group is protected. Benzylation is a common and effective method for this purpose.
Causality: The benzyl group is stable under the acidic conditions of nitration and can be readily removed under neutral conditions by hydrogenolysis, which is compatible with the other functional groups in the molecule.[1]
Protocol:
-
In a suitable flask, dissolve 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in DMF or acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.[1]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(benzyloxy)-4-methoxybenzonitrile.[1]
Step 3: Nitration of 3-(Benzyloxy)-4-methoxybenzonitrile
The introduction of a nitro group onto the aromatic ring is a key step. The directing effects of the existing substituents will favor nitration at the position ortho to the activating amino group that will be formed later.
Causality: The use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures allows for controlled, regioselective nitration of the aromatic ring. The electron-donating benzyloxy and methoxy groups direct the electrophilic nitronium ion to the ortho and para positions.
Protocol:
-
Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.[1]
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.
-
Filter the precipitated solid, wash with cold water until neutral, and dry to obtain a mixture of nitro isomers.
-
Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer by column chromatography.[1]
Step 4: Reduction of the Nitro Group
The nitro group is selectively reduced to an amino group. This transformation is a critical step toward the final product.
Causality: Tin(II) chloride in the presence of a proton source like hydrochloric acid is a well-established and effective method for the reduction of aromatic nitro groups to amines.[4][5] The reaction proceeds through a series of electron and proton transfers.[4]
Caption: Experimental workflow for the reduction of the nitro group.
Protocol:
-
To a solution of SnCl₂ dihydrate (3 equivalents) in concentrated hydrochloric acid and acetic acid, add 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent).[5]
-
Stir the resulting solution at 60°C for 1 hour.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the solution to room temperature.
-
Make the solution basic (pH ~10) by the addition of a 2 M NaOH solution.
-
Extract the product with dichloromethane, dry the organic layer over MgSO₄, and evaporate the solvent.
-
Purify the residue by column chromatography to provide this compound.[5]
Step 5: Deprotection of the Hydroxyl Group
The final step is the removal of the benzyl protecting group to unveil the free hydroxyl group of the target molecule.
Causality: Catalytic hydrogenolysis using palladium on carbon is a mild and efficient method for the cleavage of benzyl ethers. The reaction proceeds under a hydrogen atmosphere and does not affect the other functional groups present in the molecule.[1]
Protocol:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (10 mol%) to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 12-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-amino-5-hydroxy-4-methoxybenzonitrile.
-
The product can be further purified by recrystallization if necessary.
Characterization and Purification
The identity and purity of the synthesized 2-amino-5-hydroxy-4-methoxybenzonitrile and its intermediates should be confirmed using a combination of analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the products.
-
Column Chromatography: For the purification of intermediates and the final product.[6] The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) should be optimized for each separation.[6]
-
Recrystallization: For the final purification of the solid product. A suitable solvent system should be determined experimentally.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[7]
Safety Considerations
The synthesis of 2-amino-5-hydroxy-4-methoxybenzonitrile involves the use of hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn at all times. Special care should be taken when handling corrosive reagents like concentrated acids and toxic materials like benzyl bromide and tin(II) chloride.
Conclusion
This technical guide has outlined a comprehensive and logical synthetic route for the preparation of 2-amino-5-hydroxy-4-methoxybenzonitrile, a valuable intermediate in medicinal chemistry. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers and scientists engaged in the synthesis of complex organic molecules. The successful execution of this synthesis will provide access to a versatile building block, thereby facilitating the development of novel therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
FAQ-CPhI.cn. (2024). How can 3-Hydroxy-4-Methoxybenzonitrile be synthesized and applied effectively?. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Heterocycles. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Vanillin. Retrieved from [Link]
-
International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Journal of Chemical Education. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Retrieved from [Link]
-
PubMed. (n.d.). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile by column chromatography
An In-depth Technical Guide to the Purification of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile by Column Chromatography
Abstract
This guide provides a comprehensive, technically detailed framework for the purification of this compound, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple protocol, delving into the underlying principles of chromatographic separation, method development strategies, and troubleshooting. It is designed for researchers, chemists, and drug development professionals who require a high degree of purity for this compound. The methodologies described herein are built upon established principles and validated through analogous separations found in patent literature, ensuring a robust and reliable approach.
Foundational Analysis: The Molecule and the Purification Imperative
This compound is a multi-functionalized aromatic compound. Its structure, featuring an amine (-NH2), a benzyloxy ether (-OCH2Ph), a methoxy ether (-OCH3), and a nitrile (-CN) group, imparts a moderate to high polarity. The primary challenge in its purification lies in separating it from non-polar starting materials (e.g., unreacted precursors) and more polar by-products (e.g., compounds with debenzylation or additional oxidation).
Table 1: Physicochemical Properties and Chromatographic Considerations
| Property | Analysis | Implication for Chromatography |
| Functional Groups | Primary amine, two ether linkages, nitrile, aromatic rings | The amine group offers a site for strong hydrogen bonding with the stationary phase. Ethers and nitrile contribute to polarity. |
| Predicted Polarity | Moderately polar | Normal-phase chromatography on silica gel is the method of choice. The compound will have strong affinity for the silica. |
| Solubility | Generally soluble in polar organic solvents like Ethyl Acetate, Dichloromethane, and Acetone. | This dictates the choice of solvents for loading the column and for the mobile phase. |
| Potential Impurities | Unreacted starting materials, de-benzylated analog, over-alkylated products. | A solvent gradient is likely necessary to effectively elute the target compound while retaining more polar impurities and washing off less polar ones. |
The Chromatographic Strategy: Leveraging Polarity for Purity
Normal-phase column chromatography is the ideal technique for this separation. The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism relies on the differential adsorption and desorption of molecules from the crude mixture onto these polar sites.
A less polar mobile phase is used to carry the compounds through the column. Molecules with lower polarity spend more time in the mobile phase and elute faster. Conversely, more polar molecules, like our target compound, interact more strongly with the silica gel and elute slower.
A patent for a structurally related compound, 2-amino-4-methoxy-5-(phenylmethoxy)benzonitrile, specifies purification via flash column chromatography on silica gel, using an ethyl acetate/hexanes solvent system. This provides a strong, validated starting point for our method development.
Workflow for Purification
The overall process follows a logical sequence from method development to the final isolation of the pure compound.
The Cornerstone of Modern Drug Discovery: A Technical Guide to the Chemical Structure and Properties of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Benzonitrile Scaffold
Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a critical class of molecules in the landscape of modern medicinal chemistry.[1] Their prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials is a testament to the unique physicochemical properties imparted by the nitrile moiety and the versatility of the aromatic scaffold.[1] This technical guide provides an in-depth exploration of the chemical structure, intrinsic properties, synthesis, and profound impact of substituted benzonitriles in drug discovery and development. As a Senior Application Scientist, the narrative that follows is designed not merely to list facts, but to provide a causal understanding of why certain experimental and design choices are made, grounding key concepts in established scientific principles and validated protocols.
The nitrile group, often considered a bioisostere for carbonyl, hydroxyl, and even halogen functionalities, offers a unique combination of polarity, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] More than 30 nitrile-containing pharmaceuticals are currently on the market, with many more in clinical development, underscoring the therapeutic significance of this functional group. This guide will delve into the core attributes of substituted benzonitriles, from their fundamental electronic properties to their sophisticated applications as enzyme inhibitors, providing a comprehensive resource for researchers aiming to leverage this privileged scaffold in their own discovery programs.
I. The Chemical Architecture: Understanding the Structure and Physicochemical Properties of Substituted Benzonitriles
The seemingly simple addition of a nitrile group to a benzene ring creates a molecule with a rich and complex electronic landscape that dictates its physical and biological properties. The strong electron-withdrawing nature of the cyano group significantly influences the reactivity and characteristics of the entire molecule.
A. Electronic and Spectroscopic Profile
The defining feature of a benzonitrile is the linear sp-hybridized cyano group, which exerts a powerful inductive and mesomeric electron-withdrawing effect on the aromatic ring. This electronic influence is fundamental to its chemical behavior and is readily observable through various spectroscopic techniques.
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of a benzonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹.[3] The intensity and exact position of this peak can be influenced by the nature and position of other substituents on the benzene ring. The disappearance of the broad N-H stretches (around 3100-3500 cm⁻¹) and the C=O stretch (around 1660 cm⁻¹) is a clear indicator of the successful conversion of a benzamide to a benzonitrile.[3] Aromatic C-H stretching vibrations are also observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the aromatic ring of benzonitrile are deshielded due to the electron-withdrawing nature of the cyano group. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the ring.
-
¹³C NMR: The carbon atom of the nitrile group typically resonates in the range of 110-120 ppm. The ipso-carbon (the carbon atom attached to the cyano group) also shows a characteristic chemical shift. The chemical shifts of the other aromatic carbons are influenced by the position of the nitrile group and any other substituents.
Mass Spectrometry (MS): The fragmentation pattern of benzonitriles in mass spectrometry is influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways include the loss of the cyano radical (·CN) and the elimination of hydrogen cyanide (HCN). The specific fragmentation patterns can be used to elucidate the structure of unknown substituted benzonitriles.
B. Physicochemical Properties: The Key to Drug-Likeness
The physicochemical properties of substituted benzonitriles, such as acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic behavior. These properties are heavily influenced by the nature and position of the substituents on the aromatic ring.
| Property | Description | Importance in Drug Development |
| pKa | The pKa of the aromatic ring protons is influenced by the electron-withdrawing cyano group and other substituents. The nitrile nitrogen is very weakly basic. | Affects the ionization state of the molecule at physiological pH, which in turn influences solubility, permeability, and receptor binding. |
| logP | A measure of the molecule's lipophilicity or hydrophobicity. The cyano group is polar, but the benzene ring is lipophilic. Substituents can significantly alter the overall logP. | Crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for optimal oral bioavailability. |
| Solubility | The ability of the compound to dissolve in a solvent, typically water for biological applications. | Poor aqueous solubility is a major hurdle in drug development, affecting formulation and bioavailability. |
Note: A comprehensive table of experimentally determined and predicted pKa, logP, and solubility values for a range of substituted benzonitriles is a valuable resource for medicinal chemists.
II. The Art of Synthesis: Crafting Substituted Benzonitriles
A variety of robust and versatile synthetic methods have been developed for the preparation of substituted benzonitriles. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups in the molecule.
A. Foundational Synthetic Strategies
The following diagram illustrates the primary pathways for the synthesis of substituted benzonitriles:
Caption: Core synthetic routes to substituted benzonitriles.
B. Detailed Experimental Protocols
1. Palladium-Catalyzed Cyanation of Aryl Halides
This modern and highly versatile method offers excellent functional group tolerance and is often the preferred route for the synthesis of complex benzonitriles.[1]
Protocol:
-
In an oven-dried reaction vessel, combine the aryl halide (1.0 mmol), a cyanide source such as potassium ferrocyanide(III) trihydrate (0.5 equiv), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., potassium acetate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water, via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 1-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzonitrile.[1]
2. The Sandmeyer Reaction
A classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate.[1]
Protocol:
-
Diazotization: Dissolve the substituted aniline (1.0 equiv) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water (1.0-1.2 equiv) while maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the crude benzonitrile by distillation or column chromatography.[6]
3. Dehydration of Benzamides
A straightforward method involving the removal of a water molecule from a primary benzamide.
Protocol using Phosphorus Pentoxide (P₂O₅):
-
In a dry round-bottom flask, thoroughly mix the benzamide (1.0 equiv) with phosphorus pentoxide (1.0-1.5 equiv).[7]
-
Set up the apparatus for distillation.
-
Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction.
-
The benzonitrile product will distill over. Collect the distillate.
-
The crude product can be purified by washing with a dilute sodium carbonate solution, followed by water, drying, and redistillation.[7]
4. Synthesis from Benzaldehydes
This one-pot procedure typically involves the in-situ formation and subsequent dehydration of an aldoxime intermediate.[1]
Protocol:
-
To a solution of the substituted benzaldehyde (1.0 equiv) in a suitable solvent (e.g., formic acid), add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1-1.5 equiv).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude benzonitrile.
-
Purify by distillation or chromatography.
III. The Role of Substituted Benzonitriles in Drug Development
The unique properties of the benzonitrile moiety have made it a privileged scaffold in medicinal chemistry, with applications spanning a wide range of therapeutic areas.
A. The Nitrile Group as a Versatile Pharmacophore
The cyano group can play several key roles in the interaction of a drug molecule with its biological target:
Caption: The multifaceted roles of the nitrile group as a pharmacophore.
B. Case Study: Benzonitrile-Containing Aromatase Inhibitors
Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-receptor-positive breast cancer. Several highly successful drugs in this class feature a substituted benzonitrile core.
Mechanism of Action: These non-steroidal aromatase inhibitors, such as letrozole, anastrozole, and fadrozole, act as competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1).[8][9][10] The benzonitrile moiety plays a crucial role in binding to the active site of the enzyme, often through interactions with the heme iron and surrounding amino acid residues, thereby blocking the conversion of androgens to estrogens.[11][12] This leads to a significant reduction in circulating estrogen levels, which in turn inhibits the growth of estrogen-dependent cancer cells.[12][13]
The following diagram illustrates the inhibition of the estrogen biosynthesis pathway by these drugs:
Caption: Mechanism of action of benzonitrile-based aromatase inhibitors.
C. ADME and Toxicology Profile
The pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicological profile of a drug candidate is paramount to its success. The benzonitrile moiety generally imparts favorable ADME properties.
-
Metabolism: The nitrile group is relatively robust and often resistant to metabolic degradation, which can contribute to a longer half-life of the drug.[2] However, the overall metabolism of a substituted benzonitrile will depend on the nature of the other substituents on the ring.
-
Toxicology: While the nitrile group itself can be associated with toxicity due to the potential release of cyanide, this is generally not a concern for aromatic nitriles like benzonitriles under physiological conditions.[14] The toxicity of substituted benzonitriles is highly dependent on the overall structure of the molecule.[15] Acute exposure to high levels of benzonitrile can cause respiratory distress and central nervous system effects.[14][16]
IV. Conclusion and Future Perspectives
Substituted benzonitriles have firmly established their place as a cornerstone of modern drug discovery and development. Their unique combination of electronic properties, metabolic stability, and synthetic accessibility ensures their continued relevance in the design of novel therapeutic agents. As our understanding of disease biology deepens, the ability to fine-tune the properties of the benzonitrile scaffold through judicious substitution will undoubtedly lead to the discovery of new and more effective medicines. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable class of molecules in their quest for the next generation of innovative therapies.
V. References
-
What is the mechanism of Anastrozole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of action of Letrozole (aromatase inhibitor)? (2025, December 5). Dr.Oracle. Retrieved from [Link]
-
Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture. (n.d.). PubMed. Retrieved from [Link]
-
What is Fadrozole monohydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Anastrozole. (n.d.). Wikipedia. Retrieved from [Link]
-
Fadrozole. (n.d.). PubChem. Retrieved from [Link]
-
The discovery and mechanism of action of letrozole. (n.d.). PubMed. Retrieved from [Link]
-
Fadrozole. (n.d.). Grokipedia. Retrieved from [Link]
-
What is the mechanism of Letrozole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Letrozole. (2006, October 5). National Cancer Institute. Retrieved from [Link]
-
Anastrozole (ArimidexB), a New Aromatase Inhibitor for Advanced Breast Cancer: Mechanism of Action and Role. (n.d.). Retrieved from [Link]
-
Anastrozole (Arimidex): What to Expect, Side Effects, and More. (2025, December 23). Breast Cancer.org. Retrieved from [Link]
-
Letrozole: How It Works & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
What is the mechanism of action of Anastrazole (Aromatase inhibitor)? (2025, November 21). Dr.Oracle. Retrieved from [Link]
-
A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of benzonitriles from substituted benzaldehyde. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Experimental and predicted pKa, log P and solubility of the study compounds. (n.d.). Retrieved from [Link]
-
In order to prepare benzonitrile from C₆H₅N₂Cl, the reagent required is. (2025, February 12). Filo. Retrieved from [Link]
-
Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI. Retrieved from [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020, June 1). Sciencemadness.org. Retrieved from [Link]
-
Synthesis of benzonitriles from substituted benzaldehyde. (n.d.). Google Patents. Retrieved from
-
Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved from [Link]
-
p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
New methods for the synthesis of substituted nitriles. (n.d.). Duquesne Scholarship Collection. Retrieved from [Link]
-
Benzonitrile: Human health tier II assessment. (2019, March 8). Retrieved from [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters - ACS Publications. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Benzonitrile Final AEGL Document. (n.d.). EPA. Retrieved from [Link]
-
Nitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). Retrieved from [Link]
-
Infrared Absorption Spectroscopy. (n.d.). Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central. Retrieved from [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Letrozole - NCI [cancer.gov]
- 9. breastcancer.org [breastcancer.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 13. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 14. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
The Strategic Utility of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile in Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer synthetic tractability and potent biological activity is perpetual. Among these, substituted benzonitriles have emerged as privileged structures, serving as versatile intermediates in the synthesis of a myriad of therapeutic agents.[1] This guide elucidates the strategic application of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile , a highly functionalized aromatic building block, in the context of drug discovery, with a particular focus on the development of kinase inhibitors. We will explore its synthetic utility, propose detailed protocols for its derivatization, and discuss the rationale behind its application in targeting key signaling pathways implicated in disease.
The Benzonitrile Moiety: A Cornerstone in Medicinal Chemistry
The benzonitrile functional group is a valuable pharmacophore in drug design. The nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups, such as a carbonyl group.[1] Furthermore, the aromatic ring of this compound is adorned with three key substituents—an amino group, a methoxy group, and a benzyloxy group—each offering distinct opportunities for chemical modification and tuning of physicochemical properties.
The primary amino group serves as a crucial handle for a variety of chemical transformations, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems.[2] The methoxy and benzyloxy groups, on the other hand, can influence the compound's solubility, metabolic stability, and interaction with biological targets. The benzyloxy group, in particular, can be considered a bioisosteric replacement for other functionalities, such as a nitro group, potentially offering an improved safety profile by mitigating the risks of in vivo reduction to reactive and potentially carcinogenic hydroxylamines and nitrosoamines.[3]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery.
| Property | Value | Source |
| CAS Number | 192869-57-1 | [4][5] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [4][5] |
| Molecular Weight | 254.28 g/mol | [4][5] |
| Appearance | Solid | [6] |
Application in Kinase Inhibitor Synthesis: A Gateway to Quinazolines
A significant application of 2-aminobenzonitrile derivatives lies in the synthesis of quinazoline-based kinase inhibitors.[7][8] The quinazoline scaffold is a core component of several approved drugs that target protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[9] The epidermal growth factor receptor (EGFR) is a prime example of a kinase target for which quinazoline-based inhibitors have shown remarkable clinical success.[10][11]
The synthesis of the quinazoline core from 2-aminobenzonitrile precursors typically involves a cyclization reaction with a one-carbon unit, such as formamide or a derivative thereof.[12] The resulting quinazolinone can then be further functionalized to generate a library of potential kinase inhibitors.
Protocol 1: Synthesis of a Quinazolinone Intermediate
This protocol outlines the synthesis of a 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one intermediate from this compound.
Materials:
-
This compound
-
Formamide
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), formamide (10 equivalents), and ammonium formate (2.0 equivalents).
-
Heat the reaction mixture to 170-180°C and maintain for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess formamide.
-
To the residue, add methanol and stir at 45-50°C to induce precipitation.
-
Cool the mixture to 5-10°C and collect the solid product by filtration.
-
Wash the filter cake with cold methanol and dry under vacuum to yield the desired 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one.
Causality behind Experimental Choices:
-
Formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazolinone ring.
-
Ammonium formate acts as a catalyst, facilitating the cyclization reaction.
-
Heating is necessary to overcome the activation energy of the cyclization reaction.
-
Methanol precipitation allows for the purification of the product from the reaction mixture.
Building a Diverse Chemical Library for Kinase Screening
The synthesized quinazolinone intermediate is a versatile platform for generating a library of diverse compounds for high-throughput screening against a panel of kinases. The 4-position of the quinazolinone is readily activated for nucleophilic substitution, allowing for the introduction of various aniline derivatives, which are known to interact with the hinge region of the kinase ATP-binding site.
Protocol 2: Derivatization of the Quinazolinone Intermediate via Chlorination and Nucleophilic Aromatic Substitution
This protocol describes the conversion of the quinazolinone to a 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution with a substituted aniline.
Materials:
-
6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Triethylamine or other suitable base
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Chlorination: Reflux the 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one with an excess of thionyl chloride or phosphorus oxychloride until the starting material is consumed (monitor by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Nucleophilic Aromatic Substitution: Dissolve the crude 4-chloroquinazoline intermediate in a suitable solvent such as isopropanol.
-
Add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Chlorination of the 4-position of the quinazolinone activates it for nucleophilic attack.
-
The substituted aniline is chosen based on structure-activity relationship (SAR) data for the target kinase, often designed to interact with specific residues in the ATP-binding pocket.
-
The base is required to neutralize the HCl generated during the substitution reaction.
Logical Workflow for Drug Discovery
The utilization of this compound in a drug discovery program follows a logical and iterative workflow.
Caption: A logical workflow for the utilization of this compound in a drug discovery program.
Targeting Key Signaling Pathways
Derivatives of this compound, particularly those based on the quinazoline scaffold, are well-positioned to target key signaling pathways implicated in cancer and other diseases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary example.[10]
Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline-based inhibitor.
Exemplary Biological Activity of Related Kinase Inhibitors
While specific data for derivatives of this compound are not extensively published, the inhibitory activities of structurally related quinazoline-based kinase inhibitors provide a strong rationale for its use.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | [13] |
| 6-Arylureido-4-anilinoquinazoline | EGFR | 17.32 | [4] |
| 4-(pyrrolidin-3-yl)benzonitrile derivative | LSD1 | 57 | [14] |
| Biphenyl-triazole-benzonitrile derivative | PD-1/PD-L1 Interaction | 8520 | [15] |
This data underscores the potential of the benzonitrile scaffold in generating potent inhibitors for a range of biological targets.
Conclusion
This compound represents a strategically valuable and highly versatile building block for modern drug discovery. Its richly functionalized structure provides a robust platform for the synthesis of diverse chemical libraries, particularly for the development of kinase inhibitors based on the clinically validated quinazoline scaffold. The protocols and workflows detailed herein provide a foundational framework for researchers and scientists to harness the potential of this compound in the pursuit of novel and effective therapeutic agents. The logical progression from scaffold synthesis to library generation and biological screening, guided by an understanding of target biology and structure-activity relationships, exemplifies the rational drug design principles that are central to advancing human health.
References
-
Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles using aliphatic alcohol–water system. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives. ResearchGate. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. NIH. Available at: [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. Available at: [Link]
-
Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. Available at: [Link]
-
2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Methylamine Supplier. Available at: [Link]
-
Benzonitrile derivatives by Zhang et al. ResearchGate. Available at: [Link]
-
High-affinity epidermal growth factor receptor (EGFR) irreversible inhibitors with diminished chemical reactivities as positron emission tomography (PET)-imaging agent candidates of EGFR overexpressing tumors. PubMed. Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Nitro bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]
-
Scaffold Hopping in Drug Discovery. IntechOpen. Available at: [Link]
-
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-affinity epidermal growth factor receptor (EGFR) irreversible inhibitors with diminished chemical reactivities as positron emission tomography (PET)-imaging agent candidates of EGFR overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: A Versatile Intermediate in Synthetic and Medicinal Chemistry
Introduction: Unveiling the Potential of a Highly Functionalized Scaffolding
In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of versatile molecular building blocks are paramount. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a highly functionalized aromatic compound that has emerged as a key intermediate with significant potential. Its unique architecture, featuring an ortho-disposed amino and cyano group, a methoxy substituent, and a benzyl-protected hydroxyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this valuable intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the amino and nitrile functionalities makes this compound an excellent precursor for the construction of various heterocyclic systems, which are privileged structures in medicinal chemistry.[1][2] The methoxy and benzyloxy groups modulate the electronic properties of the aromatic ring and offer sites for further modification, including deprotection to reveal a free hydroxyl group for subsequent derivatization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental to its effective use in the laboratory. The following data provides a comprehensive profile for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 192869-57-1 | [3] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| Appearance | Expected to be a solid | [1] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, DMSO, and DMF.[1] | - |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (br s, 2H), 3.85 (s, 3H) | [4] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ: 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9 | [4] |
| Infrared (IR) (KBr) | 3359, 2202, 1508 cm⁻¹ | [4] |
| Mass Spectrometry (MS) | m/z: 254.2 (M⁺, 18.5%), 163.1 (100.0%), 135.1 (21.8%), 91.1 (59.3%), 77.1 (3.7%) | [4] |
| High-Resolution MS (HRMS-EI) | [M]⁺ calcd for C₁₅H₁₄N₂O₂, 254.1055; found, 254.1061 | [4] |
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the reduction of its corresponding nitro precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile. Tin(II) chloride (SnCl₂) in an acidic medium is a widely used and effective reagent for this transformation, offering mild conditions and good chemoselectivity.[5][6]
Protocol 1: Synthesis via Reduction of a Nitro Precursor
This protocol details the reduction of 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile to this compound using tin(II) chloride.
Materials:
-
5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and plates
Procedure:
-
In a round-bottom flask, suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.
-
To this suspension, add a solution of tin(II) chloride dihydrate (approximately 3-4 equivalents) in portions. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-70°C and stir for 1-3 hours.[5]
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Mechanistic Rationale: The reduction of an aromatic nitro group with tin(II) chloride is a classic and reliable transformation in organic synthesis.[7][8] The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group. In the presence of a proton source like hydrochloric acid, the oxygen atoms of the nitro group are protonated and subsequently eliminated as water molecules through a series of intermediate steps, ultimately yielding the corresponding aniline.[5]
Sources
- 1. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 2. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Topic: The Strategic Role of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors
An Application Note and Protocol Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the intricate field of medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of foundational chemical scaffolds. These building blocks must offer a unique combination of reactivity, stability, and functionality to enable the efficient construction of complex, biologically active molecules. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is one such pivotal intermediate. Its carefully arranged functional groups—an ortho-disposed amino and nitrile, a methoxy modulator, and a protectable benzyloxy group—present a versatile platform for synthesizing potent kinase inhibitors. This guide eschews a conventional template to provide a deeper, causality-driven exploration of why and how this specific molecule is leveraged in the development of targeted therapeutics. We will dissect its chemical logic, provide validated protocols for its transformation, and place its application within the broader context of cellular signaling and drug design.
Introduction: The Kinase Inhibitor Landscape and the Role of a Key Intermediate
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are critical nodes in signal transduction pathways that regulate cell growth, proliferation, and survival.[2][3] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[4]
The design of selective and potent kinase inhibitors is a formidable challenge, requiring scaffolds that can be elaborated to precisely fit the ATP-binding pocket of the target kinase.[5] Substituted benzonitriles have proven to be exceptionally valuable starting points in this endeavor.[6] Among them, This compound stands out due to its pre-configured functionality, which is ideal for constructing heterocyclic systems, most notably the quinazoline core found in several FDA-approved drugs.[7][8]
This document serves as a technical guide to the properties and applications of this versatile building block.
Physicochemical and Structural Data
A thorough understanding of a starting material's properties is fundamental to its successful application. The data below has been consolidated for this compound.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | [9] |
| CAS Number | 385785-02-4 | [10] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [9][11] |
| Molecular Weight | 254.28 g/mol | [9][11] |
| Appearance | Solid (likely powder or crystalline) | [9] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. | [9] |
The Chemical Logic: A Scaffold Designed for Synthesis
The utility of this compound is not accidental; its structure is a masterclass in synthetic strategy. Each functional group plays a distinct and crucial role in the elaboration towards a final drug candidate.
-
Ortho-Amino and Nitrile Groups: This is the reactive core. The 1,2-arrangement of an amine and a nitrile is the classic precursor for constructing fused pyrimidine rings, such as the quinazoline system. This transformation is typically achieved via condensation with a one-carbon synthon.[8][12]
-
Benzyloxy Group: This is a key strategic element—a protecting group for a phenolic hydroxyl. Phenols are often critical for a drug's interaction with the kinase hinge region via hydrogen bonding. The benzyl ether is stable to many reaction conditions but can be selectively cleaved under specific, mild conditions (hydrogenolysis) at a later synthetic stage.[6]
-
Methoxy Group: This group modulates the electronic environment of the aromatic ring. Its electron-donating nature can influence the reactivity of the other groups and provides a steric and electronic handle that can be fine-tuned to optimize binding affinity and selectivity for the target kinase.
The logical workflow below illustrates the strategic position of this intermediate in a typical drug discovery pipeline.
Caption: A logical workflow for utilizing the title compound in kinase inhibitor synthesis.
Experimental Protocols
The following protocols are detailed to be self-validating, explaining the causality behind the chosen steps and reagents.
Protocol 1: Synthesis of the 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one Core
This protocol details the foundational cyclization reaction to form the quinazoline ring system, a critical scaffold for many EGFR inhibitors.[13]
Causality: This reaction is a cyclocondensation. The nucleophilic amino group attacks the carbon of the formamide (or a similar C1 synthon), and subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the stable quinazolinone ring. Heat is required to drive the reaction, particularly the dehydration and cyclization steps.
Materials & Reagents:
-
This compound
-
Formamide (reagent grade)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Methanol (for washing)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.54 g, 10 mmol) with formamide (40 mL).
-
Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to 150-160 °C using a heating mantle.
-
Monitoring: Maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of water and stir for 30 minutes to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with cold methanol (2 x 15 mL) to remove residual formamide.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Formamide is a teratogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol removes the benzyl protecting group to reveal the free phenol, a key functional group for biological activity.
Causality: Palladium on carbon is a heterogeneous catalyst that facilitates the reaction between hydrogen gas and the benzyl ether. The hydrogen adsorbs onto the palladium surface and is added across the C-O bond of the ether, cleaving it to yield the desired phenol and toluene as a byproduct. This method is highly effective and selective.
Materials & Reagents:
-
6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one (from Protocol 1)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr shaker)
-
Celite™ (for filtration)
Procedure:
-
Setup: Dissolve the benzyloxy-protected quinazolinone (2.82 g, 10 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%, ~0.28 g) to the solution. Note: Some Pd/C catalysts can be pyrophoric. Handle with care.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus). Purge the flask with hydrogen to replace the air.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
Safety Precautions:
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.
-
Perform the reaction in a well-ventilated area.
Caption: Experimental workflows for core synthesis and deprotection.
Biological Context: Targeting the EGFR Signaling Pathway
The quinazoline scaffold synthesized from this compound is the core of numerous inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).[14] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[13][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling.
Kinase inhibitors derived from this chemistry act as ATP-competitive inhibitors, binding to the ATP pocket in the EGFR kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.
Caption: Simplified EGFR signaling pathway and the site of inhibition.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of kinase inhibitors. Its inherent functionality allows for the efficient and controlled synthesis of complex heterocyclic cores, providing a robust platform for developing targeted therapies. The protocols and logical frameworks presented in this guide are intended to empower researchers to leverage this valuable building block in their drug discovery efforts, accelerating the journey from the laboratory bench to potential clinical candidates.
References
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]
-
Duncan, J. S., et al. (2012). Dynamic Reprogramming of the Kinome in Response to Targeted MEK Inhibition in Triple-Negative Breast Cancer. Cell. Available at: [Link]
-
Ambrogio, C., et al. (2014). The structural kinome of cancer. Nature Reviews Cancer. Available at: [Link]
-
Broekman, F., et al. (2021). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. Available at: [Link]
-
Methylamine Supplier. (n.d.). Benzonitrile, 2-Amino-5-Methoxy-4-(Phenylmethoxy). Methylamine Supplier. Available at: [Link]
-
AutePharm. (n.d.). Exploring 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Key Erlotinib Intermediate. AutePharm. Available at: [Link]
-
Wang, C., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Available at: [Link]
-
Methylamine Supplier. (n.d.). 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Methylamine Supplier. Available at: [Link]
Sources
- 1. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinome-centric pharmacoproteomics identifies signaling pathways underlying cellular responses to targeted cancer drugs | bioRxiv [biorxiv.org]
- 3. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzonitrile, 2-Amino-5-Methoxy-4-(Phenylmethoxy)- | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 10. 385785-02-4 CAS|2-氨基-4-(苄氧基)-5-甲氧基苯甲腈|生产厂家|价格信息 [m.chemicalbook.com]
- 11. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile in Medicinal Chemistry
This guide provides an in-depth technical overview of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a highly functionalized and versatile intermediate for medicinal chemistry and drug development. We will explore its strategic importance, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and explain the scientific rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutic agents.
Introduction: A Strategically Designed Building Block
This compound (CAS No: 192869-57-1) is a substituted benzonitrile that has garnered significant interest as a key building block in the synthesis of complex heterocyclic systems. Its structure is not an accident of synthesis but a deliberate convergence of functionalities designed for strategic diversification:
-
Aniline Moiety (2-Amino): The primary amine is a potent nucleophile, serving as a critical handle for cyclization reactions, amide couplings, and the formation of nitrogen-containing heterocyles. Its nucleophilicity is modulated by the other ring substituents.
-
Nitrile Group (1-CN): The cyano group is a versatile functional group. It can participate in cyclizations to form heterocycles (e.g., quinazolines), be hydrolyzed to a carboxylic acid, or be reduced to an aminomethyl group. It also acts as a hydrogen bond acceptor in ligand-receptor interactions.[1]
-
Protected Phenol (5-Benzyloxy): The phenol is protected by a benzyl group, which is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation. This allows for late-stage functionalization of the resulting hydroxyl group.
-
Methoxy Group (4-Methoxy): This electron-donating group influences the electronic properties of the aromatic ring and can play a role in modulating the pharmacokinetic properties of the final molecule.
This unique arrangement of functional groups makes it a valuable precursor for libraries of compounds intended for biological screening and a cornerstone in the synthesis of targeted therapeutics, particularly kinase inhibitors.[2][3]
Physicochemical Properties and Safe Handling
Before initiating any experimental work, it is crucial to be familiar with the compound's properties and safety requirements.
| Property | Value | Source |
| CAS Number | 192869-57-1 | |
| Molecular Formula | C₁₅H₁₄N₂O₂ | |
| Molecular Weight | 254.28 g/mol | |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | - |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
While specific toxicity data is limited, aromatic amines and nitriles should be treated as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.
Core Application: A Hub for Synthetic Diversification
The primary utility of this compound lies in its role as a central intermediate from which multiple synthetic pathways can diverge. The benzyl-protected hydroxyl group is key to this strategy, allowing the aniline and nitrile moieties to be manipulated before unmasking a new reactive site for further derivatization.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps to provide a deeper understanding of the chemistry involved.
Protocol 1: Synthesis via Reduction of a Nitro Precursor
This protocol details the synthesis of the title compound from its corresponding nitro precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile. The reduction of an aromatic nitro group in the presence of a nitrile is a common and critical transformation.
Reaction Scheme: 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile → this compound
Materials:
-
5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (EtOH) or Acetic Acid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 equiv) and ethanol or acetic acid. Stir to form a suspension.
-
Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0 equiv) in a minimal amount of concentrated HCl. Add this solution portion-wise to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 1-3 hours.
-
Scientist's Note: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities like nitriles.[4] The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is fully consumed.
-
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). The tin salts can be slow to separate, and filtration through a pad of Celite may be necessary to break up emulsions.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: Benzyl Group Deprotection via Hydrogenolysis
This protocol removes the benzyl protecting group to reveal the free phenol, a key step for introducing diversity elements, such as the morpholinopropoxy side chain found in Gefitinib.[5][6]
Reaction Scheme: this compound → 2-Amino-5-hydroxy-4-methoxybenzonitrile
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr shaker)
-
Celite
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.
-
Scientist's Note: Pd/C is an excellent catalyst for hydrogenolysis. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent carefully.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr hydrogenation apparatus). Purge the flask with hydrogen by evacuating and backfilling with H₂ gas three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Causality Note: The Celite pad is critical for safely and completely removing the fine, black palladium catalyst. The filter cake should not be allowed to dry in the air as it can be flammable. It should be quenched with water.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product, 2-amino-5-hydroxy-4-methoxybenzonitrile, which is often used directly in the next step without further purification.[1]
Application Workflow: Synthesis of a Quinazolinone Core
The resulting 2-amino-5-hydroxy-4-methoxybenzonitrile is a direct precursor to quinazoline and quinazolinone scaffolds, which are privileged structures in medicinal chemistry, particularly for kinase inhibitors.[7] The following workflow outlines the alkylation of the phenol followed by cyclization to form the heterocyclic core.
This sequence demonstrates the power of the initial scaffold design. The deprotection unmasks a reactive site for installing pharmacologically important side chains, and the pre-oriented amino and nitrile groups are perfectly positioned to undergo cyclization to form the desired heterocyclic core.[6]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to strategic molecular design. Its array of functional groups, combined with the latent reactivity unlocked by selective deprotection, provides medicinal chemists with a powerful and flexible platform for the synthesis of complex, biologically active molecules. The protocols and workflows described herein offer a robust foundation for researchers to harness the full potential of this valuable building block in their drug discovery programs.
References
-
Monona Terrace. (n.d.). 2-Amino-4-(Benzyloxy)-5-Methoxybenzonitrile. Retrieved from [Link][2]
-
PubChem. (n.d.). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. west-circle | Virtual tour generated by Panotour [mononaterrace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile in Compound Library Development
Introduction: Strategic Value of the 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile Scaffold
In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry and diversity-oriented synthesis (DOS) have emerged as powerful strategies to explore vast areas of chemical space by systematically creating large libraries of structurally diverse compounds.[1][2] The success of these approaches hinges on the selection of a versatile central scaffold—a core molecular framework that can be readily and differentially functionalized.[3]
This compound (CAS No. 192869-57-1) is a trifunctional scaffold of significant strategic value for the synthesis of compound libraries, particularly those centered around privileged structures like quinazolines and other substituted anilines.[4][5] Its unique arrangement of reactive handles—a nucleophilic primary amine, a latent hydroxyl group protected as a stable benzyl ether, and a versatile nitrile group—offers a robust platform for controlled, multi-directional derivatization.
This guide provides an in-depth exploration of the chemical reactivity of this scaffold and presents detailed, field-proven protocols for its application in the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Handling
A foundational understanding of the scaffold's properties is critical for experimental design. While extensive experimental data is not publicly available, its key characteristics can be reliably inferred.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 192869-57-1 | [6] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [7] |
| Molecular Weight | 254.28 g/mol | [7] |
| Appearance | Expected to be a solid powder | [8] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | [8] |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Standard laboratory practice for aromatic amines and nitriles. |
Core Synthetic Strategy: A Multi-Vector Approach to Diversity
The strategic utility of this compound lies in its three distinct functionalization vectors. A researcher can selectively address these handles to generate a diverse library of compounds from a single, common intermediate. This approach, central to diversity-oriented synthesis, allows for the rapid generation of molecules with varied structural and pharmacophoric features.[9][10]
Caption: Multi-vector diversification strategy using the core scaffold.
Experimental Protocols: Library Generation Workflows
The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates and desired library size.
Protocol 1: Deprotection of the Benzyl Ether to Unmask the Phenolic Nucleophile
The benzyl ether serves as an excellent protecting group for the C5-hydroxyl functionality, being stable to a wide range of reaction conditions. Its removal via catalytic hydrogenation is a clean and high-yielding transformation, revealing a key site for further diversification.[11]
Rationale: This deprotection is a critical step to enable subsequent O-alkylation or O-arylation, significantly expanding the structural diversity of the library by introducing a variety of side chains at this position. Palladium on carbon (Pd/C) is the catalyst of choice due to its efficiency and ease of removal by filtration.
Detailed Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration), add 10% Palladium on carbon (10 mol%).
-
Inerting: The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenation apparatus.
-
Reaction: The mixture is stirred vigorously at room temperature for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas (e.g., Nitrogen or Argon). The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 2-amino-5-hydroxy-4-methoxybenzonitrile, which can often be used in the next step without further purification.
Caption: Workflow for catalytic hydrogenolysis of the benzyl ether.
Protocol 2: Parallel N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][12] It allows for the coupling of the primary amino group of the scaffold with a diverse library of aryl halides or triflates, introducing significant structural variation.
Rationale: This reaction is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[13] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands like XPhos or Josiphos-type ligands often providing excellent results for electron-rich anilines.[10] Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.
Detailed Methodology:
-
Array Preparation: In an array of reaction vials (e.g., in a 96-well plate format), dispense this compound (1.0 eq.).
-
Reagent Addition: To each vial, add the corresponding aryl halide/triflate (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq.).
-
Inerting: The reaction plate is sealed and placed in a glovebox or Schlenk line apparatus. The atmosphere is thoroughly replaced with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.2 M) is dispensed into each vial.
-
Reaction: The sealed plate is heated to 80-110 °C with vigorous stirring or shaking for 12-24 hours.
-
Monitoring & Work-up: After cooling to room temperature, an aliquot from a representative well can be analyzed by LC-MS to check for completion. The reaction mixtures can be diluted with a suitable solvent (e.g., ethyl acetate), filtered through a plug of silica gel to remove palladium residues, and the solvent evaporated to yield the crude products for screening or further purification.
| Parameter | Recommended Component/Condition | Rationale & Citation |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective Pd(0) and Pd(II) sources.[13] |
| Ligand | XPhos, SPhos, or Josiphos-type ligands (2-4 mol%) | Bulky, electron-rich ligands are crucial for coupling with anilines.[10] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 eq.) | Strong, non-nucleophilic bases are required to facilitate the catalytic cycle.[9] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents that are stable at high temperatures are preferred. |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the specific aryl halide used. |
Protocol 3: Downstream Quinazoline Library Synthesis
Substituted 2-aminobenzonitriles are excellent precursors for the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many FDA-approved drugs.[4][14] This protocol outlines a two-step sequence involving N-acylation followed by cyclization.
Rationale: This pathway provides rapid access to a highly valued heterocyclic core. The initial acylation introduces a point of diversity, and the subsequent cyclization builds the quinazoline ring system. This is a common strategy in the synthesis of kinase inhibitors like Gefitinib.[3]
Detailed Methodology:
Step A: Parallel N-Acylation
-
Array Preparation: Dispense a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) containing a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq.) into an array of reaction vials.
-
Reagent Addition: To each vial, add a different acyl chloride or chloroformate (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reactions to warm to room temperature and stir for 2-4 hours.
-
Work-up: The reactions can be quenched with water, and the organic layer separated (if using a biphasic system) or the solvent evaporated directly. The resulting crude N-acylated intermediates are often carried forward without extensive purification.
Step B: Cyclization to Quinazolinones
-
Reaction Setup: The crude N-acylated intermediates from Step A are dissolved in a suitable solvent (e.g., acetic acid).
-
Cyclization: An aqueous solution of a mild oxidant (e.g., 30% hydrogen peroxide) can be added, and the reaction heated to promote cyclization to the corresponding 4(3H)-quinazolinones. Alternative cyclization conditions, such as heating with formamide, can lead to other quinazoline derivatives.[3]
-
Isolation: After cooling, the products often precipitate and can be collected by filtration, washed, and dried, yielding a library of quinazolinone derivatives ready for biological screening.
Caption: Workflow for the parallel synthesis of a quinazolinone library.
Conclusion and Outlook
This compound represents a highly valuable and strategically designed scaffold for the construction of diverse and complex chemical libraries. Its orthogonal protecting group strategy and multiple reactive centers allow for a logical and controlled diversification process. The protocols outlined herein provide a robust framework for researchers in drug discovery to leverage this scaffold for the rapid synthesis of novel compound collections. By adapting and combining these core reactions, scientists can efficiently generate libraries targeting a wide range of biological targets, accelerating the identification of new therapeutic leads.
References
-
BGC-BioChem, G. (n.d.). Design and synthesis of a quinazolinone natural product-templated library with cytotoxic activity. PubMed. Available at: [Link]
-
Ravani, G. et al. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate. Available at: [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(10), 1123–1125. Available at: [Link]
-
EON Biotech. (n.d.). Benzonitrile, 2-amino-4-methoxy-5-(phenylmethoxy)- – (192869-57-1). Available at: [Link]
-
LookChem. (n.d.). 192869-57-1(this compound). Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. Available at: [Link]
-
Methylamine Supplier. (n.d.). 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3513002, 2-Amino-5-methoxybenzonitrile. Available at: [Link]
-
Foley, D. J. et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. Available at: [Link]
-
Bacsa, I. et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Available at: [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Open Access Journals. (n.d.). combinatorial-chemistry-innovations-and-applications.pdf. Available at: [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a quinazolinone natural product-templated library with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. sci-hub.st [sci-hub.st]
- 7. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversity-oriented synthesis of macrocyclic peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a versatile scaffold for the generation of small molecule libraries intended for biological screening. We present detailed, step-by-step protocols for key chemical transformations including N-acylation, N-sulfonylation, reductive amination, and Suzuki coupling. The rationale behind the choice of reagents and reaction conditions is discussed, emphasizing the generation of a diverse set of analogues with potential applications in drug discovery, particularly in the context of kinase inhibitor development.[1][2][3] Furthermore, this guide outlines essential quality control measures to ensure the integrity of the compound library prior to high-throughput screening.
Introduction: The Strategic Value of the Aminobenzonitrile Scaffold
The 2-aminobenzonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors and other biologically active molecules.[1][4][5] The strategic placement of the amino and nitrile functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR). The specific starting material, this compound, offers several advantages:
-
Primary Aromatic Amine: The 2-amino group serves as a key handle for a variety of transformations, allowing for the introduction of diverse substituents.
-
Nitrile Group: This functional group can participate in various chemical reactions and is a known pharmacophore in numerous approved drugs.[6]
-
Substituted Phenyl Ring: The benzyloxy and methoxy groups provide steric and electronic features that can be fine-tuned to optimize interactions with biological targets. The benzyloxy group also offers a potential site for deprotection and further derivatization.
This application note is designed for researchers in drug discovery and chemical biology, providing a practical framework for the synthesis of a targeted library of compounds derived from this promising starting material.
Derivatization Strategies and Rationale
The derivatization strategy outlined below is designed to maximize molecular diversity around the 2-aminobenzonitrile core. Each reaction type introduces distinct chemical functionalities, thereby probing different aspects of the chemical space relevant for biological activity.
Figure 1: Workflow for the derivatization of this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General N-Acylation of this compound
Rationale: N-acylation is a robust method for introducing a wide variety of substituents, thereby exploring the impact of different steric and electronic properties on biological activity. This protocol utilizes acyl chlorides or anhydrides, which are readily available and highly reactive.[7][8][9][10]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve the acyl chloride or anhydride (1.1 eq) in anhydrous DCM.
-
Add the acylating agent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert solvent that solubilizes reactants. |
| Base | TEA or DIPEA | Scavenges the HCl byproduct. |
| Temperature | 0 °C to room temp. | Controls the initial exothermic reaction. |
| Monitoring | TLC | To determine reaction completion. |
N-Sulfonylation
Rationale: The introduction of a sulfonamide moiety can significantly alter the physicochemical properties of the parent molecule, including acidity and hydrogen bonding capacity. This functional group is prevalent in many marketed drugs.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine or DCM
-
Triethylamine (TEA) (if using DCM) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with TEA) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
If using pyridine, remove the solvent under reduced pressure. If using DCM, proceed to the next step.
-
Dilute the residue with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reductive Amination
Rationale: Reductive amination is a powerful tool for creating secondary and tertiary amines, allowing for the introduction of a diverse range of alkyl and aryl groups.[11][12][13][14][15] This one-pot reaction involves the formation of an imine intermediate followed by in-situ reduction.[14]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: Key steps in the reductive amination protocol.
Suzuki Cross-Coupling (Requires Prior Halogenation)
Rationale: To access biaryl structures, a common motif in kinase inhibitors, a Suzuki cross-coupling reaction can be employed.[16][17][18][19] This requires prior regioselective halogenation (e.g., bromination) of the this compound scaffold. The protocol below assumes a bromo-substituted precursor is available.
Materials:
-
Bromo-substituted this compound (1.0 eq)
-
Boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the bromo-substituted starting material (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Component | Example | Function |
| Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle. |
| Base | K₂CO₃ | Activates the boronic acid.[19] |
| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents. |
Library Quality Control
Ensuring the quality of the synthesized library is crucial for obtaining reliable screening results.[20][21][22][23][24]
4.1 Purity Assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity (by mass) and purity of each compound. A purity level of >95% is recommended for screening.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the synthesized derivatives.
4.2 Compound Management:
-
Solubility Testing: Determine the solubility of each compound in DMSO. Insoluble compounds can lead to false negatives in screening assays.[25]
-
Storage: Store compounds as DMSO stock solutions at -20 °C or -80 °C in sealed plates to prevent degradation and evaporation.
Application in Biological Screening: A Focus on Kinase Inhibition
The aminobenzonitrile scaffold and its derivatives are well-represented in the landscape of kinase inhibitors.[1][2][3][26] The synthesized library can be screened against a panel of kinases to identify potential hits. A typical workflow for a kinase inhibition assay is as follows:
Figure 3: General workflow for a kinase inhibition assay.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the derivatization of this compound to generate a diverse chemical library for biological screening. By employing a combination of N-acylation, N-sulfonylation, reductive amination, and cross-coupling reactions, researchers can systematically explore the structure-activity relationships of this promising scaffold. Rigorous quality control is paramount to ensure the integrity of the library and the reliability of subsequent screening data, ultimately accelerating the identification of novel bioactive compounds.
References
-
Bara, T. et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]
-
Katritzky, A. R. et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
ACS Pharmacology & Translational Science (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Bajorath, J. et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]
-
ResearchGate (n.d.). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. Available at: [Link]
-
ChemRxiv (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
-
Journal of Chemical Information and Modeling (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Available at: [Link]
-
Chemical Communications (RSC Publishing) (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]
-
PubMed Central (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available at: [Link]
-
Derdour, A. et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. Available at: [Link]
-
Chemical Reviews (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Brieflands (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available at: [Link]
-
PMC - NIH (n.d.). Small-molecule discovery through DNA-encoded libraries. PMC - NIH. Available at: [Link]
-
ResearchGate (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
PMC - PubMed Central (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
ResearchGate (n.d.). Virtual screening of small-molecule libraries. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. Available at: [Link]
-
Lexogen (n.d.). Library Preparation Quality Control and Quantification. RNA Lexicon. Available at: [Link]
-
PubMed (n.d.). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. Available at: [Link]
-
Andrew G. Myers Research Group (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Semantic Scholar (2008). Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives. Semantic Scholar. Available at: [Link]
-
MDPI (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
ResearchGate (n.d.). 2-Aminobenzonitrile. ResearchGate. Available at: [Link]
-
NIH (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Agilent (n.d.). The Importance of Quality Control in NGS Library Preparation Workflows: A Review of Applications using the Agilent Automated Electrophoresis Portfolio. Agilent. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central (n.d.). Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer. PubMed Central. Available at: [Link]
-
QIAGEN (n.d.). NGS library preparation. QIAGEN. Available at: [Link]
-
Protocols.io (2022). Library clean up and quality control for Illumina sequencing. Protocols.io. Available at: [Link]
-
ResearchGate (n.d.). Scheme 5. Synthesis of 2-methoxybenzonitrile from... ResearchGate. Available at: [Link]
Sources
- 1. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Library Preparation Quality Control and Quantification | RNA Lexicon [lexogen.com]
- 22. agilent.com [agilent.com]
- 23. NGS library preparation [qiagen.com]
- 24. Library clean up and quality control for Illumina sequencing [protocols.io]
- 25. Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening-丁香实验 [biomart.cn]
- 26. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases [mdpi.com]
Application Notes and Protocols: Chemoselective Reduction of Nitro Groups in Benzonitrile Derivatives
Introduction: The Strategic Importance of Aminobenzonitriles in Drug Discovery
The transformation of a nitro group to an amine in benzonitrile derivatives represents a critical step in the synthesis of a multitude of pharmacologically active compounds. Aminobenzonitriles are key synthons for the construction of heterocycles and other complex molecular architectures that are prevalent in medicinal chemistry. The challenge lies in the chemoselective reduction of the nitro moiety without affecting the chemically sensitive nitrile group. This application note provides a detailed guide to established and robust protocols for this transformation, offering insights into the rationale behind methodological choices to aid researchers in drug development and organic synthesis.
The primary difficulty in the reduction of nitrobenzonitriles is the potential for the concomitant reduction of the nitrile to a benzylamine or its hydrolysis under harsh reaction conditions. Therefore, the selection of the appropriate reducing agent and reaction conditions is paramount to achieving high yields and purity of the desired aminobenzonitrile. This guide will explore three major strategies: catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation, providing detailed experimental protocols for each.
Methodology 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[1] The choice of catalyst and control of reaction parameters are crucial for achieving chemoselectivity in the presence of a nitrile group.
Mechanism of Catalytic Hydrogenation of a Nitro Group
The catalytic hydrogenation of a nitro group over a metal catalyst like palladium is understood to be a stepwise process. The nitro group is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the corresponding amine.[2]
dot
Caption: Stepwise reduction of a nitroarene to an aniline.
Protocol 1.1: Selective Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly effective catalyst for nitro group reduction.[3][4][5] However, its activity can sometimes lead to the over-reduction of the nitrile. Careful control of hydrogen pressure and temperature is key.
Materials:
-
Nitrobenzonitrile derivative
-
10% Palladium on carbon (Pd/C), 50% wet with water for safety[5]
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reactor Setup: Ensure the hydrogenation vessel is clean and dry.
-
To a solution of the nitrobenzonitrile derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate), carefully add 10% Pd/C (5-10 mol%).
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For sensitive substrates, starting with lower pressure is advisable.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminobenzonitrile. The product can be further purified by crystallization or column chromatography if necessary.
Expertise & Experience: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can sometimes facilitate the reduction. For substrates prone to over-reduction, using a less polar solvent like ethyl acetate might be beneficial. Wetting the Pd/C catalyst with water before use is a crucial safety measure to prevent ignition upon contact with flammable solvents in the presence of air.
Protocol 1.2: Chemoselective Hydrogenation using Raney Nickel
Raney Nickel is another effective catalyst for nitro group reduction and can sometimes offer better chemoselectivity for substrates where dehalogenation is a concern.[3][6]
Materials:
-
Nitrobenzonitrile derivative
-
Raney Nickel (slurry in water or ethanol)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation apparatus
-
Inert gas
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent to remove any residual water.
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitrobenzonitrile derivative (1.0 eq) in methanol or ethanol.
-
Add the prepared Raney Nickel (approximately 10-20% by weight of the substrate).
-
Hydrogenation: Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitoring and Work-up: Follow the same monitoring and work-up procedure as described for Pd/C.
Trustworthiness: The activity of Raney Nickel can vary between batches. It is advisable to test a small-scale reaction to determine the optimal catalyst loading and reaction time.
Methodology 2: Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classic and reliable method for the reduction of nitroarenes. These methods are often highly chemoselective for the nitro group and are tolerant of many other functional groups.[7]
Protocol 2.1: Reduction using Iron in Acidic Media (Béchamp Reduction)
The reduction of nitroarenes using iron powder in the presence of an acid is a cost-effective and scalable method.[3][6]
Materials:
-
Nitrobenzonitrile derivative
-
Iron powder (fine grade)
-
Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Water
-
Sodium bicarbonate or Sodium hydroxide solution for neutralization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrobenzonitrile derivative (1.0 eq) and a solvent such as a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the solution.
-
Slowly add glacial acetic acid or a dilute solution of hydrochloric acid. The reaction is often exothermic, so controlled addition is necessary.
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminobenzonitrile.
Expertise & Experience: The Béchamp reduction can sometimes be slow. The addition of a small amount of ammonium chloride can sometimes accelerate the reaction. The work-up procedure is critical to remove all iron salts, which can otherwise contaminate the product.
Protocol 2.2: Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups.[3][6][8] It is particularly useful for substrates that are sensitive to catalytic hydrogenation conditions.
Mechanism of SnCl₂ Reduction The reduction with SnCl₂ proceeds via a series of single electron transfers from the tin(II) species to the nitro group, with subsequent protonation by the solvent. The overall process involves the oxidation of Sn(II) to Sn(IV).[9][10]
dot
Caption: General scheme of nitro group reduction by Tin(II) Chloride.
Materials:
-
Nitrobenzonitrile derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional)
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: Dissolve the nitrobenzonitrile derivative (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
If desired, a small amount of concentrated HCl can be added to accelerate the reaction, but for sensitive substrates, this can be omitted.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through Celite® to remove the tin salts.
-
Extraction and Isolation: Extract the filtrate with an organic solvent, dry the organic layer, and concentrate to obtain the product.
Methodology 3: Transfer Hydrogenation
Transfer hydrogenation is an attractive alternative to using pressurized hydrogen gas. A hydrogen donor molecule, such as ammonium formate or hydrazine, is used in the presence of a catalyst.[11][12]
Protocol 3.1: Pd/C Catalyzed Transfer Hydrogenation with Ammonium Formate
This method is experimentally simple and avoids the need for specialized high-pressure hydrogenation equipment.
Materials:
-
Nitrobenzonitrile derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrobenzonitrile derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add ammonium formate (3-6 eq) in portions. The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent to remove any remaining ammonium salts. Dry the organic layer and concentrate to yield the aminobenzonitrile.
Quantitative Data Summary
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | 1-4 atm H₂, RT, EtOH | High yield, clean, water as byproduct | Potential for nitrile reduction, requires specialized equipment |
| Raney Nickel | 50-100 psi H₂, RT-50°C, MeOH | Good for substrates with halogens | Catalyst activity can be variable | |
| Metal-Mediated Reduction | Fe / AcOH | Reflux, EtOH/H₂O | Cost-effective, highly chemoselective | Stoichiometric waste, work-up can be tedious |
| SnCl₂·2H₂O | RT-Reflux, EtOH | Mild conditions, highly chemoselective | Stoichiometric tin waste | |
| Transfer Hydrogenation | 10% Pd/C / HCO₂NH₄ | RT-Reflux, MeOH | No pressurized H₂, simple setup | Can be exothermic, requires removal of formate salts |
Safety Considerations
-
Catalytic Hydrogenation: Palladium on carbon and Raney Nickel are pyrophoric catalysts, especially when dry. Handle them with care, preferably in a wet state and under an inert atmosphere.[5] Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area.
-
Metal-Mediated Reductions: Reactions involving acids and metals can be exothermic and may produce hydrogen gas. Ensure proper ventilation and cooling.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle them with appropriate personal protective equipment (PPE).[13][14]
-
Exothermic Reactions: The reduction of nitro groups is a highly exothermic process.[15] For large-scale reactions, proper heat management is crucial to prevent thermal runaway.
Conclusion
The chemoselective reduction of the nitro group in benzonitrile derivatives is a readily achievable transformation with the appropriate choice of methodology. For clean and high-yielding reactions, catalytic hydrogenation with careful monitoring is often the preferred route. For substrates with sensitive functional groups or for laboratories not equipped for high-pressure reactions, metal-mediated reductions with iron or tin(II) chloride, or transfer hydrogenation, offer excellent and reliable alternatives. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize aminobenzonitriles, crucial intermediates in the pursuit of new therapeutic agents.
References
-
Amidon, J. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Alijani, M. et al. (2014). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Tabatabaei Rezaei, S. J. et al. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research. [Link]
-
Reactions. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
Chen, X. et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. [Link]
-
Rylander, P. N. (2002). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]
-
Ghorbani-Vaghei, R. et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]
-
Carley, A. F. et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold. ResearchGate. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Ghorbani-Vaghei, R. et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. National Institutes of Health. [Link]
-
Gowda, D. C. et al. (2014). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
-
ACS Green Chemistry Institute. Nitro Reduction. [Link]
-
ACS Green Chemistry Institute. Stoichiometric Zn or Fe Metal Reduction. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
Organic Chemistry Portal. Palladium on Carbon (Pd/C). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 8. echemi.com [echemi.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Synthesis of diamino derivatives from 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
An In-Depth Guide to the Synthesis of Diamino Derivatives from 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of diamino derivatives starting from this compound. This starting material is a valuable scaffold in medicinal chemistry and organic synthesis, and its conversion into diamino compounds opens pathways to novel pharmaceutical intermediates and complex molecular architectures.[1] We present two primary, field-proven protocols: the reduction of the nitrile functionality to a primary amine using catalytic hydrogenation with Raney® Nickel, and a subsequent optional deprotection of the benzyl ether via hydrogenolysis with Palladium on Carbon (Pd/C). The guide offers detailed, step-by-step experimental procedures, discusses the underlying chemical principles, and emphasizes critical safety considerations.
Introduction: Strategic Importance
The structural motif of substituted aminobenzylamines is a cornerstone in the synthesis of a wide array of biologically active compounds, including heterocyclic systems and targeted therapeutics. The starting material, this compound, provides a strategically functionalized aromatic ring. The conversion of its nitrile group into a primary aminomethyl group yields (2-Amino-5-(benzyloxy)-4-methoxyphenyl)methanamine, a versatile diamino intermediate. Further selective cleavage of the benzyl ether protecting group can unmask a phenolic hydroxyl group, yielding (2-Amino-5-hydroxy-4-methoxyphenyl)methanamine, adding another point for chemical diversification.
This guide is designed for researchers in drug discovery and process chemistry, providing robust and reproducible methods for these key transformations.
Overview of the Synthetic Pathway
The transformation is logically approached in a two-step sequence. The first step focuses on the reduction of the chemically robust nitrile group. The second, optional step involves the deprotection of the benzyl ether.
Caption: Overall synthetic route from the starting benzonitrile.
Protocol A: Nitrile Reduction via Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and scalable method for the reduction of nitriles to primary amines.[2] Raney® Nickel is a cost-effective and highly active catalyst for this purpose.[3] The use of an ammonia-saturated solvent is often employed to minimize the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[4]
Principle & Mechanistic Insight
The reaction proceeds by the adsorption of the nitrile group and hydrogen gas onto the surface of the Raney® Nickel catalyst. The high-pressure hydrogen gas dissociates into reactive hydrogen atoms on the nickel surface. These atoms are then transferred in a stepwise manner to the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.
Detailed Experimental Protocol (Raney® Nickel)
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~20-50% by weight of substrate)
-
Methanol or Ethanol, saturated with ammonia
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a chemical fume hood, carefully wash the Raney® Nickel slurry (e.g., 2.0 g) with deionized water (3 x 20 mL), followed by the reaction solvent (e.g., methanol, 3 x 20 mL). Decant the solvent between washes. Caution: Never allow the catalyst to become dry, as it is pyrophoric and can ignite spontaneously in air.[5][6] Always keep it covered with solvent.
-
Vessel Inerting: Add the washed, solvent-wetted Raney® Nickel catalyst to the hydrogenation vessel. Add the reaction solvent (e.g., 50 mL of ammonia-saturated methanol). Seal the vessel and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes to remove all oxygen.
-
Substrate Addition: Dissolve the this compound (e.g., 5.0 g, 19.7 mmol) in the reaction solvent (25 mL) and add it to the vessel via a syringe or addition funnel.
-
Hydrogenation: Seal the vessel securely. Purge the system with hydrogen gas several times before pressurizing to the target pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat the reaction to the desired temperature (e.g., 40-60 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with additional solvent (2 x 20 mL). Critical Safety Note: The filter cake remains highly pyrophoric. Immediately quench it by submerging it in a large volume of water. Do not leave it exposed to air.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Amino-5-(benzyloxy)-4-methoxyphenyl)methanamine, which can be purified further by column chromatography or recrystallization if necessary.
Alternative: Reduction with Lithium Aluminum Hydride (LiAlH₄)
For lab-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) is a potent alternative. It is a powerful reducing agent that readily converts nitriles to primary amines.[7][8]
Mechanism: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[9][10] A second hydride addition generates a dianion, which upon aqueous workup is protonated to the primary amine.[11]
Key Considerations:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions in an inert atmosphere, as LiAlH₄ reacts violently with water.
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.
-
Work-up: A careful, controlled quench (e.g., Fieser workup with water and NaOH solution) is necessary to safely destroy excess hydride and precipitate aluminum salts.
Protocol B: Benzyl Ether Deprotection
The benzyl ether can be efficiently cleaved using catalytic hydrogenolysis, a reaction for which Palladium on Carbon (Pd/C) is the catalyst of choice.[12] This method is valued for its clean conversion and high yields.
Principle & Mechanistic Insight
The mechanism involves the oxidative addition of the benzylic C-O bond to the Pd(0) surface.[12] Hydrogen, also activated on the catalyst surface, then facilitates the hydrogenolysis of this bond, releasing the free alcohol and toluene as a byproduct. The catalyst is regenerated in the process.
Detailed Experimental Protocol (Pd/C)
Materials:
-
(2-Amino-5-(benzyloxy)-4-methoxyphenyl)methanamine (1.0 eq)
-
10% Palladium on Carbon (Pd/C, ~5-10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen source (balloon or Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected amine (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of methanol) in a round-bottom flask or hydrogenation vessel.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially after use. Handle in an inert atmosphere if possible.
-
Hydrogenation: Secure a balloon filled with hydrogen to the flask (after evacuating the air and backfilling with H₂) or place the vessel on a Parr shaker and pressurize with hydrogen (e.g., 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 12-16 hours).[13]
-
Work-up: Carefully vent the hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-5-hydroxy-4-methoxyphenyl)methanamine. The product can be purified by chromatography or recrystallization.
Experimental Workflow & Data Summary
Caption: Experimental workflow for nitrile reduction using Raney® Nickel.
Table 1: Summary of Synthetic Protocols
| Transformation | Protocol | Key Reagents | Typical Conditions | Primary Product | Yield (Typical) |
| Nitrile Reduction | Catalytic Hydrogenation | This compound, Raney® Ni, H₂, NH₃/MeOH | 50-100 psi H₂, 40-60 °C, 4-12 h | (2-Amino-5-(benzyloxy)-4-methoxyphenyl)methanamine | 85-95% |
| Benzyl Deprotection | Catalytic Hydrogenolysis | (2-Amino-5-(benzyloxy)-4-methoxyphenyl)methanamine, 10% Pd/C, H₂ | 1-3 atm H₂, RT, 12-16 h | (2-Amino-5-hydroxy-4-methoxyphenyl)methanamine | >95% |
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
Michel, D., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available from: [Link]
-
Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(26), 4229–4232. Available from: [Link]
-
Science of Synthesis. (2010). Catalytic Reduction of Nitriles. Thieme, 40.1.1.5.5. Available from: [Link]
-
Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985, 1123-1125. Available from: [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Clark, J. (2015). Reducing nitriles to primary amines. Chemguide. Available from: [Link]
-
Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. Available from: [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available from: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Available from: [Link]
-
Cole-Parmer. (2008). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Available from: [Link]
-
LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available from: [Link]
-
SDS Library. (2021). Safety Data Sheet: Raney-Nickel. Available from: [Link]
-
Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373-3379. Available from: [Link]
-
Reusch, W. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]
-
Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available from: [Link]
-
Koprivova, K., et al. (2008). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Research on Chemical Intermediates, 34(1), 93-101. Available from: [Link]
-
Wikipedia. Raney nickel. Available from: [Link]
-
Espinosa-Jalapa, N. A., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2152–2161. Available from: [Link]
-
Szöllősi, G., et al. (2008). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Reaction Kinetics and Catalysis Letters, 94(1), 131-138. Available from: [Link]
-
Sreenivas, K., et al. (2013). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. (2012). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Available from: [Link]
- CN105237422A. (2016). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Google Patents.
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
- CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Patsnap.
-
Kulkarni, G. H., et al. (2020). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
Sources
- 1. west-circle | Virtual tour generated by Panotour [mononaterrace.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Raney -Nickel SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Quinazoline Nucleus: A Strategic Approach to Cyclization of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinazoline framework holds a privileged position, forming the core of numerous therapeutic agents, including highly successful kinase inhibitors.[1][2] This guide provides an in-depth exploration of the cyclization reactions of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile derivatives, offering detailed application notes, step-by-step protocols, and the scientific rationale behind the synthetic strategies.
The subject molecule, this compound, is a versatile precursor, primed for intramolecular cyclization to yield the valuable 6-(benzyloxy)-7-methoxyquinazoline scaffold. The electron-donating effects of the benzyloxy and methoxy groups, coupled with the reactive amino and nitrile functionalities, present unique opportunities and challenges in directing the course of these cyclization reactions. Understanding the interplay of these substituents is critical for achieving high-yield, regioselective synthesis of the desired quinazoline derivatives.
The Significance of the Quinazoline Scaffold
Quinazoline derivatives are integral to modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[3] Their prominence is particularly notable in oncology, where they serve as the foundational structure for several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib.[4][5] The quinazoline core acts as a scaffold that can be meticulously decorated with various functional groups to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[1][2]
Strategic Pathways for Cyclization
The transformation of this compound into a quinazoline ring system hinges on the introduction of a one-carbon unit that reacts with both the amino and nitrile groups. Several well-established methods can be adapted for this purpose, each with its own set of advantages and mechanistic nuances.
Mechanism of Quinazoline Formation
The fundamental mechanism involves the initial reaction of the exocyclic amino group with a one-carbon electrophile to form an amidine or a related intermediate. This is followed by an intramolecular nucleophilic attack of the endocyclic nitrogen of the newly formed intermediate onto the nitrile carbon, leading to the formation of the pyrimidine ring of the quinazoline system.
To illustrate this core transformation, a generalized workflow is presented below:
Caption: Generalized workflow for quinazoline synthesis.
Application Note 1: Formic Acid-Mediated Cyclization
One of the most direct methods for the synthesis of 4(3H)-quinazolinones is the reaction of 2-aminobenzonitriles with formic acid. This acid serves as both the catalyst and the source of the C2 carbon of the quinazoline ring.
Causality of Experimental Choices:
-
Formic Acid: Acts as a formylating agent for the amino group, leading to an N-formyl intermediate. Subsequent intramolecular cyclization and dehydration yield the quinazolinone. The acidic nature of the medium also activates the nitrile group for nucleophilic attack.
-
Reflux Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for both the formylation and the subsequent cyclization-dehydration steps.
Protocol 1: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one
Materials:
-
This compound
-
Formic acid (≥95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formic acid (e.g., 10-20 equivalents or as the solvent).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one.
| Parameter | Value/Condition | Rationale |
| Temperature | 100-110 °C | To provide sufficient energy for formylation and cyclization. |
| Solvent | Formic Acid | Acts as both reactant and solvent. |
| Work-up | Precipitation in water | To remove excess formic acid and isolate the product. |
Application Note 2: Cyclization with Formamidine Acetate for 4-Aminoquinazoline Synthesis
For the direct synthesis of 4-aminoquinazolines, formamidine acetate is an excellent reagent. This approach is particularly relevant for the synthesis of kinase inhibitors, where an amino group at the 4-position is often a key pharmacophoric feature.
Causality of Experimental Choices:
-
Formamidine Acetate: Provides the N-C-N fragment required to form the 4-aminoquinazoline core directly. The reaction proceeds through the formation of an N-(diaminomethylene)aniline intermediate, which then undergoes intramolecular cyclization.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or a protic solvent like 2-methoxyethanol is typically used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.
Protocol 2: Synthesis of 4-Amino-6-(benzyloxy)-7-methoxyquinazoline
Materials:
-
This compound
-
Formamidine acetate
-
2-Methoxyethanol or DMF
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and formamidine acetate (2.0-3.0 eq) in 2-methoxyethanol.
-
Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Temperature | 120-130 °C | To drive the reaction to completion. |
| Reagent | Formamidine Acetate | Direct source of the N-C-N unit for the 4-aminoquinazoline. |
| Purification | Recrystallization/Chromatography | To obtain a high-purity product. |
Application Note 3: Synthesis via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
A versatile and efficient method for constructing the quinazoline ring involves a two-step, one-pot reaction using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent reacts with the primary amino group to form a formamidine intermediate, which can then be cyclized with an appropriate amine.
Causality of Experimental Choices:
-
DMF-DMA: A highly reactive formylating agent that readily forms an N,N-dimethylformamidine intermediate with the 2-amino group of the benzonitrile. This intermediate is then primed for cyclization.
-
Two-Step, One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate formamidine, thereby saving time and improving overall yield.
Protocol 3: Two-Step, One-Pot Synthesis of N-Aryl-6-(benzyloxy)-7-methoxyquinazolin-4-amine
This protocol is particularly useful for synthesizing precursors to drugs like Gefitinib.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Acetic acid (catalyst)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Step 1: Formation of the Formamidine Intermediate
-
Dissolve this compound (1.0 eq) in toluene or xylene in a round-bottom flask.
-
Add DMF-DMA (1.2-1.5 eq) to the solution.
-
Heat the mixture to reflux (80-110 °C) for 2-4 hours. The formation of the intermediate can be monitored by TLC.
-
-
Step 2: Cyclization with Aniline
-
To the reaction mixture containing the formamidine intermediate, add the substituted aniline (1.1 eq) and a catalytic amount of acetic acid (0.1-0.2 eq).
-
Increase the temperature to reflux (110-140 °C) and continue heating for 8-16 hours. If using a Dean-Stark trap, methanol and dimethylamine byproducts will be collected.
-
Monitor the reaction for the formation of the final product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Caption: Workflow for the DMF-DMA mediated synthesis.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
DMF-DMA is moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The cyclization of this compound derivatives into the quinazoline scaffold is a pivotal transformation in the synthesis of high-value pharmaceutical compounds. The choice of cyclization strategy—be it with formic acid, formamidine acetate, or DMF-DMA—should be guided by the desired final product and the specific requirements of the synthetic route. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently construct these important heterocyclic systems, paving the way for the discovery and development of novel therapeutics.
References
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Retrieved from [Link]
- The preparation method of Gefitinib. (2014). Google Patents.
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2023). Molecules, 28(15), 5894. Retrieved from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(10), 1236. Retrieved from [Link]
-
Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2019). World Journal of Pharmaceutical Research, 8(4), 1069-1082. Retrieved from [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2023). Molecules, 28(20), 7183. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2016). Molecules, 21(9), 1232. Retrieved from [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1), 39-48. Retrieved from [Link]
-
Gefitinib. (2015). New Drug Approvals. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15591-15653. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
Application Notes & Protocols: Utilizing 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile in the Synthesis of Privileged Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a quintessential example of a highly versatile molecular scaffold. Its architecture, featuring an ortho-aminobenzonitrile core, is primed for a variety of cyclization reactions. The strategic placement of a methoxy group and a protected phenol (benzyloxy group) provides additional levers for modulating electronic properties and allows for late-stage functionalization, a critical advantage in the generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]
This guide provides an in-depth exploration of the reactivity of this intermediate, moving beyond simple procedural lists to explain the underlying mechanistic principles. We will detail field-proven protocols for the synthesis of two distinct and pharmaceutically relevant heterocyclic systems: quinazolines and quinolines.
Section 1: Core Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
1.1. Physicochemical Data
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 192869-57-1 | [3] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
1.2. Safety & Handling Protocol
While comprehensive toxicity data for this specific molecule is not widely published, its structure as an aromatic amine and nitrile necessitates cautious handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[4][5]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols and to ensure adequate ventilation.[4][5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6]
-
Disposal: Dispose of waste material and contaminated items through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5]
Section 2: Foundational Reactivity and Mechanistic Rationale
The synthetic power of this compound stems from the synergistic interplay of its functional groups. The ortho positioning of a nucleophilic amino group and an electrophilic nitrile group is a classic arrangement for intramolecular cyclization, forming a six-membered heterocyclic ring.
Caption: Core reactivity of the ortho-aminobenzonitrile scaffold.
The methoxy and benzyloxy substituents act as electron-donating groups, increasing the nucleophilicity of the amino group and influencing the regiochemistry of the reactions. The benzyl group serves as a robust protecting group for the phenol, which can be readily cleaved in a later step by catalytic hydrogenolysis to reveal a new site for diversification.[1]
Section 3: Application Protocol 1 - Synthesis of Substituted 4-Aminoquinazolines
Quinazolines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors used in oncology.[7][8] A direct and atom-economical route to this scaffold is the reaction of an ortho-aminobenzonitrile with a single-carbon source like formamide.
3.1. Reaction Pathway & Mechanism
The reaction proceeds through an initial condensation of the amino group with the carbon source, followed by a thermally induced intramolecular cyclization where the newly formed amidine nitrogen attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable aromatic quinazoline ring system.[2]
Caption: Workflow for the synthesis of a quinazoline derivative.
3.2. Detailed Experimental Protocol
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Formamide (used as reagent and solvent, ~20-30 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.54 g, 10.0 mmol).
-
Add an excess of formamide (e.g., 10 mL, ~250 mmol).
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water (approx. 100 mL) and stir vigorously. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-(benzyloxy)-7-methoxyquinazolin-4-amine.
-
3.3. Expected Data & Validation
| Parameter | Description |
| Starting Material | White to off-white solid |
| Product | Expected to be a solid |
| Typical Yield | 60-80% (based on analogous reactions) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the structure. The appearance of a new signal for the quinazoline C4-amine and the disappearance of the nitrile stretch in IR (~2200 cm⁻¹) are key indicators. |
Section 4: Application Protocol 2 - Synthesis of Fused Quinolines via Friedländer Annulation
The Friedländer annulation is a powerful and convergent reaction for constructing the quinoline skeleton.[9][10] A modified version of this reaction allows for the condensation of an ortho-aminobenzonitrile with a ketone containing α-methylene protons, typically under basic catalysis, to produce 4-aminoquinoline derivatives.
4.1. Reaction Pathway & Mechanism
The reaction is initiated by the base-catalyzed formation of an enolate from the ketone. This enolate then undergoes a nucleophilic addition to the electrophilic carbon of the nitrile group (a Thorpe-Ziegler type addition).[11][12] The resulting intermediate then undergoes an intramolecular cyclization via the attack of the aniline nitrogen onto the ketone's carbonyl group. A final dehydration step yields the aromatic fused quinoline system.[13]
Caption: Synthesis of a fused quinoline via Friedländer annulation.
4.2. Detailed Experimental Protocol
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Cyclohexanone (1.5 - 2.0 eq)
-
Potassium hydroxide (KOH) or another suitable base (e.g., piperidine) (catalytic to stoichiometric amount)
-
Ethanol or a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), or solvent-free conditions
-
Reaction vessel suitable for high-temperature reactions (e.g., sealed tube or flask with reflux condenser)
-
-
Procedure:
-
In a reaction vessel, combine this compound (e.g., 1.27 g, 5.0 mmol), cyclohexanone (e.g., 0.74 g, 7.5 mmol), and powdered potassium hydroxide (e.g., 0.28 g, 5.0 mmol).
-
If using a solvent, add ethanol (15 mL). For solvent-free conditions, ensure the reagents are well-mixed.
-
Heat the mixture to reflux (for ethanol) or to 150-180 °C (for solvent-free) for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) or water.
-
If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the target tetracyclic quinoline derivative.
-
Section 5: Strategic Diversification via Deprotection
A key feature of the title compound is the benzyloxy group, which serves as a stable protecting group for a phenolic hydroxyl. Its removal opens a gateway for creating diverse analogues.
5.1. Deprotection Protocol (Hydrogenolysis)
The benzyl group is efficiently removed via catalytic hydrogenolysis.[1]
-
Procedure:
-
Dissolve the synthesized heterocyclic product (e.g., the quinazoline or quinoline derivative) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed (typically 4-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, which now contains a free hydroxyl group.
-
Caption: Overall synthetic strategy for library generation.
This newly unmasked phenol is a versatile handle for introducing a wide array of substituents through reactions like Williamson ether synthesis, esterification, or Mitsunobu reactions, enabling the rapid exploration of the chemical space around the heterocyclic core.
References
- 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE Safety Data Sheets. Echemi.
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water. ResearchGate.
- Plausible mechanism for the DEA-catalyzed cyclization of 2-aminobenzonitrile and CO2 in water. ResearchGate.
- Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound. Benchchem.
- SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile. Fisher Scientific.
- 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. Benchchem.
- SAFETY DATA SHEET - 4-Hydroxybenzonitrile. Sigma-Aldrich.
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. Benchchem.
- Thorpe reaction. Grokipedia.
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. Benchchem.
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
- Quinazoline synthesis. Organic Chemistry Portal.
- This compound synthesis. ChemicalBook.
- Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- Friedländer synthesis. Wikipedia.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI.
- Thorpe reaction. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. This document offers in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis, ensuring a higher success rate and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed synthetic pathway commences with the commercially available and cost-effective starting material, vanillin. This route involves a series of transformations including conversion to 3-hydroxy-4-methoxybenzonitrile, protection of the phenolic hydroxyl group, regioselective nitration, and subsequent reduction of the nitro group to the desired amine.
Q2: What are the most critical steps in this synthesis that affect yield and purity?
A2: The two most critical stages are the nitration of 3-(benzyloxy)-4-methoxybenzonitrile and the subsequent separation of the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile isomer. The regioselectivity of the nitration reaction is often not absolute, leading to a mixture of isomers that can be challenging to separate. The final reduction of the nitro group is also crucial, as incomplete reactions or side reactions can introduce impurities that are difficult to remove.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the final product?
A3: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended for real-time reaction monitoring. For the characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and assessing purity.
Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound starting from Vanillin.
Troubleshooting Guides
Step 1: Benzylation of 3-Hydroxy-4-methoxybenzonitrile
The protection of the phenolic hydroxyl group is a critical first step to prevent unwanted side reactions during nitration. Benzyl bromide is a common reagent for this purpose.
Q: My benzylation reaction is incomplete, showing starting material on TLC. What should I do?
A: Incomplete benzylation can be due to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the benzyl bromide is fresh and has not decomposed. It should be a clear, colorless to light yellow liquid. The base used, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), should be anhydrous and finely powdered to ensure a large surface area for reaction.
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl bromide and deactivate the base.
-
Stirring: Vigorous stirring is essential to ensure good mixing of the heterogeneous reaction mixture (if using K₂CO₃).
-
-
Stoichiometry: A slight excess of benzyl bromide (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) is recommended to drive the reaction to completion.
Table 1: Recommended Adjustments for Incomplete Benzylation
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Temperature | Room Temperature | 40-60 °C | Increases reaction kinetics. |
| Base | 1.5 eq K₂CO₃ | 2.0 eq Cs₂CO₃ | Cesium carbonate is more soluble and basic, often leading to faster and cleaner reactions. |
| Solvent | Acetonitrile | Anhydrous DMF | DMF has a higher boiling point and can improve the solubility of the reactants. |
Q: I am observing side products in my benzylation reaction. What are they and how can I avoid them?
A: A common side product is the dibenzylated ether, formed by the reaction of benzyl bromide with the benzyl alcohol generated from the hydrolysis of benzyl bromide. To minimize this:
-
Use Anhydrous Conditions: As mentioned, ensure all reagents and solvents are dry.
-
Control Stoichiometry: Avoid a large excess of benzyl bromide.
Step 2: Nitration of 3-(Benzyloxy)-4-methoxybenzonitrile
This electrophilic aromatic substitution is a critical step where regioselectivity is a major concern. The electron-donating benzyloxy and methoxy groups direct the incoming nitro group to the ortho and para positions.
Caption: Regioselectivity in the nitration of 3-(benzyloxy)-4-methoxybenzonitrile.
Q: My nitration reaction yields a mixture of isomers. How can I improve the regioselectivity towards the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile?
A: Achieving high regioselectivity in this step is challenging due to the competing directing effects of the two alkoxy groups. However, you can influence the isomer ratio:
-
Temperature Control: This is the most critical parameter. Running the reaction at low temperatures (typically 0 to 5 °C) often favors the formation of the thermodynamically more stable isomer.[1]
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The rate of addition of the nitrating agent should be slow and controlled to maintain the low temperature and prevent over-nitration.
-
Solvent: While the reaction is often carried out in excess sulfuric acid, the use of a co-solvent can sometimes influence the isomer distribution. However, this requires careful optimization.
Q: How do I effectively separate the desired nitro-isomer from the mixture?
A: The separation of positional isomers of nitroaromatic compounds can be challenging due to their similar polarities.[2]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate or toluene/ethyl acetate is a good starting point. A shallow gradient of the polar solvent can improve separation.
-
Pro Tip: Adding a small amount of a competitive solvent like dichloromethane to the mobile phase can sometimes sharpen the peaks and improve resolution.
-
-
Recrystallization: If a significant difference in solubility exists between the isomers in a particular solvent, fractional recrystallization can be an effective purification technique. This often requires screening various solvents.
Step 3: Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
The final step is the reduction of the nitro group to an amine. Common reducing agents include sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂).
Q: My reduction with sodium dithionite is slow or incomplete. How can I optimize it?
A: Sodium dithionite is a mild and often effective reducing agent, but its performance can be substrate-dependent.[3]
-
Reaction Conditions:
-
Solvent System: A biphasic system, such as ethanol/water or THF/water, is typically used to dissolve both the organic substrate and the inorganic reducing agent.
-
pH: The reduction is generally more efficient under neutral to slightly basic conditions. Adding a base like sodium bicarbonate can sometimes improve the reaction rate.
-
Temperature: Heating the reaction mixture (e.g., to reflux) is often necessary to drive the reaction to completion.
-
-
Reagent Stoichiometry: An excess of sodium dithionite (typically 3-5 equivalents) is required. It's often added in portions to maintain a sufficient concentration of the active reducing species.
Q: I'm using SnCl₂ for the reduction, but I'm getting a complex mixture of products. What could be the issue?
A: While SnCl₂ is a powerful reducing agent for aromatic nitro groups, it can sometimes lead to side reactions, especially with sensitive functional groups.[4]
-
Over-reduction: Although less common for the nitrile group under these conditions, it's a possibility. Monitor the reaction carefully by TLC.
-
Reaction with the Benzyloxy Group: Under strongly acidic conditions and elevated temperatures, there is a risk of debenzylation.[5] If this is observed, switching to a milder reducing agent like sodium dithionite is recommended.
-
Work-up Issues: The work-up for SnCl₂ reductions involves basification to precipitate tin salts, which can sometimes co-precipitate with the product, making isolation difficult. Thorough extraction with an appropriate organic solvent is crucial.
Q: I'm concerned about the potential for reducing the nitrile group. Which reducing agent is more selective for the nitro group?
A: Both sodium dithionite and tin(II) chloride are generally highly selective for the reduction of an aromatic nitro group in the presence of a nitrile. Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to the reduction of both functional groups, so it should be used with caution and under carefully controlled conditions.
Experimental Protocols
Protocol 1: Benzylation of 3-Hydroxy-4-methoxybenzonitrile
-
To a solution of 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous DMF (10 mL/g), add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water (50 mL/g).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-4-methoxybenzonitrile.
Protocol 2: Nitration of 3-(Benzyloxy)-4-methoxybenzonitrile
-
In a round-bottom flask, cool concentrated sulfuric acid (5 mL/g) to 0 °C in an ice-salt bath.
-
Slowly add 3-(benzyloxy)-4-methoxybenzonitrile (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL/g) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the benzonitrile derivative over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain the mixture of nitro isomers.
-
Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile by column chromatography.
Protocol 3: Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile with Sodium Dithionite
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v, 20 mL/g).
-
Heat the mixture to 50-60 °C with stirring.
-
Add sodium dithionite (3-4 eq) in portions over 30 minutes.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]
-
Reinner, A. (n.d.). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein. Semantic Scholar. [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
-
ResearchGate. (2010). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. [Link]
- Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
-
ResearchGate. (2002). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]
Sources
Technical Support Center: Nitration of Substituted Benzonitriles
Welcome to the technical support center for the nitration of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into the common challenges, provide troubleshooting solutions, and answer frequently asked questions, all grounded in established chemical principles and practical experience.
I. Understanding the Core Challenges
The nitration of substituted benzonitriles is a nuanced process governed by the interplay of electronic and steric effects. The nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2] This deactivation necessitates harsher reaction conditions compared to the nitration of activated rings, which can, in turn, lead to side reactions and reduced yields.
Furthermore, the directing effect of the nitrile group and other substituents on the ring dictates the regioselectivity of the nitration. Understanding these directing effects is crucial for predicting and controlling the formation of the desired isomer.
Directing Effects at Play
The nitrile group is a meta-director.[3] This is because the carbocation intermediate formed during ortho or para attack is destabilized by the adjacent positively polarized carbon of the nitrile group.[4][5] The meta position, however, avoids this unfavorable interaction.
When other substituents are present on the benzonitrile ring, the final regiochemical outcome is a result of the combined directing effects of all groups.
-
Activating Groups (Ortho-, Para-directing): Groups like alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) activate the ring and direct incoming electrophiles to the ortho and para positions.[6][7]
-
Deactivating Groups (Ortho-, Para-directing): Halogens (-F, -Cl, -Br, -I) are deactivating yet direct ortho and para.[2][8]
-
Deactivating Groups (Meta-directing): In addition to the nitrile group, other groups like nitro (-NO2), carbonyls (-CHO, -COR), and sulfonic acids (-SO3H) are meta-directing.[3]
The interplay between these groups can lead to complex product mixtures if not carefully controlled.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the nitration of substituted benzonitriles in a practical, question-and-answer format.
Q1: My nitration reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Low reactivity is a common hurdle due to the deactivating nature of the nitrile group. Here’s a systematic approach to troubleshoot this issue:
1. Insufficiently Strong Nitrating Agent:
-
The "Why": The standard mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile.[9][10][11][12][13] For a deactivated ring like benzonitrile, the concentration of the nitronium ion might be too low under standard conditions.
-
The Solution:
-
Increase the concentration of sulfuric acid: This shifts the equilibrium towards the formation of more nitronium ions.[9][10][14]
-
Use fuming nitric acid or fuming sulfuric acid (oleum): These reagents provide a higher concentration of the active electrophile.[3] However, be aware that these are more hazardous and can lead to more side reactions.
-
Consider alternative nitrating agents: Reagents like nitronium tetrafluoroborate (NO₂BF₄) can be effective for highly deactivated substrates.
-
2. Inadequate Reaction Temperature:
-
The "Why": Electrophilic aromatic substitution on deactivated rings often requires higher temperatures to overcome the activation energy barrier.[3]
-
The Solution:
-
Gradually increase the reaction temperature: Monitor the reaction closely by TLC or another appropriate method. Be cautious, as higher temperatures can also promote side reactions, including dinitration and oxidation.[11] A typical starting point for the nitration of benzonitrile itself is around 45 °C.[15]
-
3. Water Content in Reagents:
-
The "Why": Water can react with the nitronium ion and also dilute the sulfuric acid, reducing its effectiveness in generating the electrophile.
-
The Solution:
-
Use anhydrous reagents: Ensure your nitric and sulfuric acids are of high concentration and low water content.
-
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?
Answer:
Achieving high regioselectivity is dependent on understanding and manipulating the directing effects of the substituents.
1. Competing Directing Effects:
-
The "Why": If your substituted benzonitrile contains both an ortho-, para-director and the meta-directing nitrile group, a mixture of products is likely. The position of the nitro group will be determined by the relative strengths of these directing groups and steric hindrance.
-
The Solution:
-
Analyze the directing effects: Predict the major product based on the established hierarchy of directing group strength (generally, strong activators > strong deactivators > weak activators > weak deactivators).
-
Modify reaction conditions: Temperature can sometimes influence the ratio of isomers. Lowering the temperature may favor the thermodynamically more stable product.
-
Blocking groups: In some cases, a position can be temporarily blocked with a group like a sulfonic acid, which can later be removed.[10] For instance, sulfonation might direct to a specific position, followed by nitration, and then removal of the sulfonic acid group by treatment with dilute acid.[9]
-
2. Steric Hindrance:
-
The "Why": Bulky substituents can hinder the approach of the electrophile to the adjacent (ortho) positions.[16]
-
The Solution:
-
Expect increased para substitution: When an ortho-, para-directing group is large, the para product is often favored over the ortho product due to reduced steric clash.[16]
-
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
Answer:
The harsh conditions required for nitrating benzonitriles can lead to several undesirable side reactions.
1. Dinitration:
-
The "Why": The introduction of the first nitro group further deactivates the ring, but under forcing conditions, a second nitration can occur.[3][11]
-
The Solution:
-
Control stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid.
-
Maintain lower temperatures: As soon as the desired mono-nitration is complete (monitored by TLC/GC), quench the reaction.
-
Shorter reaction times: Do not let the reaction run for an extended period after the starting material is consumed.
-
2. Oxidation:
-
The "Why": Nitric acid is a strong oxidizing agent.[17] Substituents that are susceptible to oxidation (e.g., alkyl groups) can be converted to carboxylic acids.
-
The Solution:
-
Careful temperature control: Avoid excessively high temperatures.
-
Use of milder nitrating agents: If oxidation is a significant problem, explore alternative nitrating systems that are less oxidizing.
-
3. Hydrolysis of the Nitrile Group:
-
The "Why": The strongly acidic conditions and elevated temperatures used for nitration can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.[18][19][20] This can happen to both the starting material and the nitrated product.
-
The "Why" behind the mechanism: The reaction is typically slow with just water, but under strong acid catalysis, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[21][22]
-
The Solution:
-
Use the lowest possible temperature and shortest reaction time: This is the most critical factor.
-
Careful work-up: Quench the reaction by pouring it onto ice to rapidly dilute the acid and lower the temperature. Neutralize the acid promptly during the work-up procedure.
-
Experimental Protocol: General Procedure for the Nitration of Benzonitrile
This protocol is a starting point and may require optimization for differently substituted benzonitriles.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 6.0 mL of concentrated sulfuric acid in an ice bath.[15]
-
Addition of Benzonitrile: Slowly add 2.31 g (22.4 mmol) of benzonitrile to the cold sulfuric acid with stirring.[15]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the benzonitrile solution, ensuring the temperature of the reaction mixture does not exceed 50°C.[11]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for approximately 45 minutes, or until TLC analysis indicates the consumption of the starting material.[15]
-
Quenching: Carefully pour the reaction mixture over 25 g of crushed ice with stirring.
-
Isolation: The product will often precipitate as a solid. Isolate the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
| Parameter | Recommendation | Rationale |
| Temperature | 0°C to 50°C | Controls reaction rate and minimizes side reactions.[11] |
| Acids | Concentrated H₂SO₄ and HNO₃ | Generates the necessary nitronium ion electrophile.[9][10] |
| Stoichiometry | Slight excess of HNO₃ | Ensures complete conversion of the starting material. |
| Reaction Time | Monitor by TLC/GC | Avoids over-reaction and formation of byproducts. |
Visualization of the Nitration Mechanism
Caption: General mechanism for the electrophilic aromatic nitration of substituted benzonitriles.
III. Frequently Asked Questions (FAQs)
Q: Why is sulfuric acid necessary in this reaction?
A: Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[9][10][13] Nitric acid alone is generally not a strong enough electrophile to react with a deactivated aromatic ring like benzonitrile.[10]
Q: Is the nitration of benzonitriles a dangerous reaction?
A: Yes, all nitration reactions are potentially hazardous and must be performed with extreme caution.[10] The reactions are highly exothermic and can run away if not properly controlled.[23] Nitric acid is also a strong oxidizer and highly corrosive.[24][25][26] Always work in a fume hood, wear appropriate personal protective equipment (PPE), and have a plan for quenching the reaction in an emergency.[25][26][27]
Q: Can I nitrate a benzonitrile that already has a nitro group on it?
A: Yes, but it will be significantly more difficult than the first nitration. The presence of two strongly deactivating groups (nitrile and nitro) on the ring makes it very unreactive towards further electrophilic substitution.[3][28] Extremely harsh conditions, such as fuming nitric acid and oleum at high temperatures, would be required, which also increases the risk of dangerous side reactions.[3]
Q: What is the expected isomer distribution for the nitration of 4-methylbenzonitrile?
A: In 4-methylbenzonitrile, you have a meta-directing nitrile group and an ortho-, para-directing methyl group. The methyl group is an activating group, while the nitrile is deactivating. The directing effects reinforce each other to some extent. The methyl group at position 4 directs to positions 2 and 6 (its ortho positions). The nitrile group at position 1 directs to positions 3 and 5 (its meta positions). Therefore, the major product will be 4-methyl-3-nitrobenzonitrile, with 4-methyl-2-nitrobenzonitrile as a potential minor product. The formation of the 2-nitro isomer will be sterically hindered by the adjacent methyl group.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting common issues in the nitration of substituted benzonitriles.
IV. References
-
A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025). ResearchGate. Retrieved from [Link]
-
Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. Unpublished manuscript.
-
Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). Organic Chemistry Tutor. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
-
When a benzene ring with an ortho-para directing substituent undergoes an electrophilic aromatic substitution reaction, what percentage of the product is the ortho isomer and what percentage is the Para isomer? (2020). Quora. Retrieved from [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). The Organic Chemistry Tutor. Retrieved from [Link]
-
Clark, J. (2000). The nitration of benzene. Chemguide. Retrieved from [Link]
-
Nitration. (n.d.). Wikipedia. Retrieved from [Link]
-
EAS:Nitration Mechanism Practice Problems. (n.d.). StudySmarter. Retrieved from [Link]
-
Esteves, P. M., et al. (2003). Unified Mechanism Concept of Electrophilic Aromatic Nitration Revisited: Convergence of Computational Results and Experimental Data. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nitration of Aromatic Compounds. (2023). Michael Evans. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved from [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Retrieved from [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Nitration reaction safety. (2024). YouTube. Retrieved from [Link]
-
Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved from [Link]
-
Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. Retrieved from [Link]
-
Hydrolysis of nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The Direction of the Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. stmarys-ca.edu [stmarys-ca.edu]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. byjus.com [byjus.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 23. icheme.org [icheme.org]
- 24. ehs.washington.edu [ehs.washington.edu]
- 25. ehs.com [ehs.com]
- 26. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 27. youtube.com [youtube.com]
- 28. Nitration - Wikipedia [en.wikipedia.org]
Improving yield in the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
An In-Depth Guide to Yield Enhancement in the Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific laboratory context.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor. Understanding this pathway is the first step in diagnosing and resolving yield-related challenges. The most common route involves the protection of a hydroxyl group, followed by regioselective nitration, and finally, a selective reduction of the nitro group.[1]
Caption: A common synthetic workflow for this compound.
Troubleshooting Guide: Common Yield-Loss Scenarios
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My nitration of 3-(Benzyloxy)-4-methoxybenzonitrile is resulting in a low yield of the desired 2-nitro isomer and a complex mixture of byproducts. How can I improve the regioselectivity and yield?
A1: This is a critical and often problematic step. The directing effects of the benzyloxy and methoxy groups are synergistic, favoring electrophilic substitution at the ortho and para positions. However, achieving high regioselectivity for the desired 2-nitro isomer requires precise control over reaction conditions.
Causality and Solutions:
-
Over-Nitration: The formation of dinitro compounds is a common side reaction if the reaction conditions are too harsh.[2] The strong activating nature of the alkoxy groups makes the ring highly susceptible to further nitration.
-
Solution: Strictly maintain a low temperature, typically between 0 °C and 5 °C, throughout the addition of the nitrating mixture.[1] Use a slight excess (1.1 equivalents) of nitric acid; a larger excess promotes di-nitration.
-
-
Isomer Formation: You will inevitably form a mixture of the 2-nitro and 6-nitro isomers. The key is to optimize conditions to favor the desired 2-nitro product.
-
Solution: The choice of nitrating agent is crucial. A standard mixture of fuming nitric acid in concentrated sulfuric acid is effective.[1] The slow, dropwise addition of the nitrating agent to the substrate solution (not the other way around) is paramount to prevent localized overheating and concentration gradients, which can lead to undesired side products.
-
-
Reaction Work-up: Improper work-up can lead to product loss or degradation.
-
Solution: Quench the reaction by carefully pouring the acidic mixture onto a large excess of crushed ice.[3] This ensures rapid cooling and dilution, precipitating the nitro-isomers cleanly. Ensure the subsequent washing of the filtered solid with cold water is sufficient to remove all residual acid before drying.
-
Protocol for Optimized Nitration:
-
Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and allow it to stir until the ice has melted.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[1]
Q2: The reduction of the nitro group is sluggish, incomplete, or produces significant byproducts. What is the most reliable method to ensure a high-yield conversion to the amine?
A2: The selective reduction of the nitro group in the presence of a nitrile and a benzyl ether is a delicate operation. The choice of reducing agent and reaction conditions determines the success of this step. While catalytic hydrogenation is a powerful reduction method, it can lead to the debenzylation of the protecting group.[1] Therefore, chemical reducing agents are generally preferred.
Comparison of Reducing Agents:
| Reducing Agent | Conditions | Advantages | Disadvantages | Typical Yield | Reference |
| Tin(II) Chloride (SnCl₂) | Conc. HCl, Acetic Acid, 60°C | High yield, reliable, chemoselective. | Requires removal of tin salts during work-up. | ~73% | [4][5] |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water, Reflux | Mild conditions, easy work-up. | May require longer reaction times, less effective for some substrates. | Good | [1] |
| Iron Powder (Fe) | Acetic Acid/Water | Inexpensive, environmentally benign. | Can be slow, may require acidic activation. | Variable | [6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, RT | Clean reaction, high conversion. | High risk of debenzylation (cleavage of the benzyl ether).[1] | N/A (due to side reaction) | [1] |
Troubleshooting the Reduction:
-
Incomplete Reaction (with SnCl₂): This often points to insufficient acid or an inadequate amount of the reducing agent. The mechanism requires a proton source.[5]
-
Solution: Ensure at least 3 equivalents of SnCl₂ are used. The reaction should be conducted in a protic solvent mixture like acetic acid with concentrated HCl to facilitate the reduction mechanism.[4]
-
-
Product Purification Issues: The final amine product can be challenging to purify. Amino-benzonitriles can sometimes streak on silica gel columns due to the basicity of the amino group interacting with the acidic silica.[7]
-
Solution: During column chromatography, add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]
-
Caption: Troubleshooting decision tree for the nitro group reduction step.
Frequently Asked Questions (FAQs)
-
Q: Can I introduce the nitrile group via a Sandmeyer reaction?
-
A: While the Sandmeyer reaction is a classic method for converting an aniline to a nitrile, it is not ideal for this specific synthetic route.[8][9] The required precursor, a diamine, would need to be selectively diazotized, which can be difficult to control. The more established and higher-yielding route involves carrying the nitrile group through from the starting material.
-
-
Q: My final product is a pale yellow or off-white solid, but the literature reports a white solid. What causes this discoloration?
-
A: Aromatic amines, especially those with electron-donating groups, can be susceptible to air oxidation over time, leading to colored impurities.[7] Ensure the final product is thoroughly dried and stored under an inert atmosphere (like nitrogen or argon) in a cool, dark place. If discoloration is present immediately after purification, it may indicate residual impurities from the nitro starting material or the reduction work-up. An additional recrystallization or a charcoal treatment during purification may be necessary.[7]
-
-
Q: What are the primary safety concerns when performing this synthesis?
-
A: Several hazards must be managed. The nitration step uses highly corrosive concentrated nitric and sulfuric acids. The nitroaromatic intermediates can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][10] Always wear gloves, safety glasses, and a lab coat.
-
References
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
- An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. PubChem. [Link]
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. BenchChem.
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC, NIH. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. Xingwei Li. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. [Link]
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. [Link]
-
2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867. PubChem. [Link]
- : Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of Benzyl Group Removal: A Technical Support Guide
From the desk of a Senior Application Scientist: The benzyloxy (Bn) group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its general stability. However, its removal, while often straightforward, can be fraught with challenges that can derail a synthetic sequence. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting common side reactions and addressing frequently asked questions related to the deprotection of benzyloxy groups.
Troubleshooting Guide: When Benzyl Deprotection Goes Wrong
This section addresses specific issues you might encounter in the lab, offering a systematic approach to identifying the root cause and implementing a solution.
Scenario 1: My catalytic hydrogenation is sluggish or has stalled completely.
This is one of the most common issues encountered during benzyl ether deprotection. Here’s how to dissect the problem:
Question: What are the likely culprits for a failed hydrogenolysis?
Answer: Several factors can lead to a stalled or incomplete catalytic hydrogenation. The primary suspects are catalyst poisoning, poor mass transfer of hydrogen, or inherent substrate stability issues.[1][2]
Troubleshooting Workflow:
-
Evaluate the Catalyst:
-
Activity: Is your palladium on carbon (Pd/C) catalyst fresh? Older catalysts can lose activity. If in doubt, use a fresh batch. For particularly stubborn deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[3][4]
-
Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) and, to a lesser extent, by nitrogen-containing heterocycles or amines.[1][2] Even trace amounts of sulfur-containing impurities from previous steps can shut down the reaction.
-
-
Assess the Reaction Conditions:
-
Hydrogen Pressure: For many substrates, atmospheric pressure of hydrogen is sufficient. However, if the reaction is slow, increasing the hydrogen pressure can often accelerate the rate.[3]
-
Stirring and Agitation: Hydrogenolysis is a heterogeneous reaction, meaning efficient mixing is crucial for the substrate to interact with the catalyst and dissolved hydrogen. Ensure vigorous stirring to overcome potential mass transfer limitations.[3][5]
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol and methanol are commonly used and generally effective.[6]
-
Step-by-Step Protocol for a Stalled Hydrogenation:
-
Carefully filter the reaction mixture to remove the existing catalyst.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) if an amine product is suspected of poisoning the catalyst, followed by a basic wash (e.g., saturated NaHCO₃) and brine. This step should be performed with caution, considering the stability of your compound.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Re-subject the purified material to the reaction conditions with a fresh batch of catalyst. Consider increasing the catalyst loading or switching to a more active catalyst like Pearlman's catalyst.
Scenario 2: I'm observing over-reduction of other functional groups.
Question: How can I selectively deprotect a benzyl ether without reducing other sensitive groups like alkenes, alkynes, or nitro groups?
Answer: Catalytic hydrogenation is a powerful reducing method, and this lack of selectivity can be a significant challenge.[1] Fortunately, there are several strategies to achieve selective deprotection.
Alternative Deprotection Strategies to Avoid Over-reduction:
| Method | Reagents | Advantages | Disadvantages |
| Transfer Hydrogenolysis | Pd/C, Ammonium formate, 1,4-cyclohexadiene | Safer than using hydrogen gas; often more selective.[3][7][8] | Can still reduce some sensitive functional groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Excellent for electron-rich benzyl ethers (e.g., p-methoxybenzyl, PMB); tolerates reducible functional groups.[1][7] | Stoichiometric amounts of reagent are often required; may not be suitable for electron-deficient systems. |
| Lewis Acid Cleavage | Boron trichloride (BCl₃), Trimethylsilyl iodide (TMSI) | Effective for robust molecules; can be highly chemoselective.[1][9] | Harsh conditions that may not be compatible with sensitive functional groups. TMSI can generate genotoxic benzyl iodide.[2] |
Featured Protocol: Selective Deprotection using Transfer Hydrogenolysis
This method is often a good first choice when over-reduction is a concern.
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Add the palladium on carbon catalyst (5-10 mol%).
-
Add a hydrogen donor , such as ammonium formate (3-5 equivalents) or 1,4-cyclohexadiene (3-5 equivalents), in portions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by standard methods.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the nuances of benzyl group deprotection.
Q1: What is the underlying mechanism of catalytic hydrogenolysis for benzyl ether cleavage?
A1: The deprotection of a benzyl ether via catalytic hydrogenolysis involves the cleavage of the C-O bond.[10] The reaction proceeds through the following key steps:
-
Oxidative addition of the benzyl ether to the palladium(0) catalyst surface, forming a palladium(II) complex.[11]
-
Coordination of hydrogen to the palladium center.
-
Reductive elimination to release the deprotected alcohol and toluene, regenerating the palladium(0) catalyst.[11]
Caption: Simplified mechanism of catalytic hydrogenolysis.
Q2: Can I use acidic conditions to remove a benzyl group? What are the potential side reactions?
A2: Yes, strong acids like HBr in acetic acid or Lewis acids can cleave benzyl ethers.[7] However, this method is generally less favored due to its harshness and potential for side reactions, including:
-
Acid-catalyzed rearrangement: In substrates with sensitive stereocenters or other functional groups, acid-catalyzed rearrangements can occur.
-
O to C migration: For substrates like O-benzyltyrosine, acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring can be a significant side reaction.[12]
-
Lack of selectivity: Strong acids can cleave other acid-labile protecting groups.
Q3: Are there "greener" alternatives for benzyl deprotection?
A3: Yes, the field is continually evolving towards more sustainable methods. Transfer hydrogenolysis is considered a greener alternative to using hydrogen gas.[8] Additionally, recent research has focused on photoredox catalysis for benzyl ether cleavage under mild, visible-light conditions, which avoids the use of heavy metal catalysts and harsh reagents.[13][14]
Q4: How do I choose the best deprotection method for my specific molecule?
A4: The optimal deprotection strategy depends on the overall structure of your molecule. Consider the following factors:
Caption: Decision tree for selecting a benzyl deprotection method.
References
- BenchChem. (2025). optimizing deprotection conditions for benzyl esters to avoid side products.
- BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Wikipedia. Benzyl group.
- Common Organic Chemistry. Benzyl Protection.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
- PubMed. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis.
- Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- BenchChem. (2025).
- PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ResearchGate. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The inherent functionalities of this molecule—a primary amine, a nitrile, a methoxy group, and a bulky benzyloxy ether—present a unique set of purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format. The solutions are grounded in the physicochemical properties of the target molecule and common synthetic byproducts.
Question 1: My crude product is a persistent oil or wax and fails to crystallize, even after trying standard solvents. What's happening and how can I isolate a solid?
Answer:
This is a classic sign of significant impurities depressing the melting point of your target compound. This compound has multiple functional groups that can lead to a variety of side products.
Causality:
-
Residual Solvents: High boiling point solvents used in the reaction, such as DMF or DMAc, can be difficult to remove and will keep your product oily.[1]
-
Starting Material Carryover: Unreacted precursors are common contaminants.
-
Debenzylation: The benzyloxy group can be sensitive to certain conditions, leading to the formation of the more polar 2-amino-5-hydroxy-4-methoxybenzonitrile.
-
Side-Reaction Products: The reactive amine group can lead to various byproducts that are structurally similar to the desired product.
Troubleshooting Protocol:
-
Initial Analysis: First, run a Thin Layer Chromatography (TLC) of your crude oil. This will give you a qualitative idea of the number of components.
-
Prioritize Chromatography: When dealing with an intractable oil, column chromatography is the most effective first step for purification. Recrystallization is unlikely to be successful until the purity is significantly improved (typically >90%).
-
Solvent Selection for Chromatography: Use TLC to determine an optimal solvent system. Given the compound's polarity, a good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.2 to 0.3 for your target compound to ensure good separation.[2]
-
Post-Chromatography Crystallization: Once you have combined the pure fractions (as determined by TLC), concentrate them under reduced pressure. The resulting solid or concentrated oil should now be amenable to recrystallization for final polishing. A common and effective solvent system for similar compounds is hot ethanol or an ethyl acetate/hexane mixture.[3][4]
Question 2: I'm running a silica gel column, but my product is smearing/tailing badly, leading to poor separation and mixed fractions. How can I improve the peak shape?
Answer:
This issue is almost certainly due to the interaction of the basic amino group on your molecule with the acidic silanol groups on the surface of the silica gel.[5] This strong, non-specific binding causes the compound to "stick" to the column and elute slowly and broadly.
Causality: The free lone pair of electrons on the aniline-type amine forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the stationary phase. This slows the compound's elution in an uneven manner, causing significant tailing.
Troubleshooting Protocol:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your mobile phase (eluent).[5]
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) to your entire eluent mixture (e.g., for 1 L of 30% EtOAc/Hexane, add 5-10 mL of Et₃N).
-
Mechanism: The triethylamine is a stronger base than your product and will preferentially interact with the acidic sites on the silica, effectively "masking" them. This allows your compound to elute based on polarity without the complicating acid-base interactions, resulting in sharper, more symmetrical peaks.
-
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina, although developing a new solvent system will be necessary. For many applications, triethylamine-modified silica chromatography is sufficient and more cost-effective.
Question 3: My TLC shows two spots that are very close together (low ΔRf). How can I resolve these?
Answer:
Poor separation of spots on a TLC plate is a direct indicator that your chosen solvent system is not selective enough for the components in your mixture. The likely culprits are structurally similar impurities.
Causality: Impurities such as a debenzylated analog or a regioisomer will have very similar polarities to your target compound, making them difficult to separate.
Troubleshooting Protocol:
-
Systematically Vary Solvent Polarity:
-
If your spots are high on the TLC plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 40% EtOAc/Hexane to 20% EtOAc/Hexane).
-
If your spots are low on the plate (Rf < 0.1), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Change Solvent System Composition: Sometimes, simply changing the polarity isn't enough. The specific interactions between the solvents, your compound, and the stationary phase matter.
-
Try replacing ethyl acetate with a different polar solvent. A common alternative is a mixture of dichloromethane and methanol. For polar compounds, a 5% MeOH/DCM mixture can be a good starting point.[6]
-
Consider an ether/hexane system, which offers different selectivity compared to ethyl acetate/hexane.[6]
-
-
Optimize for a Lower Rf: For difficult separations, aim for a lower Rf value for your target compound, around 0.15-0.25. While this means a longer elution time, it increases the compound's interaction with the stationary phase, providing more opportunity for separation from closely eluting impurities.[2]
Purification Workflow Decision Tree
The following diagram outlines a logical workflow for purifying this compound, from initial crude assessment to final pure compound.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis of this compound?
A: Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the fully assembled molecule.
-
2-Amino-5-hydroxy-4-methoxybenzonitrile: This is the product of debenzylation (loss of the C₇H₇ group). It is significantly more polar than the target compound and will have a much lower Rf on a normal-phase TLC plate.
-
Benzyl Alcohol/Benzyl Halide: Remnants from the benzylation step. These are generally less polar than the product.
-
Products of N-alkylation or N-acylation: If protecting groups are not used, the primary amine can undergo side reactions.
Q2: What is a good starting solvent system for developing a TLC method for this compound?
A: A standard and effective starting point is 30% Ethyl Acetate in Hexane . This system provides a medium polarity that is usually a good match for moderately polar aromatic compounds. From there, you can adjust the ratio to achieve the desired Rf as described in the troubleshooting section.
Q3: Can I use reverse-phase chromatography to purify this compound?
A: Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially if your compound has proven difficult to purify using normal-phase silica. In reverse-phase, the elution order is inverted: non-polar compounds elute last. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid to improve peak shape.[7]
Q4: My compound is a beautiful white solid after the column, is a final recrystallization really necessary?
A: It is highly recommended. While chromatography is excellent for removing bulk impurities, a final recrystallization serves two key purposes:
-
Removes Trace Impurities: It can remove minor impurities that co-eluted with your product.
-
Provides Crystalline Material: Downstream reactions or analytical characterization often benefit from starting with a well-defined crystalline solid rather than an amorphous powder, which is what you typically get after solvent evaporation. The process of crystallization inherently selects for the desired molecule, pushing impurities into the mother liquor.
Data & Protocols
Table 1: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Standard non-polar component.[6] |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving crude material; use in a well-ventilated hood.[8] |
| Diethyl Ether | 2.8 | 35 | Offers different selectivity than ethyl acetate. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile polar component for this class of compounds.[6] |
| Methanol (MeOH) | 5.1 | 65 | Very polar; used in small percentages with DCM for highly polar compounds.[6] |
| Triethylamine (Et₃N) | 1.8 | 89 | Basic additive to prevent peak tailing on silica gel.[5] |
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The eluent composition should be optimized based on your TLC analysis.
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent you plan to use (e.g., 5% EtOAc/Hexane) to form a consistent slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column. This technique prevents band broadening and improves resolution.[9]
-
-
Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) according to your pre-determined method.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Flash Chromatography Workflow
Caption: Step-by-step flash chromatography workflow.
References
- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- W. C. Still, M. Kahn, A. Mitra. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem., 43(14), 2923-2925.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Organic Syntheses. (2025).
- King Group.
- Sorbent Technologies, Inc. (2025).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (1990).
-
Gan, et al. (2013). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E, 69(Pt 1), o113. [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. [Link]
Sources
- 1. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sorbtech.com [sorbtech.com]
Technical Support Center: Catalytic Hydrogenation of Benzonitrile Compounds
Welcome to the technical support center for the catalytic hydrogenation of benzonitrile and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important transformation. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your reactions with confidence.
The conversion of a nitrile to a primary amine is a cornerstone of synthetic chemistry, yet it is frequently plagued by challenges in selectivity and efficiency.[1][2][3] This resource is structured to address the most common issues encountered in the lab, providing field-proven insights and evidence-based solutions.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Poor Selectivity – Formation of Secondary Amine (Dibenzylamine)
Q: My reaction is converting the benzonitrile, but I'm seeing a significant amount of dibenzylamine as a byproduct. What's causing this and how can I fix it?
A: This is the most common selectivity challenge in nitrile hydrogenation. The formation of the secondary amine, dibenzylamine, occurs through a well-understood pathway.
Causality: The reaction proceeds via a primary imine intermediate. This imine can either be hydrogenated to the desired primary amine (benzylamine) or it can condense with a molecule of already-formed benzylamine to generate a secondary imine.[1][4] Subsequent hydrogenation of this secondary imine yields the dibenzylamine byproduct.
| Solution Category | Specific Action | Rationale |
| Additive Chemistry | Add ammonia (or an ammonium salt) to the reaction medium. | The presence of excess ammonia shifts the equilibrium of the condensation reaction, suppressing the formation of the secondary imine. Many industrial processes rely on this principle.[5] |
| Use an acidic additive (e.g., H₂SO₄, NaH₂PO₄).[6][7] | The primary amine product is basic and will be protonated by the acid to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing secondary amine formation.[6] | |
| Catalyst Choice | Switch to a Cobalt (Co) or Nickel (Ni) based catalyst (e.g., Raney® Ni, Raney® Co, Co/SiO₂). | Co and Ni catalysts are often reported to provide higher selectivity for primary amines compared to precious metal catalysts under certain conditions.[2][5][8] |
| Process Conditions | Increase hydrogen pressure. | Higher H₂ partial pressure can increase the rate of hydrogenation of the primary imine to the desired primary amine, making this pathway kinetically more favorable than the competing condensation reaction.[9] |
| Decrease reaction temperature. | The condensation reaction often has a different activation energy than the hydrogenation. Lowering the temperature can help favor the desired pathway, although this may come at the cost of a slower reaction rate. |
This protocol is adapted from literature demonstrating high selectivity to primary amines.[7]
-
Vessel Preparation: To a suitable high-pressure reactor, add benzonitrile (1.0 eq) and a solvent mixture of water and an immiscible organic solvent like dichloromethane or toluene (e.g., 5:1 v/v).
-
Additive Introduction: Add a dihydrogen phosphate salt such as NaH₂PO₄ (4.0 eq). The aqueous phase dissolves the salt, creating the acidic environment.
-
Catalyst Loading: Add the catalyst (e.g., 10% Pt/C, 5-10 wt% loading relative to the nitrile).
-
System Purge: Seal the reactor and purge thoroughly with an inert gas (N₂ or Ar) 3-5 times, followed by 3-5 purges with H₂ gas.
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 6 bar H₂) and begin vigorous stirring. Heat to the target temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by H₂ uptake or periodic sampling and analysis (GC or LC-MS).
-
Work-up: Upon completion, cool the reactor, vent the H₂ pressure, and purge with N₂. Filter the reaction mixture to remove the catalyst. The product will be in the aqueous phase as the ammonium salt. Basify the aqueous layer to liberate the free amine for extraction.
Issue 2: Poor Selectivity – Formation of Toluene (Hydrogenolysis)
Q: My reaction is producing a significant amount of toluene. Why is my C-N bond cleaving, and how can I prevent this?
A: The formation of toluene is due to a side reaction called hydrogenolysis, where the carbon-nitrogen bond of the benzylamine product is cleaved and replaced with a carbon-hydrogen bond.
Causality: This pathway is particularly prevalent when using palladium (Pd) catalysts, especially on carbon supports (Pd/C).[6][10][11] The reaction is consecutive: benzonitrile is first hydrogenated to benzylamine, which then undergoes hydrogenolysis to toluene.[10][11][12] This latter step has a significantly higher activation energy than the initial hydrogenation.[10][11]
| Solution Category | Specific Action | Rationale |
| Catalyst Selection | Change the metal: Replace Pd/C with a different catalyst. PtO₂ (Adams' catalyst) or Pt/C can reduce hydrogenolysis.[6][10] Ni- or Co-based catalysts are also excellent alternatives with inherently lower hydrogenolysis activity.[8][9] | Different metals have different electronic properties and affinities for the C-N bond, making some less prone to facilitating its cleavage. |
| Change the support: If you must use Palladium, switch from a carbon support (Pd/C) to a metal oxide support like alumina (Pd/Al₂O₃). | The catalyst support can influence the electronic properties of the metal. Pd/Al₂O₃ has been shown to favor benzylamine formation, whereas Pd/C often promotes toluene production.[13][14][15] | |
| Process Conditions | Lower the reaction temperature. | Since hydrogenolysis has a higher activation energy, reducing the temperature will slow this undesired reaction down more significantly than it slows the desired hydrogenation.[10][11] |
| Avoid excessively long reaction times. | Because hydrogenolysis is a consecutive reaction that acts on the product, stopping the reaction as soon as the starting material is consumed will minimize the time available for the byproduct to form. |
Issue 3: Low Conversion or Stalled Reaction
Q: My reaction is very slow, or it has stopped completely before all the benzonitrile is consumed. What should I check?
A: Low or no conversion can be attributed to several factors, ranging from catalyst activity to reaction conditions and impurities.
// Catalyst Path CatalystOld [label="Old / Expired Catalyst?", shape=diamond, fillcolor="#FBBC05"]; CatalystPoisoned [label="Potential Catalyst Poison?", shape=diamond, fillcolor="#FBBC05"]; CatalystSolution1 [label="Use a fresh batch of catalyst.", shape=box, fillcolor="#D5E8D4"]; CatalystSolution2 [label="Purify starting materials.\nCheck for sulfur or halide impurities.", shape=box, fillcolor="#D5E8D4"]; CheckCatalyst -> CatalystOld; CheckCatalyst -> CatalystPoisoned; CatalystOld -> CatalystSolution1 [label="Yes"]; CatalystPoisoned -> CatalystSolution2 [label="Yes"];
// Conditions Path PressureLow [label="H₂ Pressure Too Low?", shape=diamond, fillcolor="#FBBC05"]; TempLow [label="Temperature Too Low?", shape=diamond, fillcolor="#FBBC05"]; MixingPoor [label="Poor Mass Transfer?\n(Stirring too slow)", shape=diamond, fillcolor="#FBBC05"]; ConditionsSolution1 [label="Increase H₂ pressure.\nUse a high-pressure reactor.", shape=box, fillcolor="#D5E8D4"]; ConditionsSolution2 [label="Increase temperature.", shape=box, fillcolor="#D5E8D4"]; ConditionsSolution3 [label="Increase agitation speed.", shape=box, fillcolor="#D5E8D4"]; CheckConditions -> PressureLow; CheckConditions -> TempLow; CheckConditions -> MixingPoor; PressureLow -> ConditionsSolution1 [label="Yes"]; TempLow -> ConditionsSolution2 [label="Yes"]; MixingPoor -> ConditionsSolution3 [label="Yes"];
// Purity Path PuritySolution [label="Repurify substrate and dry solvents.\nStrongly adsorbed impurities can block active sites.", shape=box, fillcolor="#D5E8D4"]; CheckPurity -> PuritySolution; } endsvg Caption: Decision tree for troubleshooting low conversion.
Detailed Explanations:
-
Catalyst Deactivation:
-
Poisoning: Heterogeneous catalysts are highly susceptible to poisoning. Trace amounts of sulfur compounds, halides, or even strongly coordinating species in your starting material or solvent can irreversibly bind to the active metal sites and kill the reaction.[16]
-
Age/Storage: Catalysts can lose activity over time, especially if not stored properly under an inert atmosphere. Always try a fresh batch from a reputable supplier if you suspect this.[16][17]
-
Fouling: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites. This is more common in gas-phase reactions or at high temperatures.[10][13]
-
-
Insufficient Hydrogen Availability:
-
Mass Transfer Limitation: This is a very common issue in three-phase (gas-liquid-solid) reactions. If stirring is inadequate, the rate at which hydrogen dissolves from the headspace into the liquid solvent and diffuses to the catalyst surface becomes the rate-limiting step, not the intrinsic chemical reaction.[10] Ensure your stirring is vigorous enough to create a good vortex and disperse the catalyst particles effectively.
-
Low Pressure: Some nitrile reductions require higher hydrogen pressures to proceed at a reasonable rate.[17] If a balloon of H₂ isn't working, moving to a dedicated high-pressure reactor (e.g., a Parr shaker) is a standard troubleshooting step.[16]
-
-
Substrate/Product Inhibition:
-
The starting nitrile or the product amine can sometimes strongly adsorb to the catalyst surface, preventing hydrogen from accessing the active sites. This can lead to a phenomenon known as "hydrogen poisoning," where an excess of molecular H₂ near the surface can inhibit substrate adsorption and turnover.[18]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for my benzonitrile hydrogenation?
A: There is no single "best" catalyst; the optimal choice depends on your primary goal (selectivity, cost, activity). Here is a general guide:
| Catalyst | Primary Product(s) | Advantages | Disadvantages |
| Pd/C | Benzylamine, Toluene | Highly active, common, good for many reductions. | Prone to causing significant hydrogenolysis to toluene.[6][10][14] |
| Pd/Al₂O₃ | Benzylamine | Higher selectivity to benzylamine compared to Pd/C.[13][14][15] | May be less active than Pd/C. |
| Pt/C or PtO₂ | Benzylamine, Dibenzylamine | Lower hydrogenolysis activity than Pd/C.[6][10] | Can favor secondary amine formation if conditions are not optimized with additives.[7][13] |
| Raney® Ni | Benzylamine | Cost-effective, good primary amine selectivity, low hydrogenolysis.[2][8] | Can be pyrophoric, requires careful handling, may be sensitive to poisons.[19] |
| Raney® Co | Benzylamine | Often shows excellent selectivity for primary amines, even without additives.[2][5] | Generally less active than Ni or Pd catalysts. |
| Ru-based | Benzylamine | Can be highly selective for primary amines.[2][20] | Often require specific ligands (homogeneous) or are less common (heterogeneous). |
Q2: What is the role of the solvent in this reaction?
A: The solvent plays a critical role in solubility, mass transfer, and even selectivity.
-
Protic Alcohols (Methanol, Ethanol): These are the most common and often most effective solvents. They are good at dissolving the reactants and products, and some studies suggest they can help promote the desired reaction pathway.[8][21] Ni/SiO₂ catalysts have shown the highest benzylamine yields in methanol.[8][9]
-
Aprotic Solvents (Toluene, THF, Dioxane): These can also be used, but selectivity can be lower compared to alcohols.[21]
-
Water: Often used in biphasic systems with an acidic additive, where it serves to dissolve the additive and the resulting amine salt, effectively removing the product from the organic phase and preventing side reactions.[7]
Q3: How do substituents on the aromatic ring of benzonitrile affect the hydrogenation?
A: The electronic nature of substituents can influence the reaction rate.
-
Electron-donating groups (e.g., methoxy) tend to increase the electron density at the nitrile group, which can sometimes accelerate the reaction.[1][4]
-
Electron-withdrawing groups (e.g., trifluoromethyl) can make the reaction more sluggish.[1][4]
-
Steric hindrance from ortho-substituents can also slow the reaction by impeding the nitrile group's access to the catalyst's active sites.[5]
Q4: Can I use transfer hydrogenation instead of H₂ gas?
A: Yes, transfer hydrogenation is a viable alternative that avoids the need for high-pressure hydrogen gas handling.[1][22] Common hydrogen donors include:
-
Ammonium formate or Formic acid/Triethylamine: Often used with Pd/C, this system can provide good yields of primary amines.[2][23]
-
Alcohols (Isopropanol, 1,4-Butanediol): Can be used as both solvent and hydrogen source, typically with Ni or other base metal catalysts.[1][4] However, be aware that catalyst deactivation can be an issue in continuous flow systems using these reagents.[23][24]
References
-
McMillan, L., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. [Link]
-
Yong, S. K., et al. (n.d.). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. [Link]
-
Keane, M. A., et al. (2021). Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]
-
Segobia, D. J., et al. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]
- Schoemaker, H. E., et al. (2006). Process for the catalytic hydrogenation of a nitrile.
-
Wang, Y., et al. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on... ResearchGate. [Link]
-
Segobia, D. J., et al. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. incape.conicet.gov.ar. [Link]
-
Keane, M. A., et al. (n.d.). Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts. Semantic Scholar. [Link]
-
Oshiki, T., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
-
Flores-Alamo, M., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. National Institutes of Health (NIH). [Link]
-
Zhang, X., et al. (2022). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering. [Link]
-
Adkins, M. J., et al. (2025). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. [Link]
-
McMillan, L., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Organic Process Research & Development. [Link]
-
Keane, M. A., et al. (n.d.). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University. [Link]
-
Zhang, Z., et al. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. ResearchGate. [Link]
-
Keane, M. A., et al. (n.d.). Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts. SciSpace. [Link]
-
De Luca, M., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. RSC Publishing. [Link]
-
Flores-Alamo, M., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
-
Liu, H., et al. (2022). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2025). Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. Chemistry Letters. [Link]
-
Lévay, K., & Hegedűs, L. (n.d.). Effect of solvents in the hydrogenation of butyronitrile. ResearchGate. [Link]
-
Li, Z., et al. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Lennon, D., et al. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
-
Yamada, Y. M. A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Institutes of Health (NIH). [Link]
-
Sejer, D. D. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Reddit User Discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [Link]
-
De Luca, M., et al. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. [Link]
-
McMillan, L., et al. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]
-
Jagadeesh, R. V., & Beller, M. (n.d.). Catalytic Reduction of Nitriles. wiley-vch.de. [Link]
-
Ison, A. (n.d.). Nitrile Reduction. WordPress. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
-
Lévay, K., et al. (2025). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Journal of Industrial and Engineering Chemistry. [Link]
Sources
- 1. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hidenanalytical.com [hidenanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. reddit.com [reddit.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 23. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 24. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Optimizing Quinoline Synthesis from Aminobenzonitriles
Welcome to the technical support center for the synthesis of quinoline derivatives from aminobenzonitrile precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of these powerful synthetic transformations. Instead of a rigid manual, this center functions as a direct line to field-proven expertise, addressing the common and complex challenges encountered during experimentation in a practical, question-and-answer format. Our focus is on elucidating the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: The Friedländer Annulation with 2-Aminobenzonitriles: A Modern Approach
The Friedländer synthesis is a cornerstone of quinoline chemistry, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The use of 2-aminobenzonitriles as substrates is a modern adaptation where the nitrile group serves as a versatile precursor, undergoing in-situ transformation and cyclization. This approach is often favored due to the higher stability and commercial availability of benzonitrile precursors compared to their aldehyde counterparts.[3]
Core Mechanism: Acid-Catalyzed Cyclization
The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism involves the activation of the carbonyl partner, nucleophilic attack by the aniline amine, followed by an intramolecular cyclization onto the nitrile group, which then undergoes tautomerization and dehydration to yield the aromatic quinoline ring.
Caption: Generalized workflow for the acid-catalyzed Friedländer annulation using 2-aminobenzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the Friedländer reaction with 2-aminobenzonitriles?
A1: The choice of catalyst is critical and substrate-dependent. Both Brønsted and Lewis acids are effective. Molecular iodine has proven to be a highly efficient catalyst for this annulation.[2] Other common choices include p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, and various Lewis acids like FeCl₃, Nd(NO₃)₃·6H₂O, and NbCl₅.[2][4] For greener protocols, reusable catalysts like Nafion under microwave irradiation or silica nanoparticles have also been successfully employed.[5] The optimal catalyst often needs to be determined empirically for a new substrate pair.
| Catalyst Type | Examples | Typical Loading (mol%) | Key Advantages | Reference |
| Brønsted Acids | p-TsOH, H₂SO₄ | 5 - 20 | Inexpensive, readily available. | [1][2] |
| Lewis Acids | FeCl₃, ZnCl₂, Nd(III) nitrate | 10 - 30 | High activity, can be tuned for specific substrates. | [2] |
| Halogens | Iodine (I₂) | 10 - 20 | Mild, highly efficient, and cost-effective. | |
| Heterogeneous | Nafion, SiO₂ nanoparticles | 10 - 20 | Reusable, environmentally friendly, simplified workup. | [2][5] |
| Ionic Liquids | [bmim]HSO₄ | Substoichiometric | Green solvent/catalyst, can improve yields and selectivity. | [6] |
Q2: How do I select the appropriate solvent for my reaction?
A2: Solvent choice can dramatically influence reaction rates and yields. High-boiling polar solvents like ethanol, DMSO, or glycerol are often used to ensure the reaction can be heated sufficiently to overcome activation barriers.[7][8] In many modern protocols, solvent-free conditions under microwave irradiation have been shown to drastically reduce reaction times from hours to minutes and improve yields.[2][9][10] Glycerol is an excellent "green" solvent choice due to its high boiling point, biodegradability, and ability to dissolve a wide range of reagents.[4][7]
Q3: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps?
A3: Low conversion is a common issue. Here is a logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting low-yield Friedländer syntheses.
Section 2: Base-Catalyzed Intramolecular Cyclization
An alternative pathway, particularly for substrates where an imine is pre-formed or formed in situ, involves intramolecular cyclization catalyzed by a strong base. This method is effective for the synthesis of certain 4-aminoquinoline derivatives from 2-aminobenzonitrile and various aldehydes or ketones.[11][12]
Core Mechanism: Imine Formation and Cyclization
The synthesis proceeds in two main stages: first, the condensation of the 2-aminobenzonitrile with a carbonyl compound to form an imine intermediate, often catalyzed by a simple base like NaOH. Second, the crucial intramolecular cyclization of the imine is triggered by a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK), followed by tautomerization to yield the final quinoline product.[11][12]
Q1: Why is a strong base like t-BuOK required for the cyclization step?
A1: The key step is the deprotonation of the carbon α to both the imine and the cyano-substituted aromatic ring, generating a carbanion. This carbanion then acts as the nucleophile, attacking the nitrile carbon to initiate ring closure. A strong, sterically hindered base like t-BuOK is ideal because it is powerful enough to perform the deprotonation without competing as a nucleophile and attacking the nitrile group itself.
Q2: I am observing significant decomposition of my starting material and tar formation. How can I prevent this?
A2: Tar formation in base-catalyzed reactions is often due to polymerization of the carbonyl partner or other side reactions promoted by harsh conditions.[13] To mitigate this:
-
Control Temperature: Do not overheat the reaction. While heat may be required, excessive temperatures can accelerate decomposition pathways.
-
Use Anhydrous Conditions: Strong bases like t-BuOK are extremely sensitive to water. Ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching the base and promoting undesirable side reactions.
-
Slow Addition: Add the base slowly to a cooled solution of the imine intermediate. This helps to control any exotherm and maintain a low concentration of the reactive anionic species, minimizing polymerization.
Section 3: Experimental Protocols & Purification
Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis
This protocol is a representative starting point based on literature procedures demonstrating the efficiency of molecular iodine as a catalyst.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (I₂) (0.10 - 0.20 mmol, 10-20 mol%).
-
Reaction Conditions: Heat the mixture at 80-120 °C (oil bath) or under solvent-free microwave irradiation (if available) at a similar temperature.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the residue with an organic solvent such as ethyl acetate (20 mL).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine, followed by a brine wash (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure quinoline derivative.[8]
Purification Troubleshooting
Q: My crude product is a dark, oily tar. How can I effectively purify my quinoline derivative?
A: This is a common issue, especially in high-temperature reactions.[13]
-
Initial Cleanup: First, try to triturate the crude oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes precipitate the desired product, leaving polymeric impurities in the solvent.
-
Column Chromatography: If trituration fails, column chromatography is the most reliable method.[8]
-
Adsorbent: Silica gel is standard. If your compound is very basic and shows significant tailing, consider treating the silica with triethylamine (typically 1% in the eluent) or using alumina.
-
Eluent System: Start with a non-polar eluent (e.g., hexanes/ethyl acetate gradient). A typical starting point is 95:5 hexanes:ethyl acetate, gradually increasing the polarity. Use TLC to determine the optimal solvent system beforehand.
-
-
Acid-Base Extraction: As quinolines are basic, you can dissolve the crude material in an organic solvent (e.g., dichloromethane), wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, discard the organic layer containing non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[8]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. Retrieved from [Link]
-
Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. Retrieved from [Link]
-
Connect Journals. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
- (n.d.). Synthesis of Quinoline and derivatives. Retrieved from a university repository. [Note: A direct, stable link was not provided in the search results for this source.]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
Bailey, H. et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from a journal publication. [Note: A direct, stable link was not provided in the search results for this source.]
-
Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
CORE. (n.d.). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl in Glycerol as Green Solvent. Retrieved from [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Retrieved from a journal publication. [Note: A direct, stable link was not provided in the search results for this source.]
-
Hasaninejad, A. et al. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from a book series publication. [Note: A direct, stable link was not provided in the search results for this source.]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Nature. (n.d.). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- (n.d.). Preparation and Properties of Quinoline. Retrieved from a university repository. [Note: A direct, stable link was not provided in the search results for this source.]
-
Molecules. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Over-Reduction in Aromatic Nitro Compounds
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Welcome to the technical support center for the selective reduction of aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to the common challenge of preventing over-reduction to the corresponding aniline, and instead achieving the targeted synthesis of aryl hydroxylamines or other partially reduced intermediates. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.
Section 1: Understanding the Challenge: The Reduction Pathway
The reduction of an aromatic nitro group is not a single transformation but a six-electron process that proceeds through several intermediates.[1][2] Understanding this pathway is critical to controlling the reaction outcome.
The generally accepted mechanism involves the stepwise reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), followed by reduction to a hydroxylamine (Ar-NHOH), and finally to the aniline product (Ar-NH₂).[2][3] The challenge lies in the fact that the intermediate reduction steps, particularly from the nitroso to the hydroxylamine, can be significantly faster than the initial reduction of the nitro group.[1] This often leads to the accumulation of the thermodynamically stable aniline as the major product.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my nitro group reduction proceeding all the way to the aniline, even with supposedly "mild" reducing agents?
A1: The term "mild" can be misleading. The reduction potential of the reagent system, reaction temperature, and pH all play crucial roles. Even with reagents known for partial reduction, prolonged reaction times or elevated temperatures can provide enough energy to overcome the activation barrier for the final reduction step to the amine. Furthermore, the electronic nature of the substituents on the aromatic ring can influence the ease of reduction.
Q2: I am observing a complex mixture of products, including what appear to be azo or azoxy compounds. What causes this?
A2: The formation of dimeric species like azoxybenzenes and azobenzenes often occurs through a condensation pathway. This can happen when the nitroso intermediate reacts with the hydroxylamine intermediate.[3] These side reactions are often promoted in alkaline conditions and with certain reducing agents like metal hydrides (e.g., LiAlH₄).[5][6]
Q3: How can I reliably monitor the progress of my reaction to stop it at the hydroxylamine stage?
A3: Real-time reaction monitoring is crucial. Thin-layer chromatography (TLC) is a common and effective method. Staining with a permanganate solution can help visualize the hydroxylamine, which is more easily oxidized than the starting nitro compound or the final amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent options.[7][8]
Section 2: Troubleshooting Guide: Halting Reduction at the Hydroxylamine Stage
This section provides a structured approach to troubleshooting and optimizing your reaction to favor the formation of the N-aryl hydroxylamine.
Issue 1: Complete Reduction to Aniline
If your reaction is consistently yielding the aniline as the major product, consider the following factors:
-
Choice of Reducing Agent and Conditions: This is the most critical factor. While catalytic hydrogenation (e.g., H₂ with Pd/C) is highly efficient for full reduction, it is often too aggressive for isolating hydroxylamines.[5][6]
-
Temperature Control: Many reduction reactions are exothermic.[9] A lack of proper temperature control can lead to localized heating, providing the necessary energy for over-reduction.
-
pH of the Reaction Medium: The pH can significantly influence the reaction pathway. Acidic conditions generally favor the formation of the aniline, while neutral or slightly basic conditions can sometimes help in stabilizing the hydroxylamine intermediate.[10][11]
Troubleshooting Workflow: Preventing Over-Reduction
Caption: Workflow for monitoring reaction progress using TLC.
Section 4: Chemoselectivity in the Presence of Other Reducible Groups
A common challenge is the selective reduction of a nitro group in a molecule containing other reducible functionalities such as ketones, esters, nitriles, or halogens. [12]
Chemoselectivity Decision Guide
Caption: Reagent selection for chemoselective nitro reduction.
-
Ketones/Aldehydes: These are readily reduced by many hydride reagents. Tin(II) chloride (SnCl₂·2H₂O) or iron powder with an acid are excellent choices for preserving carbonyl groups. [6][12]* Esters/Amides: Generally more robust than nitro groups. Catalytic hydrogenation is often suitable, but care must be taken with sensitive substrates. [13]* Nitriles: Can be reduced to amines under similar conditions. SnCl₂·2H₂O is a good choice for selectivity. [12]* Halogens: Aryl halides are susceptible to dehalogenation with catalytic hydrogenation using Pd/C. Using Raney Nickel, sulfided catalysts, or non-catalytic methods like Fe/HCl or SnCl₂ is recommended. [6][12] By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to achieve the selective partial reduction of aromatic nitro compounds, a critical transformation in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.Benchchem.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.Royal Society of Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- selective reduction of nitro group without affecting other functional groups.Benchchem.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.Benchchem.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.Master Organic Chemistry.
- Nitro Reduction - Common Conditions.organic-chemistry.org.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of nitro compounds.Wikipedia.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Challenges in the selective reduction of the nitro group.Benchchem.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1.PubMed Central (PMC).
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
- Nitro Compounds.Chemistry LibreTexts.
- Nitro Reduction.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- my nitro refuses to be reduced.Reddit.
- analytical methods.
- Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.MDPI.
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for Selective Functional Group Transformations in Polysubstituted Benzonitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing selective functional group transformations on polysubstituted benzonitrile scaffolds. The inherent stability and electronic nature of the nitrile group, combined with the electronic interplay of other ring substituents, often lead to challenges in chemoselectivity and regioselectivity. This resource is designed to explain the causality behind experimental choices and provide robust, field-proven protocols to overcome these hurdles.
Section 1: Chemoselective Reduction of the Nitrile Group
The conversion of the nitrile moiety to either a primary amine or an aldehyde is a cornerstone transformation. However, the presence of other reducible functional groups, such as esters, nitro groups, or ketones, necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce a benzonitrile to a primary amine in the presence of an ester group?
A1: This is a classic chemoselectivity challenge. The key is to use a reducing agent that is sufficiently reactive to reduce the nitrile but will not readily attack the ester.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing both nitriles and esters.[1] Direct application of LiAlH₄ will likely result in a mixture of products. The strategy, therefore, is to either use a milder reagent that favors nitrile reduction or to modify the reaction conditions to kinetically favor reaction with the nitrile.
-
Recommended Approach: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation. Borane is a more electrophilic reducing agent and shows a strong preference for electron-rich functional groups like nitriles over esters.
-
Troubleshooting: If you still observe some ester reduction, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Ensure slow, dropwise addition of the borane reagent to the substrate solution to maintain a low concentration of the reducing agent, further minimizing side reactions.
Q2: My nitrile reduction to an aldehyde with Diisobutylaluminium hydride (DIBAL-H) is over-reducing to the primary amine. How can I prevent this?
A2: Over-reduction with DIBAL-H is a common issue, typically stemming from stoichiometry, temperature control, or the workup procedure.
-
Causality: DIBAL-H reduces the nitrile to an intermediate imine-aluminum complex.[2] This intermediate is stable at low temperatures. If the temperature rises or excess DIBAL-H is used, a second hydride addition can occur, leading to the amine. Premature quenching with a protic solvent at elevated temperatures can also lead to a complex mixture. The imine intermediate is hydrolyzed to the aldehyde during the aqueous workup.[1][2]
-
Critical Control Points:
-
Stoichiometry: Use precisely 1.0 to 1.1 equivalents of DIBAL-H. An excess will drive the reaction toward the amine.
-
Temperature: The reaction must be kept cold, typically between -78 °C and -60 °C, using a dry ice/acetone bath. Do not allow the temperature to rise above -50 °C until the reaction is quenched.
-
Workup: The quench must also be performed at low temperature. After the desired reaction time, quench the reaction by slowly adding methanol at -78 °C before allowing it to warm to room temperature and proceeding with a standard aqueous workup (e.g., with Rochelle's salt or dilute acid).
-
Troubleshooting Guide: Nitrile Reductions
This workflow helps diagnose common issues in nitrile reductions.
Caption: Logic of EAS on polysubstituted benzonitriles.
Q6: I need to introduce a substituent ortho to the nitrile group, but it's a meta-director. What are the best strategies?
A6: Standard EAS methods will not work. The most powerful strategy for this is Directed ortho-Metalation (DoM) .
-
Causality: DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or LDA). [3]This coordination brings the strong base into proximity with the ortho-proton, facilitating its removal. The resulting aryllithium species can then react with a wide range of electrophiles. While the nitrile group itself is not a classic DMG, other groups on the ring (like an amide, methoxy, or protected amine) can direct the lithiation. [3][4]* Strategy: If your molecule already contains a DMG ortho or meta to the nitrile, you can proceed directly. If not, you may need to introduce one as part of your synthetic strategy. The aryllithium intermediate is then quenched with an electrophile (e.g., I₂, CO₂, aldehydes) to install the desired group.
Section 4: Selective Transformations of Other Substituents
Often, the benzonitrile is a stable spectator group while other functionalities on the molecule are being transformed.
Q7: How can I selectively oxidize a benzylic alkyl group (e.g., a methyl group) to a carboxylic acid without affecting the nitrile?
A7: This is a very robust and reliable transformation. The nitrile group is highly resistant to strong oxidizing agents.
-
Causality: The benzylic position is activated towards oxidation. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize any alkyl chain with at least one benzylic hydrogen to a carboxylic acid. [5][6]The aromatic ring and the nitrile group are stable under these conditions. [6]* Recommended Protocol: The most common method is heating the substituted benzonitrile with an aqueous solution of KMnO₄, often with a small amount of base. After the reaction is complete (indicated by the disappearance of the purple permanganate color), an acidic workup protonates the newly formed carboxylate.
Experimental Protocols
Protocol 1: Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H
Warning: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the substituted benzonitrile (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LCMS.
-
Quench: While still at -78 °C, slowly add anhydrous methanol (2.0 eq.) to quench the excess DIBAL-H.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours). Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting aldehyde by column chromatography.
Protocol 2: Selective Hydrolysis of a Nitrile to a Primary Amide
-
Setup: In a round-bottom flask, dissolve the benzonitrile (1.0 eq.) in a suitable solvent like DMSO or ethanol.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (3-5 eq.) followed by potassium carbonate (K₂CO₃, 1-2 eq.).
-
Reaction: Heat the mixture to 40-50 °C and stir. Monitor the reaction closely by TLC or LCMS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature and dilute with water. The amide product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by recrystallization or column chromatography.
References
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available at: [Link]
-
Kaur, N., et al. (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Available at: [Link]
-
MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
-
ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Available at: [Link]
-
Reddit. (2024). Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
Total Organic Chemistry. (2021). Redox Reactions of Substituted Benzenes. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ACS Publications. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Available at: [Link]
-
Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. Available at: [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Available at: [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]
-
JoVE. (2025). Reactions at the Benzylic Position: Oxidation and Reduction. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
University of Evansville. (n.d.). Directed (ortho) Metallation. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the multi-gram to kilogram scale synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. As a key intermediate in various therapeutic programs, ensuring a robust, scalable, and reproducible synthetic route is paramount. This document addresses common challenges, offers troubleshooting solutions, and provides validated protocols to facilitate a successful scale-up campaign.
Synthetic Pathway Overview
The most viable and scalable route to this compound typically involves a three-step sequence starting from 3-hydroxy-4-methoxybenzonitrile. This pathway is designed for control over regiochemistry and employs well-understood, scalable reaction classes.
Caption: Scalable three-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical control points when scaling this synthesis? A1: There are two highly critical steps. First is the nitration (Step 2) , where temperature control is essential to prevent the formation of unwanted regioisomers and ensure safety. The reaction is highly exothermic and must be maintained between 0-5 °C.[1] Second is the final product isolation and purification . The amino group is susceptible to oxidation, which can lead to discoloration and impurities.[2] Work-up and storage under an inert atmosphere (Nitrogen or Argon) are recommended.
Q2: Are there alternatives to tin(II) chloride for the nitro reduction (Step 3)? A2: Yes, catalytic hydrogenation using Palladium on carbon (Pd/C) is a common alternative.[3] However, for scale-up, this method presents challenges such as catalyst handling (pyrophoric nature of dry Pd/C), the need for specialized high-pressure hydrogenation equipment, and potential catalyst poisoning. Tin(II) chloride is often preferred for its operational simplicity and cost-effectiveness on a large scale, despite the generation of tin-based waste streams that require proper disposal.[4]
Q3: What are the primary safety concerns I should be aware of? A3: The primary hazards involve:
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a powerful oxidizing agent. The addition of nitric acid to sulfuric acid is exothermic and must be done carefully at low temperatures. All work must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.[1]
-
Benzyl Bromide: A lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
Cyanide Moiety: The benzonitrile core contains a cyanide group. While generally stable, reactions that could potentially liberate hydrogen cyanide (e.g., strong acidic hydrolysis at high temperatures) should be avoided. Always handle nitrile-containing compounds with care.
Q4: How can I effectively monitor the progress of each reaction? A4: Thin Layer Chromatography (TLC) is suitable for all steps. A typical mobile phase is a mixture of hexane and ethyl acetate. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine the consumption of starting material and the formation of the product.[1][5]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Low Reaction Yield or Incomplete Conversion
Q: My nitration reaction (Step 2) stalled, leaving significant starting material. What went wrong? A: This is often due to insufficient nitrating agent or moisture in the reaction.
-
Cause 1: Inactive Nitrating Agent: The nitrating mixture (KNO₃/H₂SO₄ or HNO₃/H₂SO₄) can be deactivated by atmospheric moisture. Ensure all reagents are anhydrous and the reaction is protected from moisture.
-
Cause 2: Insufficient Acid: Concentrated sulfuric acid acts as both the solvent and a catalyst to generate the nitronium ion (NO₂⁺). Using a lower grade or insufficient volume of H₂SO₄ can lead to incomplete reaction. The starting material must be fully dissolved before adding the nitrating agent.[1]
-
Solution: Ensure anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) of the nitric acid. Monitor the reaction by TLC/HPLC until the starting material is consumed before proceeding with the work-up.
Q: The final reduction step (Step 3) is incomplete, and I have a mixture of nitro and amino compounds. How can I drive it to completion? A: Incomplete reduction is typically a result of reagent stoichiometry or reaction time.
-
Cause 1: Insufficient Reducing Agent: The reduction of a nitro group to an amine by SnCl₂ is a multi-electron process requiring at least 3 equivalents of the reagent.[6] On a large scale, weighing errors or impure SnCl₂ can lead to under-dosing.
-
Cause 2: Insufficient Acid: The reaction is performed in a strong acid like concentrated HCl. The acid is consumed during the reaction, and an insufficient amount can slow or stall the reduction.
-
Solution: Use a larger excess of SnCl₂ (e.g., 3.5-4.0 equivalents). Ensure sufficient concentrated HCl is present to maintain a low pH throughout the reaction. Increase the reaction time and monitor by TLC/HPLC until no nitro-intermediate is observed.
Caption: Decision tree for troubleshooting low yield issues.
Impurity Formation and Purification Challenges
Q: The product of my nitration step is a dark, oily mixture of isomers. How can I improve the purity and regioselectivity? A: Formation of multiple nitro-isomers is a classic problem if the reaction temperature is not strictly controlled.
-
Cause: Poor Temperature Control: The nitration is highly exothermic. If the temperature rises above 5-10 °C, the regioselectivity decreases, leading to the formation of other isomers.[7]
-
Solution:
-
Strict Temperature Control: Use a jacketed reactor with a powerful chiller to maintain the internal temperature between 0-5 °C.
-
Slow Addition: Add the nitrating agent dropwise over a prolonged period (2-3 hours for a large scale reaction) to allow the cooling system to dissipate the heat generated.[7]
-
Purification: While challenging, the desired 2-nitro isomer can be separated from byproducts by column chromatography on silica gel.[3]
-
Q: My final product is a pale yellow or brown solid, not the expected white/off-white color. What causes this discoloration? A: Aromatic amines are notoriously sensitive to air oxidation, which produces highly colored impurities.
-
Cause: Air Oxidation: The free amino group can be easily oxidized during work-up, concentration, or storage.
-
Solution:
-
Inert Atmosphere: Perform the final work-up, filtration, and drying steps under a nitrogen or argon atmosphere.
-
Antioxidants: Adding a small amount of an antioxidant like sodium bisulfite during the aqueous work-up can help prevent oxidation.
-
Storage: Store the final, dried product in an amber vial under an inert atmosphere in a cool, dark place.[2]
-
Q: I'm having trouble with purification by column chromatography. The product streaks badly on the TLC plate and column. A: This is a common issue when purifying basic compounds like amines on acidic silica gel.
-
Cause: Amine-Silica Interaction: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking.[2]
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia solution to the hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, leading to sharp bands and much-improved separation.[2]
Key Experimental Protocols
The following protocols are provided for a laboratory scale and should be adapted with appropriate engineering controls for pilot plant production.
Table 1: Key Reaction Protocols
| Step | Reaction | Reagents & Solvents | Protocol |
| 1 | Benzylation | 3-hydroxy-4-methoxybenzonitrile, Benzyl bromide, K₂CO₃, Acetone | 1. Dissolve starting material (1 equiv.) in acetone. 2. Add K₂CO₃ (2.0 equiv.) and Benzyl bromide (1.2 equiv.). 3. Heat to reflux (approx. 60 °C) for 4-6 hours, monitoring by TLC. 4. Cool, filter off salts, and concentrate the filtrate. 5. Purify by recrystallization or column chromatography.[3] |
| 2 | Nitration | 3-(Benzyloxy)-4-methoxybenzonitrile, Conc. H₂SO₄, Conc. HNO₃ | 1. Cool concentrated H₂SO₄ to 0 °C in a jacketed reactor. 2. Slowly add the starting material (1 equiv.), keeping the temperature below 10 °C. 3. In a separate vessel, prepare the nitrating mixture by adding HNO₃ (1.1 equiv.) to H₂SO₄ at 0 °C. 4. Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C. [7] 5. Stir for an additional 1-2 hours at 0-5 °C. 6. Carefully pour the reaction mixture onto crushed ice. 7. Filter the precipitated solid, wash with cold water until neutral, and dry.[3] |
| 3 | Nitro Reduction | 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile, SnCl₂, Conc. HCl, Acetic Acid | 1. Suspend the nitro compound (1 equiv.) in a mixture of acetic acid and concentrated HCl. 2. Add SnCl₂ (3.5 equiv.) in portions. 3. Heat the solution to 60 °C and stir for 1-2 hours, monitoring by TLC. 4. Cool to room temperature and basify to pH ~10 with 2M NaOH solution. 5. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). 6. Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.[6] |
Analytical Data Summary
Proper characterization is essential to confirm the identity and purity of the final compound.
Table 2: Expected Analytical Data for this compound
| Analysis Type | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (5H from benzyl, 2H from benzonitrile), a singlet for the benzylic CH₂, a singlet for the methoxy group, and a broad singlet for the NH₂ protons.[6] |
| ¹³C NMR | Peaks for all 15 carbons, including the nitrile carbon (~118 ppm), aromatic carbons, benzylic carbon (~72 ppm), and methoxy carbon (~56 ppm).[6] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3350 cm⁻¹), C≡N stretching (~2200 cm⁻¹), and C-O stretching.[6] |
| Mass Spec (HRMS-EI) | Calculated m/z for C₁₅H₁₄N₂O₂ should match the found value (e.g., [M]⁺ calcd: 254.1055; found: 254.1061).[6] |
| HPLC Purity | For preclinical use, purity should be ≥98.0%. |
References
- Benchchem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives.
- Benchchem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Benchchem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
- Benchchem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Benchchem. (2025). Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions.
- Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Benchchem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Benchchem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile and Its Isomers
For researchers and professionals in drug development and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. This guide offers an in-depth comparison of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile and its structural isomers. We will explore how subtle shifts in substituent positioning can profoundly impact physicochemical properties, reactivity, and, consequently, their potential applications. This analysis is grounded in established chemical principles and supported by experimental data from analogous compounds, providing a predictive framework for these valuable synthetic intermediates.
Introduction to the Core Scaffold: Substituted Aminobenzonitriles
Substituted benzonitriles are a privileged scaffold in medicinal chemistry and materials science.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the amino group provides a key site for further derivatization.[1] The interplay of electrondonating and electron-withdrawing groups on the benzene ring governs the molecule's overall electronic profile, influencing its reactivity and biological interactions.[2] Our focus, this compound, presents a fascinating case study in the nuanced effects of substituent placement.
The Target Molecule: this compound
Chemical Structure:
Caption: Structure of this compound.
This molecule, with the molecular formula C₁₅H₁₄N₂O₂ (Molecular Weight: 254.28 g/mol ), is a solid at room temperature with expected low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform.[3][4] Two CAS numbers have been associated with this compound: 192869-57-1 and 385785-02-4.[3][5]
Structural Isomers for Comparison
To understand the structure-property relationships, we will compare the target molecule with three of its logical positional isomers. The selection of these isomers is based on shifting the amino and benzyloxy/methoxy groups to positions that are synthetically plausible and likely to exhibit distinct electronic and steric effects.
-
Isomer A: 4-Amino-5-(benzyloxy)-2-methoxybenzonitrile
-
Isomer B: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile
-
Isomer C: 5-Amino-2-(benzyloxy)-4-methoxybenzonitrile
Comparative Analysis of Physicochemical Properties
The positioning of the electron-donating amino (-NH₂), methoxy (-OCH₃), and benzyloxy (-OCH₂Ph) groups, along with the electron-withdrawing nitrile (-CN) group, significantly influences the electronic distribution within the aromatic ring. This, in turn, affects properties like polarity, melting point, and spectroscopic signatures.
| Property | This compound (Target) | Isomer A: 4-Amino-5-(benzyloxy)-2-methoxybenzonitrile | Isomer B: 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | Isomer C: 5-Amino-2-(benzyloxy)-4-methoxybenzonitrile |
| Predicted Polarity | High | High | High | High |
| Predicted Melting Point | Likely a crystalline solid with a moderate to high melting point. | Expected to have a different melting point due to changes in crystal packing. | Similar to the target, but the altered dipole moment could affect the melting point. | The change in hydrogen bonding possibilities may alter the melting point significantly. |
| Predicted ¹H NMR | Aromatic protons will show distinct splitting patterns based on their coupling with each other. The benzylic protons will appear as a singlet. | The chemical shifts of the aromatic protons will be different due to the altered electronic environment. | The chemical shifts of the aromatic protons will be shifted compared to the target molecule. | The aromatic proton signals will be in a different region of the spectrum. |
| Predicted ¹³C NMR | The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of the substituents. | The carbon signals will have different chemical shifts, particularly for the carbons directly attached to the moved substituents. | The carbon spectrum will be distinct from the target, reflecting the different substitution pattern. | The carbon chemical shifts will be unique to this isomeric structure. |
| Predicted IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H and C=C stretching. | The exact frequencies of the vibrational modes, especially those of the nitrile and amino groups, may shift slightly. | Subtle shifts in the vibrational frequencies are expected. | The position and intensity of the N-H and C≡N stretches may be altered. |
Rationale Behind Predicted Differences:
The electronic effects of the substituents are key to understanding the predicted differences. The amino and alkoxy groups are electron-donating through resonance, increasing electron density at the ortho and para positions. The nitrile group is strongly electron-withdrawing through both resonance and induction.[2] These competing effects create unique electronic environments for each isomer, leading to distinct spectroscopic and physical properties. For instance, the nucleophilicity of the amino group and the electrophilicity of the nitrile group will vary among the isomers, impacting their chemical reactivity.
Experimental Protocols for Differentiation and Characterization
A robust analytical workflow is essential to distinguish between these closely related isomers and to confirm the identity and purity of a synthesized compound.
Synthesis of this compound
A plausible synthetic route involves the reduction of a nitro precursor.[1]
Caption: Synthetic workflow for the target molecule.
Step-by-Step Protocol:
-
Dissolution: Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Reduction: Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, or perform catalytic hydrogenation with palladium on carbon under a hydrogen atmosphere.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: If using SnCl₂, quench the reaction by making the solution basic with a sodium hydroxide solution. Extract the product with an organic solvent like ethyl acetate. If using catalytic hydrogenation, filter off the catalyst.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization Workflow
Caption: Analytical workflow for isomer characterization.
Detailed Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the sample and to differentiate between isomers based on their retention times.
-
Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid for better peak shape) is a good starting point. The different polarities of the isomers should lead to different retention times.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To unambiguously determine the chemical structure.
-
Method: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HMQC/HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively. The distinct chemical shifts and coupling constants of the aromatic protons for each isomer will be the primary means of differentiation.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
-
Method: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation patterns, while potentially similar, may show differences in the relative abundances of fragment ions, which can aid in differentiation.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups.
-
Method: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The characteristic stretching frequencies of the N-H, C≡N, and C-O bonds will confirm the presence of these functional groups. Subtle shifts in these frequencies between isomers can be observed.
-
Potential Applications and Structure-Activity Relationships
The specific substitution pattern of this compound and its isomers makes them attractive intermediates for various applications:
-
Medicinal Chemistry: These compounds can serve as starting materials for the synthesis of more complex molecules with potential biological activity. For instance, aminobenzonitriles are precursors to quinazoline derivatives, which have applications in medicinal chemistry.[6] The orientation of the functional groups will influence how the molecule can interact with biological targets. Structure-activity relationship (SAR) studies often reveal that the placement of hydrogen bond donors and acceptors is critical for biological activity.[7]
-
Materials Science: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization or for creating functional materials. The polarity and potential for hydrogen bonding in these molecules can influence the properties of resulting polymers or liquid crystals.[8]
Conclusion
While this compound is a specific chemical entity, its true value in a research and development context is best understood through a comparative analysis with its isomers. The subtle changes in the positions of the amino, benzyloxy, and methoxy groups lead to distinct electronic and steric environments. These differences manifest in their physicochemical properties, spectroscopic data, and chemical reactivity. A thorough understanding of these isomeric differences, confirmed by a robust analytical workflow, is crucial for the rational design and synthesis of novel pharmaceuticals and advanced materials.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.
-
Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1–13. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Guidechem. (2023). What is 4-Aminobenzonitrile and its Applications?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis.
- Chemsigma. (n.d.). 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4].
-
MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 5. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4] | Chemsigma [chemsigma.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
A Comparative Guide to the Biological Potential of Substituted 2-Aminobenzonitriles: A Case Study on the 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile Scaffold
This technical guide provides an in-depth analysis of the 2-aminobenzonitrile scaffold as a cornerstone in modern medicinal chemistry. While direct and extensive biological data for derivatives of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile are emerging, the foundational importance of this structural class is well-established. We will objectively analyze the synthetic utility of this scaffold and compare the biological performance of structurally related analogues to provide a predictive framework for its therapeutic potential, supported by established experimental data and protocols.
The 2-aminobenzonitrile framework is a "privileged" scaffold in drug discovery, serving as a versatile precursor for a multitude of heterocyclic compounds with significant pharmacological activities.[1] Its derivatives have been extensively explored for anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The true value of this scaffold lies in the strategic placement of its functional groups—the ortho-amino and nitrile moieties—which serve as reactive handles for constructing more complex, biologically active molecules, most notably quinazoline-based kinase inhibitors.[3][4]
Part 1: Synthesis of the Core Scaffold: A Strategic Overview
The synthesis of functionalized 2-aminobenzonitriles is a critical first step in a drug discovery program. The specific substitution pattern on the benzene ring is paramount as it dictates the molecule's electronic properties and its ultimate interaction with biological targets.[3] For instance, the synthesis of a precursor like this compound involves a multi-step process designed to install the required functional groups with high regioselectivity.
The causality behind this synthetic choice is clear: the methoxy and benzyloxy groups provide steric and electronic features that can be fine-tuned, while the amino and nitrile groups are poised for cyclization reactions to form the core of kinase inhibitors. A representative synthetic workflow, adapted from established methodologies for analogous compounds, illustrates this strategic approach.[5][6]
Representative Synthetic Workflow
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Part 3: Comparative Analysis of Structurally Related Derivatives
To contextualize the potential of the target scaffold, we can analyze the performance of other 2-aminobenzonitrile and 2-aminobenzothiazole derivatives. [7]These compounds share the key ortho-amino-heterocyclic motif and have been evaluated for their anticancer activity. The data reveals that subtle modifications to the scaffold can lead to significant changes in cytotoxic potency, highlighting the importance of structure-activity relationship (SAR) studies. For example, the introduction of different aryl groups can dramatically influence activity against various cancer cell lines. [8]
Table 1: Comparative Cytotoxicity (IC₅₀) of Related Scaffolds
| Compound Class/Derivative | Core Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4-phenylthiazole derivative | Aminothiazole | HT29 (Colon Cancer) | 2.01 | [1] |
| OMS5 (4-Nitroaniline derivative) | Aminobenzothiazole | A549 (Lung Cancer) | 22.13 | [7] |
| OMS14 (Piperazine-4-nitroaniline) | Aminobenzothiazole | A549 (Lung Cancer) | 26.31 | [7] |
| OMS5 (4-Nitroaniline derivative) | Aminobenzothiazole | MCF-7 (Breast Cancer) | 61.03 | [7] |
| 2-Aminobenzophenone (Compound 6) | Aminobenzophenone | Colo 205 (Colon) | < 0.01 | [8] |
| 2-Aminobenzophenone (Compound 7) | Aminobenzophenone | Colo 205 (Colon) | < 0.01 | [8] |
This table presents data from structurally related compounds to illustrate the therapeutic potential of the broader chemical class. IC₅₀ is the half-maximal inhibitory concentration.
The SAR from these related series suggests that the introduction of an amino group at the ortho position of the core ring plays an integral role in increasing growth inhibition. [8]Furthermore, the nature of the substituents on appended aromatic rings dictates the potency and selectivity against different cancer cell lines.
Part 4: Experimental Protocol for Biological Evaluation
To ensure trustworthiness and provide actionable insights, this section details a standard, self-validating protocol for assessing the cytotoxic activity of novel synthetic compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
- Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.
- Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the media from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Conclusion
The 2-aminobenzonitrile scaffold, exemplified by the this compound structure, represents a highly valuable starting point for the development of targeted therapeutics. While direct comparative data on its immediate derivatives is still forthcoming, its established role as a precursor to potent EGFR kinase inhibitors provides a strong rationale for its investigation. By comparing the biological activities of structurally related compounds, we can confidently predict that novel derivatives of this scaffold hold significant promise as anticancer agents. The synthetic and screening protocols outlined here provide a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this important chemical class.
References
- BenchChem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. [URL: https://www.benchchem.com/product/b-201918]
- BenchChem. An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. [URL: https://www.benchchem.com/product/B-201918]
- BenchChem. A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. [URL: https://www.benchchem.com/product/B-201918]
- BenchChem. A Comprehensive Technical Guide to the Biological Activity of 2-Amino-4,6-dimethylbenzonitrile Derivatives. [URL: https://www.benchchem.com/product/B-198114]
- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10356555/]
- Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/antimicrobial-activities-of-substituted-2-aminobenzothiazoles.pdf]
- Request PDF. ChemInform Abstract: Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. ResearchGate. [URL: https://www.researchgate.
- Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12036364/]
- BenchChem. A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile. [URL: https://www.benchchem.com/product/B-201918]
- Lemos, B. S., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00331a]
- BenchChem. Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. [URL: https://www.benchchem.com/product/B-201918]
- Vass, E., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [URL: https://www.mdpi.com/2079-6382/12/2/291]
- Eldehna, W. M., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. [URL: https://chemrevlett.com/article_195537.html]
- PubChem. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10062872]
- Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research. [URL: https://www.ijsr.net/get_abstract.php?paper_id=ART20183021]
- Al-Azzawi, A. M., et al. (2017). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Research in Pharmacy and Science.
- Khan, I., et al. (2024). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [URL: https://ijmphs.com/index.php/ijmphs/article/view/184]
- Anderluh, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339456/]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/408/3/297/5863/The-selectivity-of-protein-kinase-inhibitors-a]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Gefitinib: Evaluating the Efficacy of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis of Gefitinib, a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. We will focus on the efficacy of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile as a strategic precursor, comparing its performance against established and alternative synthetic routes. This document is intended to be a valuable resource for researchers and process chemists in the pharmaceutical industry, offering insights into optimizing the synthesis of this important oncology therapeutic.
Introduction to Gefitinib and its Synthetic Challenges
Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1] The core structure of Gefitinib is a 4-anilinoquinazoline, and its synthesis has been the subject of extensive research to improve efficiency, reduce costs, and enhance safety and environmental sustainability. The original synthesis, while groundbreaking, presented several challenges, including multiple protection and deprotection steps, the use of hazardous reagents, and the formation of isomeric impurities that necessitated difficult purification procedures.[2][3] These drawbacks have spurred the development of more convergent and industrially viable synthetic strategies.
A pivotal intermediate in many of these improved syntheses is a substituted 2-aminobenzonitrile, which serves as a versatile building block for the construction of the quinazoline ring. The choice of substituents on this precursor, particularly the protecting group for the 6-hydroxyl function, significantly impacts the overall efficiency of the synthesis. This guide specifically evaluates the use of a benzyl protecting group in the form of this compound.
The Benzyloxy-Protected Route: A Strategic Approach
The synthesis of Gefitinib via this compound involves a multi-step process that leverages the stability and subsequent facile cleavage of the benzyl ether. This strategic choice of protecting group offers potential advantages in terms of reaction robustness and purification.
A plausible synthetic pathway commencing with the benzyloxy-protected precursor is outlined below. This pathway is synthesized from available literature, including a key Chinese patent describing the latter stages of this route.[4]
Caption: Synthetic pathway to Gefitinib using the benzyloxy-protected precursor.
Experimental Protocol: Synthesis of 6-Benzyloxy-7-methoxy-quinazolin-4(3H)-one
Step 1: Cyclization of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of formamide (typically 5-10 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 160-190°C.[5] The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product, 6-Benzyloxy-7-methoxy-quinazolin-4(3H)-one, often precipitates from the reaction mixture upon cooling or with the addition of water.
-
Purification: The crude product can be collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or isopropanol), and dried. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Formamide as Reagent and Solvent: Formamide serves as both the source of the C4-carbon and the solvent for the reaction. At high temperatures, it decomposes to provide the necessary formic acid equivalent for the cyclization.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps leading to the quinazolinone ring.
-
Excess Formamide: Using an excess of formamide ensures that the reaction goes to completion and helps to maintain a liquid phase at the reaction temperature.
Comparative Analysis of Synthetic Routes
To objectively evaluate the efficacy of the benzyloxy-protected precursor, it is essential to compare it with prominent alternative synthetic routes for Gefitinib. The following sections detail these alternatives, with a summary of their performance metrics in the subsequent table.
Alternative Route 1: The Original AstraZeneca Synthesis
The first disclosed synthesis of Gefitinib starts from 6,7-dimethoxyquinazolin-4-one.[2][3] This linear synthesis involves several steps, including a regioselective demethylation, protection of the resulting hydroxyl group, chlorination, condensation with 3-chloro-4-fluoroaniline, deprotection, and finally, etherification to introduce the morpholinopropoxy side chain.
Key Challenges:
-
Regioselective Demethylation: The selective demethylation at the 6-position using methionine and methanesulfonic acid is often low-yielding and can produce hard-to-separate isomeric impurities.[3]
-
Multiple Protection/Deprotection Steps: The use of protecting groups adds to the step count and reduces the overall process efficiency.
-
Purification: The final product often requires chromatographic purification to remove N-alkylated impurities.[3]
Caption: The original AstraZeneca synthetic route to Gefitinib.
Alternative Route 2: Synthesis from Isovanillin
An improved and more convergent synthesis starts from the readily available and inexpensive starting material, isovanillin.[6] This route involves nitration, etherification, oxidation of the aldehyde to a carboxylic acid, reduction of the nitro group, cyclization to the quinazolinone, chlorination, and subsequent condensations to yield Gefitinib.
Advantages:
-
Cost-Effective Starting Material: Isovanillin is a bulk chemical, making this route economically attractive for large-scale production.
-
Convergent Approach: This route builds the substituted aniline precursor first, leading to a more efficient overall process.
-
Avoidance of Difficult Demethylation: This route circumvents the problematic regioselective demethylation step of the original synthesis.
Caption: A synthetic route to Gefitinib starting from Isovanillin.
Alternative Route 3: Synthesis from Methyl 3-Hydroxy-4-methoxybenzoate
A similar approach to the isovanillin route utilizes methyl 3-hydroxy-4-methoxybenzoate as the starting material.[5][7] This pathway also involves alkylation, nitration, reduction, cyclization, chlorination, and sequential aminations to afford Gefitinib. This route offers many of the same advantages as the isovanillin route, such as avoiding the selective demethylation.
Performance Data:
-
The reported overall yield for this route is as high as 37.4%.[5][7]
-
The reduction of the nitro group using powdered iron in acetic acid provides a satisfactory yield of 77%.[5][7]
-
The cyclization of the amino ester with formamidine acetate proceeds in high yield (92%).[3]
Performance Comparison
| Feature | Benzyloxy-Protected Route | Original AstraZeneca Route | Isovanillin Route | Methyl 3-Hydroxy-4-methoxybenzoate Route |
| Starting Material | This compound | 6,7-Dimethoxyquinazolin-4-one | Isovanillin | Methyl 3-hydroxy-4-methoxybenzoate |
| Key Advantages | Stable intermediate, potentially clean deprotection | Established route | Inexpensive starting material, convergent | Good overall yield, avoids demethylation |
| Key Disadvantages | Lack of detailed public data for initial step | Low yield, isomeric impurities, multiple steps | Multiple steps | Multiple steps |
| Reported Overall Yield | Not explicitly reported | ~10%[8] | Not explicitly reported in a single source | ~37.4%[5][7] |
| Purification | Likely requires standard crystallization | Requires column chromatography[3] | Standard crystallization | Standard crystallization |
| Industrial Feasibility | Potentially high, pending process optimization | Low due to inefficiencies | High | High |
Conclusion and Future Perspectives
The synthesis of Gefitinib has evolved significantly from its initial discovery. The use of this compound as a precursor represents a strategic choice that leverages the benefits of a stable protecting group. While a complete, published dataset for this specific route is not yet available, the chemistry involved is well-established and suggests that this pathway could be a viable and efficient alternative to existing methods. The key to its industrial success will lie in the optimization of the initial cyclization step and the efficiency of the subsequent debenzylation.
In comparison, the routes starting from isovanillin and methyl 3-hydroxy-4-methoxybenzoate currently offer the most compelling combination of high overall yield, cost-effective starting materials, and avoidance of problematic reaction steps. These routes are likely to be the preferred methods for the large-scale manufacturing of Gefitinib.
Further research into the optimization of the benzyloxy-protected route, particularly focusing on a high-yielding and clean cyclization protocol, could elevate its status as a competitive synthetic strategy. Additionally, the exploration of novel, more efficient cyclization reagents and conditions for 2-aminobenzonitrile derivatives will continue to be a fruitful area of investigation in the ongoing quest for improved syntheses of important pharmaceuticals like Gefitinib.
References
-
Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature Reviews Cancer, 5(5), 341-354. Available from: [Link]
-
Li, M. D., & Zheng, Y. G. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(5), 5858-5866. Available from: [Link]
- Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., ... & Green, L. R. (1996). Quinazoline Derivatives.
- Reddy, M. R., & Reddy, P. S. (2013). Process for the preparation of gefitinib. U.S. Patent No. 8,350,029. Washington, DC: U.S. Patent and Trademark Office.
-
New Drug Approvals. (2015). Gefitinib. Available from: [Link]
- Kopka, K., Wagner, S., & Schober, O. (2005). A new synthesis of gefitinib. Synlett, (17), 2633-2636.
-
Wu, X., Li, X., & Sun, H. (2011). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & medicinal chemistry, 19(15), 4545-4553. Available from: [Link]
-
Wang, M., et al. (2019). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 24(22), 4071. Available from: [Link]
-
Li, M. D., & Zheng, Y. G. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(5), 5858-5866. Available from: [Link]
- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents.
- US8350029B2 - Process for the preparation of gefitinib - Google Patents.
- CN103570633B - The preparation method of Gefitinib - Google Patents.
- Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
Sources
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the structural integrity and purity of synthesized intermediates are paramount. This guide provides an in-depth protocol for the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a valuable building block, and a rigorous methodology for its validation using a suite of spectroscopic techniques. We will explore the causality behind the experimental choices and compare this synthetic route with potential alternatives, offering a comprehensive resource for professionals in the field.
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitriles are key pharmacophores found in a wide array of therapeutic agents. The nitrile group can act as a bioisostere for other functional groups and participate in crucial interactions with biological targets. The specific substitution pattern of this compound, with its amino, methoxy, and benzyloxy groups, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries for biological screening.[1]
Synthesis of this compound: A Step-by-Step Protocol
The following multi-step synthesis is a reliable method for obtaining the target compound, starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The rationale behind each step is to progressively build the desired functionality while ensuring selectivity and reasonable yields.
Step 1: Benzylation of 3-hydroxy-4-methoxybenzonitrile
The initial step involves the protection of the hydroxyl group as a benzyl ether. This is a crucial strategic decision to prevent unwanted side reactions at this position during the subsequent nitration and reduction steps.
-
Protocol:
-
Suspend 3-hydroxy-4-methoxybenzonitrile (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux (around 60-70 °C) and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(benzyloxy)-4-methoxybenzonitrile.
-
Step 2: Nitration of 3-(benzyloxy)-4-methoxybenzonitrile
This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The directing effects of the existing methoxy and benzyloxy groups favor substitution at the 2- and 6-positions. Careful control of the reaction temperature is critical to minimize the formation of undesired isomers.
-
Protocol:
-
Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer via column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group to an amino group. Sodium dithionite is an effective and relatively mild reducing agent for this transformation, often favored for its selectivity in the presence of other reducible functional groups like the nitrile.
-
Protocol:
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add sodium dithionite (3-4 equivalents) in portions at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.[1]
-
Spectroscopic Validation: A Self-Validating System
The identity and purity of the synthesized this compound must be unequivocally confirmed. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information.[2]
Data Summary
| Spectroscopic Technique | Expected Key Data for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H)[3] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ: 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9[3] |
| IR (KBr) | 3359 cm⁻¹ (N-H stretch), 2202 cm⁻¹ (C≡N stretch), 1508 cm⁻¹[3] |
| Mass Spectrometry (MS) | m/z: 254.28 (M⁺)[4] |
¹H NMR Spectroscopy: Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule.
-
Experimental Protocol:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Interpretation:
-
The multiplet between δ 7.42-7.28 ppm with an integration of 5H corresponds to the five protons of the benzyl group.
-
The two singlets at δ 6.81 and 6.23 ppm, each integrating to 1H, are characteristic of the two aromatic protons on the substituted benzonitrile ring.
-
The singlet at δ 5.01 ppm, integrating to 2H, is assigned to the benzylic methylene (-CH₂-) protons.
-
A broad singlet around δ 4.19 ppm, integrating to 2H, is indicative of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
The sharp singlet at δ 3.85 ppm, integrating to 3H, corresponds to the methoxy (-OCH₃) protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Interpretation: The expected chemical shifts provide a fingerprint of the carbon skeleton, confirming the presence of all 15 carbon atoms in their unique chemical environments.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups.
-
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Acquire the IR spectrum.
-
-
Interpretation:
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI).
-
-
Interpretation: The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 254.28 g/mol .[4]
Comparison with Alternative Synthetic Routes
While the presented synthesis is a robust method, it is important to consider alternatives to make informed decisions based on project-specific needs such as scale, cost, and available starting materials.
| Feature | Presented Synthesis | Alternative Route 1: Nitration of 2-amino-4-methoxybenzonitrile | Alternative Route 2: Functional Group Interconversion |
| Starting Materials | 3-hydroxy-4-methoxybenzonitrile, benzyl bromide | 2-amino-4-methoxybenzonitrile | A pre-functionalized aromatic ring |
| Key Steps | Benzylation, Nitration, Reduction | Nitration, Benzylation | May involve Sandmeyer reaction or other transformations |
| Advantages | Well-defined and controlled introduction of functional groups | Potentially shorter route if the starting material is readily available | Can be useful for accessing specific isomers |
| Disadvantages | Multi-step process | Nitration of an activated ring can be difficult to control and may lead to multiple products | May require harsh reaction conditions and produce significant byproducts |
| Overall Efficiency | Good, with purification steps at each stage | Potentially lower overall yield due to selectivity issues | Highly dependent on the specific transformation |
Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic validation workflow.
Conclusion
The successful synthesis and rigorous validation of this compound are critical for its application in drug discovery and development. The multi-step synthesis presented here is a reliable method, and the comprehensive spectroscopic analysis ensures the high purity and correct structural assignment of the final product. By understanding the rationale behind each experimental step and considering alternative synthetic strategies, researchers can confidently produce this valuable intermediate for their research endeavors.
References
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
European Open Science. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
Academia.edu. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Reducing Agents for Diamino-Substituted Scaffold Synthesis
Introduction: The Critical Role of Diamino-Substituted Scaffolds in Medicinal Chemistry
Diamino-substituted scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. Their ability to engage in multiple hydrogen bonding interactions and serve as versatile synthetic handles makes them invaluable in the design of molecules with high affinity and selectivity for biological targets. The synthesis of these scaffolds often hinges on a critical transformation: the reduction of nitro groups to amines. The choice of reducing agent for this step is paramount, as it dictates the overall efficiency, chemoselectivity, and scalability of the synthetic route. A suboptimal choice can lead to undesired side reactions, low yields, and complex purification challenges, ultimately hindering the drug development process.[1]
This guide provides a comparative analysis of common reducing agents for the synthesis of diamino-substituted scaffolds, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, functional group tolerance, and practical considerations of each method, supported by experimental data and detailed protocols.
Comparative Analysis of Key Reducing Agents
The selection of a reducing agent is a multifactorial decision that must take into account the specific substrate, the presence of other functional groups, and the desired scale of the reaction. Here, we compare four of the most widely used methods for the reduction of nitroarenes: Catalytic Hydrogenation, Iron in Neutral or Acidic Media, Tin(II) Chloride, and Sodium Dithionite.
At a Glance: A Head-to-Head Comparison
| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Iron (Fe/NH₄Cl or Fe/AcOH) | Tin(II) Chloride (SnCl₂·2H₂O) | Sodium Dithionite (Na₂S₂O₄) |
| Reagents | H₂ gas or hydrogen donor, Pd/C catalyst | Iron powder, NH₄Cl or AcOH | SnCl₂·2H₂O, HCl | Na₂S₂O₄ |
| Conditions | Mild (RT, 1 atm H₂) to harsh | Typically heated (reflux) | RT to reflux | Mild, often RT |
| Chemoselectivity | Can reduce other functional groups (alkenes, alkynes, C=O, C≡N, halides) | Good; tolerates esters, ketones, nitriles | Excellent; tolerates most other reducible groups | Excellent; tolerates aldehydes, ketones, esters, halogens |
| Workup | Filtration of catalyst | Filtration of iron salts, can be cumbersome | Can be challenging due to tin salt precipitation | Often straightforward |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Standard laboratory practice | Tin compounds have toxicity concerns | Flammable solid, can ignite in air and moisture |
| Cost | Catalyst can be expensive | Reagents are inexpensive | Reagents are relatively inexpensive | Economical |
| Environmental Impact | "Green" with water as the main byproduct | Generates iron sludge | Generates metallic waste | Sulfur-containing byproducts |
Performance in the Selective Reduction of Dinitroarenes
A common challenge in the synthesis of diamino scaffolds is the selective reduction of one nitro group in a dinitro-substituted precursor to yield a nitroaniline, a key intermediate for further functionalization. The choice of reducing agent is critical for achieving high selectivity.
| Substrate | Reducing Agent | Conditions | Yield of Mono-amine (%) | Selectivity (Mono-amine:Di-amine) | Reference |
| m-Dinitrobenzene | Ru-SnOx/Al₂O₃, H₂ | 31°C, 3.4 MPa H₂ | >97 | High | [2][3] |
| m-Dinitrobenzene | Na₂S/S | Reflux | 57 | Good | [4] |
| 2,4-Dinitrotoluene | H₂S/NH₃ | Not specified | High (4-amino-2-nitrotoluene) | High | [4] |
| 1,3-Dinitrobenzene | Zn/NH₄Cl, H₂O | Not specified | 31.15 | Moderate | [5] |
| 1,3-Dinitrobenzene | Sn/HCl | Not specified | 46.3 | Moderate | [5] |
As the data suggests, catalytic systems can be fine-tuned for high selectivity in partial reductions.[2][6] For less sensitive substrates, classical methods using sodium sulfide can also provide good yields of the mono-reduced product.[4]
Mechanistic Insights and Causality of Experimental Choices
Understanding the underlying mechanism of each reduction method is crucial for troubleshooting and optimizing reaction conditions.
Catalytic Hydrogenation
This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (either hydrogen gas or a transfer agent like ammonium formate).[7] The reaction proceeds via the transfer of hydrogen atoms to the nitro group on the catalyst surface.
Mechanism: The generally accepted mechanism follows the Haber-Lukashevich pathway, involving the stepwise reduction of the nitro group to nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[2]
Iron-Mediated Reduction Pathway
Causality of Choices: The use of ammonium chloride provides a milder acidic environment compared to hydrochloric acid, which can be beneficial for acid-sensitive functional groups. [3]The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate proton transfer. The workup involves filtering off the iron oxides, which can sometimes be challenging on a large scale. [3]
Metal/Acid Systems: Tin(II) Chloride (SnCl₂·2H₂O)
Tin(II) chloride is a mild and highly chemoselective reducing agent, often used when other reducible functional groups are present in the molecule. [8] Mechanism: Similar to iron, the reduction with SnCl₂ involves the transfer of electrons from the tin(II) species to the nitro group, followed by protonation.
Overall Reaction with Tin(II) Chloride
Causality of Choices: The reaction is typically carried out in an acidic medium, often with the addition of hydrochloric acid, to prevent the formation of insoluble tin hydroxides. [6]A significant challenge with this method is the workup, as the tin byproducts can form emulsions or precipitates that are difficult to remove. A strongly basic workup (pH > 12) is often necessary to redissolve the tin salts as stannates. [4][6]
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is an economical and versatile reducing agent that operates under mild, metal-free conditions. Its high chemoselectivity makes it particularly valuable for the synthesis of complex molecules. [9][10] Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.
Sodium Dithionite Reduction Pathway
Causality of Choices: Sodium dithionite is often used in a biphasic system or in a mixture of an organic solvent and water to bring the organic substrate into contact with the aqueous reducing agent. The reaction is typically performed at room temperature, and its mildness allows for the presence of a wide range of functional groups, including aldehydes and ketones, which would be reduced by other methods. [9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Reduction of a Nitroarene using Fe/NH₄Cl
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (10.0 eq)
-
Ethanol
-
Water
-
Sodium carbonate solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene, ethanol, and water (typically in a 2:1 ratio).
-
Add ammonium chloride and iron powder to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium carbonate to basify the mixture (pH ~8-9).
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Workflow for Fe/NH₄Cl Reduction
Protocol 2: Reduction of a Nitroarene using SnCl₂·2H₂O
Materials:
-
Nitroarene (1.0 eq)
-
Tin(II) chloride dihydrate (3.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric Acid (optional)
-
Concentrated Sodium Hydroxide solution (e.g., 10 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the nitroarene in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution.
-
If the reaction is sluggish, slowly add concentrated hydrochloric acid.
-
Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature.
-
Slowly and carefully add concentrated sodium hydroxide solution with vigorous stirring until the pH is >12 and all precipitated tin salts have redissolved.
-
Transfer the mixture to a separatory funnel and extract multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine.
Workflow for SnCl₂ Reduction
Conclusion and Future Outlook
The reduction of nitro groups is a cornerstone of organic synthesis, and the choice of the appropriate reducing agent is a critical decision in the development of diamino-substituted scaffolds for medicinal chemistry. While classic methods like catalytic hydrogenation and metal/acid reductions remain workhorses in the field, the demand for milder and more chemoselective reagents has led to the increased adoption of methods like sodium dithionite reduction.
As the complexity of drug molecules continues to increase, the development of even more selective and environmentally benign reduction methods will be crucial. The exploration of novel catalytic systems, including biocatalysis with nitroreductases, holds significant promise for the future of this important transformation. Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to navigate the diverse landscape of reducing agents and select the optimal path for the synthesis of their target diamino-substituted scaffolds.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
A Comparative Guide to the In Vitro Screening of Novel 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile Derivatives
This guide provides a comprehensive framework for the in vitro screening of a novel library of compounds derived from the 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile scaffold. We will explore a tiered screening cascade, from high-throughput viability assays to specific mechanistic studies, designed to identify and characterize promising lead candidates for drug development. The methodologies, rationale, and comparative analyses presented herein are grounded in established scientific principles to ensure robust and reproducible outcomes.
Introduction: The Rationale for a Tiered Screening Approach
The this compound scaffold presents a versatile starting point for medicinal chemistry, with its various functional groups offering multiple sites for chemical modification[1][2]. Derivatives of similar benzonitrile and benzimidazole structures have demonstrated a wide spectrum of biological activities, including potential as tyrosine kinase inhibitors and anticancer agents[3][4].
When faced with a novel library of compounds, a structured, multi-tiered screening approach is paramount. This strategy, often referred to as a screening cascade, allows for the efficient and cost-effective identification of "hits" from a large pool of compounds, which can then be progressively validated through more complex and targeted assays. This guide will compare and detail the essential assays that form a robust screening cascade.
Caption: A logical workflow for a tiered in vitro screening cascade.
Primary Screening: Assessing Cytotoxicity and Viability
The initial step in screening any library of potential therapeutics is to assess their general effect on cell viability and proliferation[5][6]. This high-throughput screen serves to quickly filter out inactive compounds and identify those with cytotoxic or cytostatic effects for further investigation. Colorimetric assays based on the reduction of tetrazolium salts are industry standards for this purpose[7].
Comparison: MTT vs. XTT Assays
Both MTT and XTT assays measure the metabolic activity of cells, which serves as an indicator of cell viability[8][9]. This is achieved by the enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells[10].
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Formazan Product | Insoluble (purple crystals) | Water-soluble (orange) | The water-soluble formazan in the XTT assay eliminates the need for a separate solubilization step, streamlining the workflow.[10] |
| Workflow | Requires an additional step to dissolve crystals with an organic solvent. | Reagents are added directly to the cell media, and absorbance is read. | The simpler XTT protocol reduces hands-on time and minimizes potential errors from incomplete solubilization, enhancing reproducibility.[11] |
| Suitability for HTS | The extra solubilization step makes it less amenable to full automation. | Ideal for high-throughput screening in 96- and 384-well formats due to its simpler "add-and-read" nature.[11] | For screening a library of compounds, efficiency and scalability are critical. The XTT assay is the superior choice. |
| Cell Integrity | The solubilization step lyses the cells. | Cells remain intact during the assay. | Preserving cell integrity is advantageous for subsequent assays or microscopic observation if needed.[11] |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzonitrile derivatives and a positive control (e.g., Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
Assay Reaction: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation period allows for the development of the orange formazan color, which is proportional to the number of viable cells[10].
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 600-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data: Primary Viability Screen
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HUVEC (Normal Endothelial) IC₅₀ (µM) |
| Derivative A | 1.2 | 2.5 | > 50 |
| Derivative B | 15.7 | 22.1 | > 50 |
| Derivative C | 0.8 | 1.1 | 10.5 |
| Derivative D | > 50 | > 50 | > 50 |
| Doxorubicin | 0.5 | 0.9 | 1.5 |
Compounds with low micromolar IC₅₀ values against cancer cell lines and higher IC₅₀ values against normal cells (e.g., Derivative A) are prioritized as "hits".
Secondary Screening: Target Identification and Validation
Compounds that demonstrate significant and selective cytotoxicity in the primary screen ("hits") should be advanced to secondary, target-based assays. Given that many benzonitrile-containing molecules act as kinase inhibitors, a logical next step is to screen for activity against a panel of relevant protein kinases, particularly tyrosine kinases which are often dysregulated in cancer[4].
Caption: The sequential workflow of a Western Blot experiment.
-
Cell Treatment and Lysis: Plate a relevant cancer cell line (e.g., one with high c-Src activity) and treat with the hit compounds (e.g., Derivative A) at concentrations around their IC₅₀ for 1-2 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS, then lyse them with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-Src Tyr416).
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total form of the target kinase (total c-Src) and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein levels or unequal loading.
Expected Outcome: A successful inhibitor like Derivative A would show a marked decrease in the band corresponding to phospho-Src, with little to no change in the total Src and loading control bands, confirming on-target activity in a cellular context.
Conclusion
This guide outlines a systematic, multi-tiered approach for the in vitro evaluation of novel compounds derived from this compound. By progressing from high-throughput viability screening to specific target-based and mechanistic assays, researchers can efficiently identify and validate promising drug candidates. The comparison of methods at each stage, coupled with detailed, self-validating protocols, provides a robust framework for making data-driven decisions in the early stages of the drug discovery pipeline. The lead candidates identified through this cascade will have a strong, evidence-based rationale for advancement into further preclinical development, including lead optimization and in vivo efficacy studies.
References
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. [Link]
-
Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. [Link]
-
Endothelial Tube Formation Assay (In Vitro Angiogenesis). (n.d.). Cell Biolabs, Inc. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. [Link]
-
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). MDPI. [Link]
-
Evaluation using Western Blot. (n.d.). STANDARD OPERATING PROCEDURE. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Tyrosine Kinase Assay Kits. (n.d.). MBL Life Science. [Link]
-
In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. (n.d.). PubMed. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI Bookshelf. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Covance. [Link]
-
Endothelial cell tube formation assay (in vitro angiogenesis assay). (n.d.). PromoCell. [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (n.d.). Chemical Review and Letters. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (n.d.). ResearchGate. [Link]
-
2-Amino-5-nitrobenzonitrile. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. antibodies.cancer.gov [antibodies.cancer.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a substituted benzonitrile intermediate. Adherence to these procedures is critical to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Foundational Safety Principles: Understanding the Hazard Profile
Before handling or disposing of this compound, it is imperative to understand its inherent hazards. While specific toxicity data for this exact compound is limited, the safety profile can be extrapolated from structurally similar benzonitrile and aromatic amine compounds.
Key Hazards:
-
Toxicity: Benzonitrile derivatives are generally considered harmful if swallowed, in contact with skin, or inhaled[1][2][3].
-
Irritation: The compound may cause skin and serious eye irritation[1][3][4].
-
Respiratory Effects: Inhalation of dust may lead to respiratory irritation[1][4].
-
Environmental Hazard: This chemical should not be released into the environment, as it may be harmful to aquatic life[4][5].
A summary of the typical hazard classifications for related aminobenzonitrile compounds is presented in Table 1.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1][2][3] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin[1][2] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation[1][3][4] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1][3][4] |
Table 1: GHS Hazard Classifications for Structurally Similar Aminobenzonitrile Compounds
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound, both during active use and disposal.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles[6].
-
Protective Clothing: A lab coat must be worn to prevent skin contact. For larger quantities or during spill cleanup, additional protective clothing may be necessary[1][7].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[1][6]. If a fume hood is not available or if dust formation is significant, a NIOSH/MSHA-approved respirator is required[6].
Disposal Workflow: A Step-by-Step Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service. In-laboratory treatment or neutralization is not advised due to the potential for hazardous reactions. Nitriles, for instance, can release toxic hydrogen cyanide gas if mixed with acids[8].
The following diagram outlines the decision-making and operational workflow for proper disposal.
Caption: Disposal Workflow for this compound.
Step 1: Containerization and Segregation
-
Select a Compatible Container: Waste must be stored in a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice if it is in good condition[9]. Ensure the container has a tightly fitting cap[1][5][9].
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially acids, bases, or strong oxidizing agents, to prevent dangerous reactions[5][6][8]. A table of incompatible materials is provided below.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents: "this compound". Include the approximate quantity and date.
| Incompatible Material | Potential Hazard of Mixing |
| Strong Acids (e.g., HCl, H₂SO₄) | Generation of heat and toxic, flammable gas (Hydrogen Cyanide)[8] |
| Strong Bases (e.g., NaOH, KOH) | Potential for hazardous reactions[5] |
| Strong Oxidizing Agents | Potential for fire or explosion[5] |
Table 2: Incompatible Waste Streams
Step 2: Secure Storage
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic. Ensure it is stored separately from the incompatible materials listed in Table 2.
Step 3: Professional Disposal
Arrange for the collection of the hazardous waste container by a licensed and certified waste disposal service. Provide them with the Safety Data Sheet (SDS) for the compound or a related one if a specific one is unavailable. The standard and recommended method of final disposal is high-temperature incineration with an afterburner and scrubber to neutralize harmful combustion products[6].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab[6].
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat[6].
-
Containment: Prevent the spill from spreading or entering drains[4][6]. For this solid compound, you can create a dike around the spill with an inert absorbent material like sand or vermiculite.
-
Collection: Carefully sweep or shovel the material into a suitable, closed container for disposal[1][5][10]. Crucially, avoid creating dust during this process [5][6]. If necessary, lightly moisten the powder with a non-reactive solvent like mineral oil to minimize dust generation.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container along with the spilled chemical.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal as outlined in Section 3.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, laboratory professionals can ensure a safe working environment and protect our ecosystem. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and guidance.
References
-
NITRILES. (1978). CDC Stacks. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
This guide provides an in-depth operational plan for the safe handling of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS No. 385785-02-4). As specific hazard data for this compound is limited, this protocol is built upon a rigorous risk assessment, synthesizing data from structurally analogous compounds and established chemical safety principles. Our primary objective is to create a self-validating system of safety that protects researchers, scientists, and drug development professionals from potential exposure.
The Imperative for Caution: Hazard Identification and Risk Assessment
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is a complex molecule featuring three key functional groups that dictate its hazard profile: an aromatic amine, a nitrile, and a benzyl ether. A comprehensive risk assessment must consider the potential hazards associated with each.
While a specific Safety Data Sheet (SDS) for the target compound is not widely available, data from close structural analogs like 2-Amino-5-methoxybenzonitrile and 2-Amino-5-nitrobenzonitrile provide critical insights into its potential toxicology.[1][2][3]
| Hazard Classification | Potential Risk | Rationale and Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on GHS classifications for the related compound 2-Amino-5-methoxybenzonitrile (H302, H312, H332).[1] Aromatic amines and nitriles are classes of compounds known for systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS classification for 2-Amino-5-methoxybenzonitrile (H315).[1] Aromatic amines can be irritants and sensitizers. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS classification for 2-Amino-5-methoxybenzonitrile (H319).[1] Powders can be particularly hazardous to the eyes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | GHS classification for 2-Amino-5-methoxybenzonitrile (H335).[1] Fine powders can easily be aerosolized and inhaled, leading to respiratory tract irritation. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, and bases. | Standard reactivity for aromatic amines and nitriles. Nitriles can release toxic hydrogen cyanide gas upon contact with strong acids.[4][5] |
This synthesized data compels the adoption of a stringent PPE protocol. The primary routes of exposure to mitigate are dermal absorption, inhalation of the solid powder, and eye contact.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as certified chemical fume hoods and adequate ventilation, are the primary methods for exposure control.[4][5] The following PPE is mandatory when engineering controls are not sufficient or as a crucial secondary barrier.
Step 1: Eye and Face Protection
Direct contact of chemical powders with the eyes can cause severe and irreversible damage.
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is present in the laboratory.[6]
-
Task-Specific Requirement: A full-face shield must be worn over chemical splash goggles when handling the solid powder (e.g., weighing, transferring) or when there is a significant risk of a splash or energetic reaction.[6][7]
Step 2: Skin and Body Protection
Given the high potential for dermal toxicity, skin protection is paramount.
-
Gloves: The Critical Barrier: Nitrile gloves are the recommended choice for handling this compound due to their superior chemical and puncture resistance compared to latex or vinyl.[8][9]
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures involving significant quantities or prolonged handling, double-gloving is recommended. Remove and replace gloves immediately upon any sign of contamination. Contaminated gloves must be disposed of as hazardous waste.[10]
-
| Glove Material | Chemical Resistance | Puncture Resistance | Allergenicity | Recommendation |
| Nitrile | Excellent resistance to a wide range of chemicals, oils, and solvents.[8][11] | High; three times more resistant than latex.[9] | Low; synthetic rubber is a safe alternative for latex allergies.[8] | Highly Recommended |
| Latex | Good barrier, but degrades with exposure to certain chemicals. | Moderate | High potential for allergic reactions. | Not Recommended |
| Vinyl | Limited chemical resistance. | Low | Low | Not Recommended |
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure cuffs are snug to provide a barrier at the glove interface.
-
Body Coverage: Full-length pants and closed-toe, chemical-resistant shoes are mandatory to protect against spills and unforeseen exposure.[10]
Step 3: Respiratory Protection
Inhalation of fine powders presents a significant health risk.[1]
-
Standard Operations: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.
-
When Engineering Controls Are Insufficient: If a fume hood is unavailable or during a large-scale transfer where dust generation is unavoidable, respiratory protection is required.
Operational and Disposal Plans
A safety plan extends beyond simply wearing PPE; it encompasses the entire workflow from preparation to disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE Selection Workflow based on the handling task.
Decontamination and Disposal Protocol
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence meticulously.
-
Glove Removal: Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.
-
Face/Eye Protection Removal: Remove the face shield (if used), followed by goggles, from the back to the front. Place in a designated decontamination area.
-
Lab Coat Removal: Remove the lab coat, turning it inside out to contain any surface contamination.
-
Final Glove Removal: Remove the inner pair of gloves by peeling them off from the cuff, ensuring no skin contact with the outer surface. Dispose of as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
All disposable PPE and materials contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container for disposal by a licensed professional waste service, in accordance with local and federal regulations.[14]
Conclusion
The safe handling of this compound is predicated on a conservative and proactive approach to personal protection. By understanding the compound's inherent risks based on its chemical structure and adhering to the multi-layered PPE and procedural guidelines outlined here, researchers can effectively mitigate exposure and ensure a safe laboratory environment. Trust in the process and adherence to these self-validating protocols are your best defense.
References
[8] PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [11] GlovesnStuff. Nitrile Gloves for Chemical Handling. [9] Industrial Safety and Hygiene News. (2023, August 29). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [15] Armbrust American. Are Nitrile Gloves Considered PPE?. [16] Premier Safety. What is Nitrile and Why Does It Make a Great PPE Glove. [17] Echemi. (2019, July 15). 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE Safety Data Sheets. [4] Fisher Scientific. (2013, October 15). SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile. [5] Acros Organics. (2013, October 15). SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile. [18] Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Benzonitrile, 4-methoxy-. [12] U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [6] University of California, San Francisco. Chemical Safety: Personal Protective Equipment. [13] Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [10] Bernardo Ecenarro. Recommended PPE to handle chemicals. [19] Nanjing Finechem Holding Co.,Limited. 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. [1] PubChem. 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. [20] Benchchem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. [2] Benchchem. An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. [21] ChemicalBook. (2025, July 29). 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-Amino-4-cyanobenzoic acid. [22] PubChem. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. National Center for Biotechnology Information. [14] Benchchem. 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. Pharmaffiliates. CAS No : 950596-58-4 | Product Name : 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. [23] Sigma-Aldrich. 2-Amino-5-methoxybenzoic acid 97. [3] PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information.
Sources
- 1. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. armbrustusa.com [armbrustusa.com]
- 16. gpisupply.com [gpisupply.com]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | 950596-58-4 [chemicalbook.com]
- 22. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-アミノ-5-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
